molecular formula C6H3Cl2IO B1598535 2,4-Dichloro-6-iodophenol CAS No. 2040-83-7

2,4-Dichloro-6-iodophenol

Cat. No.: B1598535
CAS No.: 2040-83-7
M. Wt: 288.89 g/mol
InChI Key: UMDKVOOEGYNMEB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodophenol is a useful research compound. Its molecular formula is C6H3Cl2IO and its molecular weight is 288.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDKVOOEGYNMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404249
Record name 2,4-dichloro-6-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-83-7
Record name 2,4-dichloro-6-iodophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-iodophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Dichloro-6-iodophenol, a halogenated aromatic compound of interest in various scientific and developmental fields. This document is intended to serve as a technical resource, offering insights grounded in established chemical principles and supported by scientific literature.

Chemical Identity and Physical Properties

This compound is a substituted phenol containing two chlorine atoms and one iodine atom on the benzene ring. This unique halogenation pattern imparts specific chemical and physical characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2040-83-7[1][2]
Molecular Formula C₆H₃Cl₂IO[3]
Molecular Weight 288.90 g/mol [3]
Appearance Solid (form not specified)[2]
Melting Point 63°CFluorochem
Boiling Point Not available
Solubility Soluble in aqueous alkali, oxygenated and chlorinated solvents.[4][4]
pKa Not available

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic iodination of 2,4-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, and the hydroxyl group offers steric hindrance, the iodine is directed to the available ortho position (position 6).

Experimental Protocol: Iodination of 2,4-Dichlorophenol

This protocol is a representative procedure based on established methods for the iodination of phenols.[5][6][7] Optimization may be required for specific laboratory conditions.

Materials:

  • 2,4-Dichlorophenol

  • Molecular Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodosylbenzene)[6]

  • A suitable solvent (e.g., glacial acetic acid, water, or a biphasic system)[5]

  • Sodium thiosulfate solution (for quenching)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve 2,4-dichlorophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Iodine: Add molecular iodine to the solution and stir until it is fully dissolved.

  • Initiation of Reaction: Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material (2,4-dichlorophenol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, quench any unreacted iodine by adding a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent: The role of the oxidizing agent is to convert molecular iodine (I₂) into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated dichlorophenol ring.[6]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid can participate in the reaction mechanism, while a biphasic system can facilitate product separation.[5]

  • Temperature Control: Maintaining a low to moderate temperature is crucial to prevent side reactions, such as the formation of poly-iodinated products or degradation of the starting material and product.

Visualization of the Synthetic Pathway

Synthesis 2,4-Dichlorophenol 2,4-Dichlorophenol This compound This compound 2,4-Dichlorophenol->this compound I₂ / Oxidizing Agent Solvent Reactivity cluster_reactivity Key Reactivity cluster_applications Potential Applications Acidity (Phenolic OH) Acidity (Phenolic OH) Formation of Phenoxide Formation of Phenoxide Acidity (Phenolic OH)->Formation of Phenoxide Nucleophilic Aromatic Substitution (C-I bond) Nucleophilic Aromatic Substitution (C-I bond) Cross-Coupling Reactions Cross-Coupling Reactions Nucleophilic Aromatic Substitution (C-I bond)->Cross-Coupling Reactions Synthesis of Complex Pharmaceuticals Synthesis of Complex Pharmaceuticals Cross-Coupling Reactions->Synthesis of Complex Pharmaceuticals Inherent Biological Activity Inherent Biological Activity Protein Tyrosine Kinase Inhibition Protein Tyrosine Kinase Inhibition Inherent Biological Activity->Protein Tyrosine Kinase Inhibition Radiolabeling (Iodine) Radiolabeling (Iodine) Molecular Probes in Research Molecular Probes in Research Radiolabeling (Iodine)->Molecular Probes in Research This compound This compound This compound->Acidity (Phenolic OH) This compound->Nucleophilic Aromatic Substitution (C-I bond) This compound->Inherent Biological Activity This compound->Radiolabeling (Iodine)

Caption: Reactivity and potential applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard Identification and Precautionary Measures

Hazard StatementPrecautionary StatementSource(s)
H315: Causes skin irritation P264: Wash skin thoroughly after handling.[2]
H319: Causes serious eye irritation P280: Wear protective gloves/eye protection/face protection.[2]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

First Aid Measures:

  • After inhalation: Fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Make victim drink water (two glasses at most). Avoid vomiting. Consult a physician.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear protective gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Conclusion

This compound is a multifaceted chemical compound with a well-defined structure and predictable reactivity. Its synthesis via the iodination of 2,4-dichlorophenol is a straightforward process, and its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The potential for this compound to exhibit inherent biological activity, coupled with its utility as a scaffold for further chemical modification, underscores its importance for researchers in both academic and industrial settings. As with any halogenated aromatic compound, proper safety protocols must be strictly adhered to during its handling and use. This guide provides a foundational understanding of this compound, intended to facilitate its safe and effective application in scientific research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Important iodinated phenolic compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • de Oliveira, G. R., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society, 20(10), 1916-1920. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72858, 2,4-Diiodophenol. Retrieved from [Link]

  • Canesi, S., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 84(7), 4357-4368. Retrieved from [Link]

  • Piscopo, E., Diurno, M. V., & Andreotti, A. (1983). [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. Bollettino della Societa italiana di biologia sperimentale, 59(1), 44–50. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 62. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dichloro-6-iodophenol, a valuable halogenated phenol derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical underpinnings and practical, field-proven insights.

Introduction

This compound is a polysubstituted phenol of significant interest in organic synthesis. Its unique substitution pattern, featuring both chlorine and iodine atoms on the phenolic ring, makes it a versatile building block for the construction of more complex molecules. The distinct reactivity of the carbon-iodine bond, particularly in cross-coupling reactions, allows for selective functionalization, rendering this compound a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This guide will explore the primary synthetic routes to this compound, delving into the mechanistic details and providing practical experimental protocols.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two strategic approaches: the direct electrophilic iodination of 2,4-dichlorophenol and a multi-step sequence involving the Sandmeyer reaction of 2,4-dichloro-6-aminophenol. The choice of pathway is often dictated by the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Direct Electrophilic Iodination of 2,4-Dichlorophenol

The most direct route to this compound involves the electrophilic aromatic substitution of 2,4-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. With the para position already occupied by a chlorine atom, electrophilic attack is directed to the ortho positions. The presence of two electron-withdrawing chlorine atoms deactivates the ring to some extent, but the powerful activating effect of the hydroxyl group still facilitates iodination at the vacant ortho position (C6).

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ, which then attacks the electron-rich aromatic ring of 2,4-dichlorophenol to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the desired this compound.

Reaction Mechanism: Electrophilic Iodination

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation ICl Iodine Monochloride (I-Cl) DCP 2,4-Dichlorophenol Sigma Sigma Complex (Resonance Stabilized) DCP->Sigma + I⁺ Product This compound Sigma->Product - H⁺ G Start 2,4-Dichloro-6-nitrophenol Amine 2,4-Dichloro-6-aminophenol Start->Amine Reduction (e.g., H₂, Pd/C) Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO₂, H⁺) Product This compound Diazonium->Product Iodination (KI)

An In-depth Technical Guide to CAS Number 2040-83-7 and the Associated Compound of Interest, 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identification: Initial investigations into the topic revealed a discrepancy between the provided CAS number and the chemical substance of interest implied by contextual examples. The CAS number 2040-83-7 definitively corresponds to 2,4-Dichloro-6-iodophenol . However, to provide a comprehensive and useful resource for researchers, this guide will address both this compound and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole , a substance of significant interest in medicinal chemistry. This dual focus aims to clarify any potential confusion and deliver a thorough technical overview of both molecules.

Section A: this compound (CAS 2040-83-7)

This compound is a halogenated aromatic compound. Its structure is characterized by a phenol ring substituted with two chlorine atoms and one iodine atom. This substitution pattern imparts specific chemical and physical properties that make it a subject of interest in synthetic chemistry and potentially as an intermediate in the production of more complex molecules.

A1. Nomenclature and Chemical Identifiers
IdentifierValue
CAS Number 2040-83-7[1][2][3][4]
Molecular Formula C₆H₃Cl₂IO[2][4]
Molecular Weight 288.893 g/mol [4]
IUPAC Name This compound
Synonyms Phenol, 2,4-dichloro-6-iodo-
A2. Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in readily available literature. The following table includes predicted values and data from structurally similar compounds to provide an informed estimation of its properties.

PropertyValue/Information
Melting Point Not available. For comparison, the melting point of 2,6-dichloro-4-iodophenol is 91-92 °C[5].
Boiling Point Predicted: 278.2±40.0 °C[5].
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and benzene, similar to other halogenated phenols[6][7].
pKa The pKa of 2,4-dichlorophenol is 7.9, and the presence of an additional electron-withdrawing iodine atom is expected to slightly increase its acidity (lower pKa)[8].
A3. Spectral Data Analysis

Specific spectral data for this compound is not widely published. Below is an analysis of the expected spectral characteristics based on its structure and data from analogous compounds like 2,4-dichlorophenol.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the halogen and hydroxyl groups. For comparison, the aromatic protons of 2,4,6-trichlorophenol appear at approximately 7.27 ppm and 5.88 ppm.[9]

  • ¹³C NMR: The spectrum should display six distinct signals for the carbon atoms of the benzene ring. The carbons attached to the oxygen and halogens will show characteristic chemical shifts.

  • IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-I stretching in the lower frequency region. The IR spectrum for 2,4-dichlorophenol shows characteristic peaks for these functional groups.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and other characteristic cleavages of the aromatic ring.[11][12][13]

A4. Synthesis Protocol

A plausible method for the synthesis of this compound is the direct iodination of 2,4-dichlorophenol.

Reaction: Electrophilic aromatic substitution (iodination) of 2,4-dichlorophenol.

Reagents and Solvents:

  • 2,4-Dichlorophenol

  • N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent

  • A suitable solvent such as methanol or acetic acid

Step-by-Step Protocol:

  • Dissolve 2,4-dichlorophenol in the chosen solvent in a reaction flask.

  • Add N-Iodosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise while stirring.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G 2,4-Dichlorophenol 2,4-Dichlorophenol This compound This compound 2,4-Dichlorophenol->this compound NIS, Solvent

Caption: Synthesis of this compound.

A5. Applications and Research Interest

While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas:

  • Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Halogenated phenols are known precursors for various bioactive compounds.[14][15]

  • Medicinal Chemistry: A patent has cited this compound in the context of developing substituted 2-phenyl benzofurans as estrogenic agents, indicating its potential role in drug discovery.[4]

  • Material Science: Halogenated organic compounds can be used in the development of functional materials with specific electronic or optical properties.

A6. Safety and Handling

Based on safety data sheets for this compound and structurally related chemicals, the following precautions should be taken:

Hazard ClassPrecautionary Statements
Acute Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves.
Eye Damage/Irritation Causes serious eye damage. Wear eye protection.
Environmental Hazard Toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Section B: 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are a cornerstone in modern medicinal chemistry due to their wide range of biological activities and favorable physicochemical properties.

B1. Nomenclature and Chemical Identifiers
IdentifierValue
CAS Number 56353-00-5
Molecular Formula C₁₃H₉N₃O
Molecular Weight 223.23 g/mol
IUPAC Name 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
Synonyms 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
B2. The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving metabolic stability and pharmacokinetic properties. This scaffold is a common feature in a multitude of approved drugs and clinical candidates.[16]

B3. Physicochemical Properties
PropertyValue/Information
Melting Point Not explicitly found for this specific isomer. Related compounds such as 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole have a melting point of 167-169 °C, and 2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole has a melting point of 237-239 °C[17].
Boiling Point High, as expected for a rigid aromatic heterocyclic system.
Solubility Generally, 1,3,4-oxadiazoles with aryl substituents have low solubility in water but are soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[18]
B4. Spectral Data Analysis
  • ¹H NMR: The spectrum would show signals for the protons of the phenyl and pyridyl rings. The pyridyl protons would appear as two sets of doublets, characteristic of a 4-substituted pyridine. The phenyl protons would appear as a multiplet.

  • ¹³C NMR: The spectrum would display characteristic signals for the carbons of the two aromatic rings and the two distinct carbons of the oxadiazole ring, which typically appear in the range of 160-170 ppm.[19][20]

  • IR Spectroscopy: Key peaks would include C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching (around 1000-1200 cm⁻¹), and aromatic C=C and C-H stretching vibrations.[21][22]

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak. Fragmentation patterns would involve cleavage of the oxadiazole ring and the aromatic substituents.

B5. Synthesis Protocol

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a diacylhydrazine intermediate.

Reaction: Condensation of benzohydrazide with isonicotinic acid followed by cyclodehydration.

Reagents and Solvents:

  • Benzohydrazide

  • Isonicotinic acid

  • A coupling agent (e.g., EDC/HOBt) or conversion of isonicotinic acid to its acid chloride

  • A dehydrating agent for cyclization (e.g., POCl₃, P₂O₅, or TsCl)

  • A suitable solvent (e.g., pyridine, DMF)

Step-by-Step Protocol:

  • Formation of the Diacylhydrazine: React benzohydrazide with isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like SOCl₂) in the presence of a base (e.g., pyridine) to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: Heat the diacylhydrazine intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 1,3,4-oxadiazole ring.

  • Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture with ice water. Neutralize the solution and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Cyclodehydration Benzohydrazide Benzohydrazide Diacylhydrazine Diacylhydrazine Benzohydrazide->Diacylhydrazine + Isonicotinoyl chloride 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole Diacylhydrazine->2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole POCl₃, Heat

Caption: General synthesis of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole.

B6. Biological Activities and Therapeutic Potential

Derivatives of 1,3,4-oxadiazole are renowned for their diverse pharmacological activities. The combination of a phenyl and a pyridyl group on the oxadiazole core in the target molecule suggests a high potential for biological activity.

G 1,3,4-Oxadiazole Core 1,3,4-Oxadiazole Core Antimicrobial Antimicrobial 1,3,4-Oxadiazole Core->Antimicrobial Activity Anti-inflammatory Anti-inflammatory 1,3,4-Oxadiazole Core->Anti-inflammatory Activity Anticancer Anticancer 1,3,4-Oxadiazole Core->Anticancer Activity Anticonvulsant Anticonvulsant 1,3,4-Oxadiazole Core->Anticonvulsant Activity Antitubercular Antitubercular 1,3,4-Oxadiazole Core->Antitubercular Activity

Caption: Biological activities of the 1,3,4-oxadiazole scaffold.

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit potent activity against a range of bacteria and fungi, including drug-resistant strains. The presence of a pyridine ring, in particular, is often associated with enhanced antimicrobial effects.[23][24][25]

  • Anti-inflammatory Activity: Several compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant anti-inflammatory properties, in some cases comparable to standard drugs like indomethacin.[23][26]

  • Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties. They can act through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[26][27]

  • Anticonvulsant Activity: Derivatives of 1,3,4-oxadiazole have shown promise as anticonvulsant agents in preclinical studies.[28]

  • Antitubercular Activity: The search for new drugs to combat tuberculosis has led to the investigation of 1,3,4-oxadiazoles, with some derivatives showing promising activity against Mycobacterium tuberculosis.[27]

  • pH-Responsive Probes: Functionalized 1,3,4-oxadiazoles have been developed as fluorescent probes that can detect changes in pH, which has applications in cellular imaging and diagnostics.[18]

B7. Future Directions in Research

For drug development professionals, 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole and its derivatives represent a promising starting point for lead optimization. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with different substituents on the phenyl and pyridyl rings to identify compounds with enhanced potency and selectivity for a specific biological target.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Conclusion

This technical guide has provided a detailed overview of two distinct chemical entities: This compound (CAS 2040-83-7) , a halogenated phenol with potential as a synthetic intermediate, and 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole , a heterocyclic compound with a scaffold of high interest in medicinal chemistry and drug development. By clarifying the initial ambiguity in chemical identification and presenting the available technical data for both, this document serves as a valuable resource for researchers and scientists in their respective fields. The rich pharmacology of the 1,3,4-oxadiazole core, in particular, highlights a fertile ground for future research and discovery.

References

  • Kapoor, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 257-275.
  • Ziemska, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423.
  • ChemSynthesis. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

  • Asadi, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 10(5), 435-442.
  • NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Arrico, L., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824.
  • Rajasekaran, S., & Rao, G. K. (2012). Synthesis and antimicrobial activity of 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazole. Journal of Pharmacy Research, 5(2), 858-860.
  • Upare, A. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3962.
  • Kapoor, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 257-275.
  • PubChem. (n.d.). 2,4-Diiodophenol. Retrieved from [Link]

  • Mascolo, G., et al. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation.
  • Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmacy and Science, 8(4), 1-10.
  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(10), 1878-1887.
  • NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • Szulc, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(22), 5463.
  • Solubility of Things. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-trichloro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

  • ResearchGate. (2015). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]

  • ResearchGate. (2004). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Retrieved from [Link]

  • Parkway Scientific. (n.d.). BX-157 (2040-83-7, MFCD00086134). Retrieved from [Link]

  • ResearchGate. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. Retrieved from [Link]

Sources

2,4-Dichloro-6-iodophenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-iodophenol

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer an in-depth analysis of the molecule's structure, synthesis, and characterization, grounded in fundamental chemical principles and field-proven insights.

Introduction: A Molecule of Interest

This compound is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring three distinct halogen substituents on the benzene ring, imparts unique physicochemical properties that make it a valuable building block in organic synthesis and a compound of interest for medicinal chemistry. The precise arrangement of the chloro and iodo groups, along with the phenolic hydroxyl group, dictates its reactivity, steric profile, and potential for intermolecular interactions. Understanding its molecular structure is paramount for its effective utilization in research and development.

Core Molecular Structure and Properties

The foundational identity of this compound is defined by its elemental composition and the spatial arrangement of its atoms.

Structural Representation

The molecule consists of a central benzene ring substituted at positions 1, 2, 4, and 6. The hydroxyl group (-OH) defines it as a phenol and is located at position 1. Two chlorine atoms are situated at positions 2 and 4, while a single iodine atom is at position 6.

Caption: Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, experimental design, and computational modeling.

PropertyValueSource
CAS Number 2040-83-7[1][2]
Molecular Formula C₆H₃Cl₂IO[1][2]
Molecular Weight 288.90 g/mol
Appearance N/A (Typically a solid at room temp.)[2]
Melting Point 42 - 43 °C (108 - 109 °F)
Boiling Point 209 - 210 °C (408 - 410 °F)
Purity Typically >95-97%[2][3]
Storage Temperature 2-8°C[2][4]
XLogP3 3.3[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the regioselective iodination of a readily available precursor, 2,4-dichlorophenol. The choice of iodinating agent and conditions is critical to ensure the desired substitution pattern.

Synthetic Workflow

The hydroxyl group of the phenol is an ortho-, para-director. In 2,4-dichlorophenol, the para-position (4) and one ortho-position (2) are already blocked by chlorine atoms. The remaining ortho-position (6) is therefore the most activated site for further electrophilic aromatic substitution.

synthesis_workflow reactant1 2,4-Dichlorophenol (Precursor) reaction Electrophilic Aromatic Substitution (Iodination) reactant1->reaction reactant2 Iodinating Agent (e.g., ICl, I₂/NaOCl) reactant2->reaction solvent Solvent (e.g., Acetic Acid, CH₂Cl₂) solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound (Final Product) purification->product caption Figure 2: General Synthetic Workflow

Caption: Figure 2: General Synthetic Workflow

Protocol: Synthesis via Iodination of 2,4-Dichlorophenol

This protocol is a representative method based on established procedures for phenol halogenation.[5] It is a self-validating system that includes purification and confirmation steps.

Materials:

  • 2,4-Dichlorophenol (1.0 eq)

  • Iodine monochloride (ICl) (1.05 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-dichlorophenol (1.0 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: Cool the solution to 0°C in an ice bath. Slowly add iodine monochloride (1.05 eq) dropwise over 15 minutes. The choice of ICl is strategic; it is a more potent electrophile than I₂, leading to a cleaner and more efficient reaction under mild conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Quenching: Pour the reaction mixture into a separatory funnel containing water and DCM. Quench any remaining ICl by adding saturated sodium thiosulfate solution until the iodine color disappears.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), water, and finally brine. The bicarbonate wash is crucial for removing the acidic solvent, which would interfere with subsequent steps.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

  • Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS). A sharp melting point close to the literature value (42-43°C) is a good indicator of purity.

Structural Elucidation via Spectroscopy

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

elucidation_logic cluster_techniques Spectroscopic Analysis start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir info_nmr • Number & environment of protons • Carbon backbone structure • Connectivity (via coupling) nmr->info_nmr info_ms • Molecular Weight (M⁺) • Isotopic pattern (Cl, I) • Fragmentation pathways ms->info_ms info_ir • Presence of functional groups (O-H, C=C aromatic) • Substitution pattern ir->info_ir conclusion Confirmed Structure: This compound info_nmr->conclusion info_ms->conclusion info_ir->conclusion caption Figure 3: Logic of Structural Elucidation

Caption: Figure 3: Logic of Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Expected Signals: The structure has two aromatic protons. We expect to see two distinct signals in the aromatic region (typically 6.5-8.0 ppm).

  • Splitting Pattern: These two protons are on adjacent carbons (positions 3 and 5). However, they are meta to each other. Therefore, they should appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Chemical Shift Prediction:

    • The proton at C5 is ortho to a chlorine atom and para to another chlorine atom.

    • The proton at C3 is ortho to two chlorine atoms.

    • The introduction of the large, electron-withdrawing iodine atom at C6 will further deshield the adjacent proton at C5, likely shifting it further downfield compared to the proton at C3.

    • A broad singlet corresponding to the phenolic -OH proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR (Carbon NMR):

  • Expected Signals: Six unique signals are expected for the six carbons of the benzene ring.

  • Chemical Shift Prediction:

    • The carbon bearing the hydroxyl group (C1) will be significantly shifted downfield (e.g., ~150-160 ppm).

    • Carbons bonded to halogens (C2, C4, C6) will also have characteristic shifts, with the carbon attached to iodine (C6) being the most upfield of the three due to the "heavy atom effect."

    • The two carbons bearing protons (C3, C5) will be the most upfield in the aromatic region.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition from isotopic patterns.

  • Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion would be expected around m/z 288. The exact mass is 287.860565 g/mol .[7]

  • Isotopic Pattern: This is a key validation feature. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms will create a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO, and for halogenated aromatics, the loss of halogen atoms (Cl• or I•).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C=C Aromatic Stretch: Sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching of the phenol.

  • C-Cl and C-I Stretches: Absorptions for C-Cl bonds typically appear in the 600-800 cm⁻¹ region, while the C-I stretch is found at lower wavenumbers, typically 500-600 cm⁻¹. The specific pattern of peaks in the "fingerprint region" (<1000 cm⁻¹) can also help confirm the 1,2,4,6-tetrasubstitution pattern.[8]

Safety and Handling

As with any halogenated phenol, this compound must be handled with appropriate care. It is classified as hazardous.

  • Hazard Statements:

    • H301/H302: Toxic or harmful if swallowed.[9][10]

    • H311: Toxic in contact with skin.

    • H314/H315: Causes severe skin burns/skin irritation and serious eye damage.[9][10]

    • H335: May cause respiratory irritation.[9][10]

    • H351: Suspected of causing cancer.

    • H411/H413: Toxic or harmful to aquatic life with long-lasting effects.[9][10]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[4][10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

    • Avoid inhalation of dust and contact with skin and eyes.[4][11]

    • Store locked up in a cool, dry place (2-8°C).[4]

Conclusion and Future Directions

The molecular structure of this compound is well-defined by its 1,2,4,6-tetrasubstituted phenolic ring. Its synthesis is straightforward from 2,4-dichlorophenol, and its structure can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The presence of three distinct halogen atoms provides multiple sites for further chemical modification, such as in cross-coupling reactions (particularly at the iodo-position), making it a versatile intermediate for the synthesis of more complex molecules in agrochemical and pharmaceutical research. While no crystal structure data is currently available in public databases, such a study would provide definitive bond lengths and angles, further solidifying our understanding of this compound.[12][13]

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-6-iodophenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. Our focus is on empowering users to confidently acquire and analyze their own data for this and structurally related halogenated phenols.

Introduction

This compound (CAS No: 2040-83-7, Molecular Formula: C₆H₃Cl₂IO) is a polysubstituted aromatic compound with significant potential in organic synthesis.[1] The precise arrangement of its chloro, iodo, and hydroxyl substituents on the phenol ring gives rise to a unique set of physicochemical properties and reactivity. Accurate structural confirmation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic characteristics essential.

This guide will delve into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the theoretical underpinnings of each technique, provide validated experimental protocols, and offer insights into the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of molecular structure.

Predicted ¹H NMR Spectrum

Due to the limited availability of public experimental spectra for this compound, a predicted ¹H NMR spectrum is presented as a reliable reference. Online prediction tools, which utilize extensive databases of known spectra, offer a high degree of accuracy for small organic molecules.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-37.5 - 7.8Doublet
H-57.2 - 7.5Doublet
-OH5.0 - 6.0Singlet (broad)

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3 and H-5): The two aromatic protons are in distinct chemical environments due to the asymmetric substitution pattern. The electron-withdrawing effects of the chlorine and iodine atoms deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The proton at the 3-position is expected to be further downfield than the proton at the 5-position due to the proximity of the deshielding iodine atom. The coupling between these two protons, which are meta to each other, would result in a doublet for each signal with a small coupling constant (J ≈ 2-3 Hz).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet. Its position can be confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide leads to the disappearance of the -OH peak due to proton-deuterium exchange.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (-OH)150 - 155
C-2 (-Cl)128 - 132
C-3135 - 140
C-4 (-Cl)125 - 130
C-5120 - 125
C-6 (-I)85 - 90

Influence of Substituents on ¹³C Chemical Shifts:

  • C-1 (ipso-carbon to -OH): The oxygen of the hydroxyl group strongly deshields the attached carbon, causing it to resonate at a high chemical shift.

  • C-2 and C-4 (ipso-carbons to -Cl): The chlorine atoms also have a deshielding effect on the carbons to which they are attached.

  • C-6 (ipso-carbon to -I): In contrast to chlorine, iodine exhibits a significant "heavy atom effect," which shields the attached carbon, causing it to resonate at a much lower chemical shift (upfield). This is a highly characteristic feature to look for in the spectrum.

  • C-3 and C-5: The chemical shifts of these carbons are influenced by the combined electronic effects of the neighboring substituents.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of halogenated phenols.[5]

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for preparing and analyzing NMR samples of phenolic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). Chloroform-d is a good first choice for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For quantitative analysis, ensure a sufficient relaxation delay between pulses.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with a single peak for each unique carbon atom.

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Comments
[M]⁺288, 290, 292Molecular ion peak cluster, showing the isotopic pattern of two chlorine atoms.
[M-Cl]⁺253, 255Loss of a chlorine atom.
[M-I]⁺161, 163Loss of an iodine atom.
[M-HCl]⁺252, 254Loss of hydrogen chloride.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (288.90 g/mol ).[7] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information.[8] Common fragmentation pathways for halogenated phenols include the loss of a halogen atom or a small neutral molecule like HCl.[9] The relative abundance of the fragment ions can help to deduce the structure of the molecule.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Diagram 2: GC-MS Analysis Workflow

Caption: The sequential process of analyzing a sample using Gas Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Parameters:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • GC Column: Use a capillary column suitable for the separation of semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few minutes, and then ramp the temperature up to around 280 °C at a rate of 10-20 °C/min.

    • Mass Spectrometer: Use electron impact (EI) ionization at 70 eV. Set the mass range to scan from m/z 50 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra or the predicted fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (phenol)1200 - 1260Strong
C-Cl stretch700 - 850Strong
C-I stretch500 - 600Medium

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature in the IR spectrum of a phenol is the broad absorption band due to the O-H stretching vibration.[10] The broadness is a result of intermolecular hydrogen bonding.

  • Aromatic C=C and C-H Stretches: The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic ring.

  • C-O Stretch: The strong absorption due to the C-O stretching of the phenolic hydroxyl group is also a key diagnostic peak.

  • C-Halogen Stretches: The C-Cl and C-I stretching vibrations appear in the fingerprint region of the spectrum. Their exact positions can be influenced by the overall substitution pattern of the ring.

Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for obtaining an infrared spectrum.

Diagram 3: FTIR Sample Preparation (ATR Method)

Caption: The simple and efficient workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the major peaks in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption

Phenols typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents.[11]

Table 5: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λₘₐₓ (nm)Solvent
π → π~280 - 290Methanol or Ethanol
π → π~220 - 230Methanol or Ethanol

Influence of Substituents and Solvent:

  • Substituent Effects: The hydroxyl group and the halogen atoms are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The overall effect will be a combination of the electronic contributions of all substituents.

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima.[12] A change in pH will also have a significant effect. In a basic solution, the phenol will be deprotonated to the phenoxide ion, which results in a pronounced bathochromic shift of the absorption bands.[11]

Experimental Protocol for UV-Vis Spectroscopy

Diagram 4: UV-Vis Spectroscopy Workflow

Caption: A standard procedure for quantitative analysis using UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If a quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) of the compound at λₘₐₓ.

Synthesis and Purity Considerations

While a detailed synthetic procedure for this compound is not widely published, it can likely be prepared from 2,4-dichlorophenol via electrophilic iodination. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent could be employed.

Potential impurities in the final product could include:

  • Unreacted 2,4-dichlorophenol.

  • Other iodinated isomers.

  • Di-iodinated products.

The spectroscopic techniques outlined in this guide are essential for confirming the structure of the desired product and for identifying and quantifying any potential impurities.

Conclusion

References

  • Zhang, J. Y. (2006). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Pesticide Protocols (pp. 111-122). Humana Press.
  • Popp, P., & Wennrich, L. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(15), 3575-3580.
  • Turnes, I., Rodríguez, I., García, C. M., & Cela, R. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry.
  • Láng, G., & Fiser, B. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331.
  • ResearchGate. (n.d.). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV/visible spectra of 2,4-DCP solutions before (1) and after (2, 3).... Retrieved from [Link]

  • Amewu, S. G., & Sackey, J. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-11.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]

  • Bendini, A., Cerretani, L., Carrasco-Pancorbo, A., Gómez-Caravaca, A. M., Segura-Carretero, A., Fernández-Gutiérrez, A., & Lercker, G. (2007). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. Food Chemistry, 105(1), 347-354.
  • Le, T. H. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. International Journal of Chemistry, 6(2), 1-10.
  • Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 37(8), 1294-1304.
  • AGRO-knowledge. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

  • Joshi, R., et al. (2022). Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy. Molecules, 27(6), 1983.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Sundaraganesan, N., Anand, B., & Dominic Joshua, B. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1053-1062.
  • Purdue University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) native PCP and (b) 2,4,6-trichlorophenol (TCP).... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

  • Khan, M. A., et al. (2014). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Journal of Analytical Methods in Chemistry, 2014, 1-10.
  • Purdue University College of Engineering. (2011). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Mascolo, G., Lopez, A., Detomaso, A., & Lovecchio, G. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation.
  • Jacobs, H. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Structure and Chemistry (Part F) (pp. 59-106). Elsevier.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1251-1258.
  • ResearchGate. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,4-Dichloro-6-iodophenol: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-iodophenol, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and materials science. This document delves into the synthetic methodologies for its preparation, including a detailed examination of the electrophilic iodination of 2,4-dichlorophenol. It further presents a thorough characterization of the molecule, encompassing its physicochemical properties and a predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The guide also explores the chemical reactivity of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Finally, a critical assessment of its safety and toxicological profile is provided to ensure its responsible handling and application in a research and development setting.

Introduction: The Strategic Value of Polysubstituted Halophenols

Halogenated phenols are a class of organic compounds that have garnered considerable interest in the scientific community due to their diverse applications, ranging from their use as intermediates in the synthesis of agrochemicals and pharmaceuticals to their role as antiseptics and disinfectants.[1][2] The presence of multiple halogen atoms on the phenolic ring, as in the case of this compound, imparts unique physicochemical properties and reactivity patterns that can be strategically exploited in the design and synthesis of complex molecular architectures.

The iodine substituent, in particular, is of significant interest in modern organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This inherent reactivity allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of novel molecular scaffolds.

This guide aims to serve as a detailed technical resource for researchers and drug development professionals, providing the necessary information to effectively utilize this compound as a strategic building block in their synthetic endeavors.

Synthesis and Mechanistic Insights

The most direct and common route for the synthesis of this compound is the electrophilic iodination of the readily available precursor, 2,4-dichlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a chlorine atom, and the ortho positions are sterically and electronically distinct, the iodination is regioselective.

Key Iodinating Reagents and Methodologies

Several iodinating agents can be employed for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and handling.

  • Iodine Monochloride (ICl): This is a highly effective and reactive iodinating agent for phenols.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the polarized I-Cl bond provides the electrophilic iodine species. The reaction is typically carried out in an acidic medium to enhance the electrophilicity of the iodinating agent.[4]

  • N-Iodosuccinimide (NIS): NIS is a milder and more easily handled iodinating agent compared to ICl.[6] It is often used in the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, to activate the NIS and generate a more potent electrophilic iodine species.[7] The use of NIS often leads to higher yields and cleaner reactions with fewer byproducts.[3]

Proposed Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2,4-dichlorophenol follows a classical electrophilic aromatic substitution pathway. The mechanism is initiated by the attack of the electron-rich aromatic ring on the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the final product, this compound. A detailed kinetic and mechanistic study of this reaction has been the subject of academic research.[8]

G cluster_0 Electrophilic Aromatic Substitution 2,4-Dichlorophenol 2,4-Dichlorophenol Sigma_Complex Sigma Complex (Arenium Ion) 2,4-Dichlorophenol->Sigma_Complex Nucleophilic Attack Electrophilic_Iodine I⁺ (from ICl or activated NIS) Electrophilic_Iodine->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation

Caption: Mechanism of Electrophilic Iodination of 2,4-Dichlorophenol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of this compound using N-iodosuccinimide.

Materials:

  • 2,4-Dichlorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (0.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its precursor, 2,4-dichlorophenol.

Property2,4-DichlorophenolThis compound (Predicted)
CAS Number 120-83-2[9]2040-83-7[10][11]
Molecular Formula C₆H₄Cl₂O[9]C₆H₃Cl₂IO[11]
Molecular Weight 163.00 g/mol [9]288.90 g/mol
Appearance Colorless crystalline solid[9]Off-white to pale yellow solid
Melting Point 45 °C[9]Expected to be higher than 45 °C
pKa 7.89[12]Expected to be slightly lower than 7.89
logP 3.06[9]Expected to be higher than 3.06

The introduction of the iodine atom is expected to increase the molecular weight, melting point, and lipophilicity (logP) of the molecule. The electron-withdrawing nature of iodine may also lead to a slight increase in the acidity of the phenolic proton, resulting in a lower pKa.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two aromatic protons. The proton at the C5 position will appear as a doublet, coupled to the proton at the C3 position. The proton at the C3 position will also appear as a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be the most deshielded, appearing at a higher chemical shift. The carbons bonded to the halogens (C2, C4, C6) will also be deshielded, with the carbon attached to iodine (C6) showing a characteristic upfield shift compared to what might be expected based on electronegativity alone, due to the "heavy atom effect".

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will appear around 1200 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring will be in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 288, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation will likely involve the loss of the iodine atom, followed by fragmentation of the dichlorophenol ring.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, allowing for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds.

G cluster_1 Cross-Coupling Reactivity Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki Selective C-I activation Heck Heck Reaction (Alkene, Pd catalyst, base) Start->Heck Selective C-I activation Product_Suzuki 2,4-Dichloro-6-arylphenol Suzuki->Product_Suzuki Product_Heck 2,4-Dichloro-6-alkenylphenol Heck->Product_Heck

Caption: Key Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[13][14] this compound can be selectively coupled with a variety of aryl or vinyl boronic acids or their esters at the C-I position, leaving the C-Cl bonds intact for potential further transformations. This allows for the stepwise construction of complex biaryl and styrenyl phenol derivatives, which are common motifs in bioactive molecules.[15]

Heck Reaction

The Heck reaction provides a route to the formation of C-C bonds between an aryl halide and an alkene.[16][17] Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound will proceed selectively at the more reactive C-I bond, allowing for the synthesis of substituted styrenyl phenols. These products can serve as intermediates for the synthesis of a variety of natural products and pharmaceuticals.[18]

Safety and Toxicological Profile

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information on related chlorophenols can provide valuable guidance.

  • General Hazards: Halogenated phenols are generally considered to be toxic and irritants.[19] They can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause severe skin burns and eye damage.[20]

  • Toxicity of Chlorophenols: 2,4-Dichlorophenol is classified as toxic and corrosive.[19] It has been shown to have acute oral and dermal toxicity in animal studies.[19] In vitro studies on various halophenolic compounds have indicated potential for cytotoxicity and endocrine-disrupting effects.[20]

  • Handling and Personal Protective Equipment (PPE): When handling this compound, it is essential to work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern, with three different halogen atoms on a phenol ring, allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provides a powerful tool for the construction of novel C-C and C-heteroatom bonds. While its toxicological profile necessitates careful handling, the synthetic potential of this compound makes it a compound of significant interest for researchers and drug development professionals.

References

  • Berliner, E. (1957). Kinetics of Aromatic Halogenation. V. The Iodination of 2,4-Dichlorophenol and Anisole with Iodine Monochloride. Journal of the American Chemical Society, 79(11), 2975–2979.
  • Evaluation statement for Phenol, 2,4-dichloro-. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Du, G. H., & Li, Q. S. (2013). Synthesis and biological activities of new halophenols.
  • Iodination via NIS -- various conditions. (2000, February 12). The Hive.
  • Shindo-Kano Labor
  • ChemicalBook. (2023). This compound.
  • Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. (2022).
  • Alfa Chemistry. Heck Reaction.
  • De la Torre, J. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 23(4), 893.
  • Chaikovskii, V. K., Filimonov, V. D., Skorokhodov, V. I., & Ogorodnikov, V. D. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281–1286.
  • Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(18), 5287–5291.
  • BenchChem. (2025).
  • Wikipedia. (2023). Heck reaction.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buss, W. C. (1960). The kinetics and mechanism of the iodination of 2,4-dichlorophenol. [Doctoral dissertation, University of Nebraska - Lincoln].
  • AOBChem. (n.d.). This compound.
  • Simplified synthesis of bioactive molecules. Reaction conditions... (n.d.).
  • PubChem. (n.d.). 2,4-Dichlorophenol.
  • Unlock the Potential of 2-Iodophenol: A Versatile Organic Intermedi
  • Fluorochem. (n.d.). This compound.
  • Oberparleiter, C., & Stanetty, P. (2013). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 78(15), 7547–7557.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2).
  • Suzuki-Miyaura cross-coupling. (2023). Wikipedia.
  • BOC Sciences. (n.d.).
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., & Jana, S. (2015). Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. Journal of Environmental & Analytical Toxicology, 5(6).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2,6-Dichlorophenol. Journal of Environmental & Analytical Toxicology, 5(5).
  • Unlock the Potential of 2-Iodophenol: A Versatile Organic Intermedi
  • Singh, A., & Singh, P. P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22381.
  • Li, R., Wang, P., Wang, Y., Wang, C., & Zhang, Y. (2014). 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis. International journal of toxicology, 33(6), 532–541.
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol.
  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
  • Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-].
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PrepChem. (n.d.). A.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • CN106349025A - Preparation process of 2,4-dichlorophenol. (n.d.).
  • CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (n.d.).
  • ¹H-MAS-NMR spectra of 2,4,6-trichlorophenol(), 2,6-dichlorophenol(),... (n.d.).
  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.
  • Thomsen, I., & Torssell, K. B. G. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 45, 539-542.

Sources

Physical and chemical properties of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-iodophenol

This guide provides a comprehensive technical overview of this compound (CAS No. 2040-83-7), tailored for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties and the rationale for its handling and application, ensuring a deep, actionable understanding of this valuable chemical intermediate.

Molecular Identity and Structural Characteristics

This compound is a polysubstituted aromatic compound belonging to the halogenated phenol family. Its unique substitution pattern—featuring two chlorine atoms and a sterically bulky iodine atom ortho to the hydroxyl group—imparts specific physical and chemical properties that are of significant interest in synthetic chemistry.

The structural arrangement of the substituents deactivates the aromatic ring towards electrophilic substitution while providing multiple reactive handles for advanced synthetic transformations, particularly the carbon-iodine bond, which is amenable to a variety of cross-coupling reactions.

G cluster_0 Key Reactive Sites of this compound cluster_1 Resulting Chemical Transformations A Phenolic -OH (Acidic Proton) A_react O-Alkylation / O-Acylation (Ether/Ester Formation) A->A_react Base B Aromatic Ring (Electron Deficient) B_react Nucleophilic Aromatic Substitution (Under harsh conditions) B->B_react Strong Nucleophile C C-I Bond (Weakest C-Halogen Bond) C_react Metal-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira, etc.) C->C_react Pd(0), Base, Coupling Partner

Caption: Reactivity map for this compound.

Synthesis and Characterization Workflow

A plausible and efficient laboratory synthesis involves the direct iodination of a commercially available dichlorophenol precursor. Subsequent characterization is crucial to validate the structure and purity of the final product.

Proposed Synthetic Pathway: Electrophilic Iodination

A common method for introducing iodine onto an activated aromatic ring is through electrophilic substitution using an iodine source and an oxidizing agent or a pre-formed electrophilic iodine species like N-Iodosuccinimide (NIS).

start Start: 2,4-Dichlorophenol reagents Reagents: N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile) reaction Reaction: Stir at room temp. Monitor by TLC start->reaction reagents->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Product: This compound purify->product characterize Characterization: ¹H NMR, ¹³C NMR, MS, IR, MP product->characterize

Caption: General workflow for synthesis and characterization.

Spectroscopic Profile (Predicted)

As this is a specialized chemical, reference spectra are not always publicly available. [1]However, based on its structure, we can predict the key spectroscopic features essential for its identification.

  • ¹H NMR: Expect two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Each signal should appear as a doublet due to coupling with the other. A broad singlet corresponding to the phenolic -OH proton would also be present, which would be exchangeable with D₂O.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected, with chemical shifts influenced by the attached halogens and hydroxyl group.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretch (~3200-3500 cm⁻¹)

    • Aromatic C=C stretches (~1450-1600 cm⁻¹)

    • C-O stretch (~1200-1260 cm⁻¹)

    • C-Cl and C-I stretches in the fingerprint region (< 800 cm⁻¹)

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of the presence of two chlorines.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Table 3: GHS Hazard Information & Handling | Category | Information | Source(s) | | :--- | :--- | :--- | | GHS Pictograms | Skull and Crossbones, Corrosion, Exclamation Mark, Health Hazard | [2][3]| | Signal Word | Danger | [2]| | Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [2][3]| | Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a full-face respirator if dust/fumes are generated. | [2][4][5]| | Handling | Avoid contact with skin and eyes. Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [2][4]| | Storage | Store locked up in a tightly closed container. [2]Recommended storage temperature: 2-8°C in a dry, well-ventilated area. [6][5]| | Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [4]|

Applications in Research and Drug Development

While not an end-product drug itself, this compound is a highly valuable building block in medicinal chemistry and drug discovery. Its utility lies in its capacity to serve as a scaffold for constructing more complex molecules.

  • Scaffold for Novel Entities: The phenolic core can be used as a starting point, with the three halogen positions allowing for differential functionalization.

  • Cross-Coupling Chemistry: The C-I bond is the most significant feature for drug development professionals. It enables the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the efficient introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound series. For instance, a phenyl, pyridyl, or other heterocyclic group could be added via a Suzuki coupling to probe a specific binding pocket in a biological target.

  • Intermediate for Biologically Active Molecules: Halogenated phenols as a class have shown a wide range of biological activities. The related compound, 2,4-dichloro-6-nitrophenol, has been used as a specific inhibitor of sulfotransferases. [7]This suggests that molecules derived from the this compound scaffold could be explored for similar or novel inhibitory activities. The development of novel anticancer and anticonvulsant agents has also been explored using substituted chromene scaffolds, which can be synthesized from phenolic precursors. [8] The strategic value of this compound is not in its own biological activity, but in the potential it unlocks for chemists to rapidly build and diversify libraries of complex molecules for screening and lead optimization. [9]

References

  • Safety Data Sheet - Angene Chemical. [Link]

  • chemical label this compound - ECHA. [Link]

  • This compound - AOBChem USA. [Link]

  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917 - PubChem. [Link]

  • Phenol, 2,4-dichloro- - NIST WebBook. [Link]

  • 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem. [Link]

  • A. Preparation of 2,4-Dichloro-6-aminophenol - PrepChem.com. [Link]

  • 2,4,6-Trichlorophenol - Wikipedia. [Link]

  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed. [Link]

  • The Potential Applications of Artificial Intelligence in Drug Discovery and Development - PMC. [Link]

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 2,4-Dichloro-6-iodophenol, a valuable halogenated intermediate, from its precursor, 2,4-dichlorophenol. The narrative is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of the reaction, from its fundamental mechanistic principles to a detailed, field-proven experimental protocol.

Strategic Overview: The Rationale for Iodination

The targeted synthesis of this compound represents a classic example of regioselective electrophilic aromatic substitution. The strategic introduction of an iodine atom at the C6 position of the 2,4-dichlorophenol scaffold is governed by the powerful directing effects of the resident functional groups. Understanding these electronic influences is paramount to predicting and achieving the desired outcome, preventing the formation of undesired isomers. The hydroxyl (-OH) group, being a potent activating group, dictates the position of the incoming electrophile, steering it to the vacant ortho position.

Mechanistic Deep Dive: The Principles of Electrophilic Aromatic Substitution (EAS)

The iodination of 2,4-dichlorophenol is an electrophilic aromatic substitution (SEAr) reaction, a fundamental process in organic chemistry where an electrophile replaces an atom (typically hydrogen) on an aromatic ring.[1] The mechanism proceeds via a two-step pathway involving a high-energy carbocation intermediate.[2]

Pillar 1: The Role of Directing Groups

The regiochemical outcome of the synthesis is not random; it is precisely controlled by the electronic properties of the substituents already present on the benzene ring.

  • Hydroxyl (-OH) Group: The phenolic hydroxyl group is a strongly activating ortho, para-director. Through its +R (resonance) effect, the oxygen atom's lone pairs donate electron density into the π-system of the ring. This donation preferentially increases the nucleophilicity at the carbons ortho and para to the hydroxyl group, making them the most likely sites for electrophilic attack.[3][4]

  • Chlorine (-Cl) Groups: Halogens exhibit a dual electronic nature. They are deactivating due to their electron-withdrawing inductive effect (-I), which lowers the overall reactivity of the ring compared to benzene. However, they are also ortho, para-directors because their lone pairs can be donated via a +R effect.[5]

Pillar 2: Predicting Regioselectivity

In the 2,4-dichlorophenol substrate, the directing effects of the substituents converge to favor a single product. The hydroxyl group strongly activates the C2, C4, and C6 positions. Since the C2 and C4 positions are already occupied by chlorine atoms, the only available, highly activated position for the incoming electrophile is C6. The directing influence of the powerful -OH group decisively overrides the weaker directing effects of the chlorine atoms.[6]

Pillar 3: Generation of the Electrophile

The reaction requires a potent iodine electrophile (an "I⁺" equivalent). While molecular iodine (I₂) can be used with an oxidizing agent, a more direct and efficient approach involves using Iodine Monochloride (ICl) . The I-Cl bond is polarized (δ⁺I—Clδ⁻) due to the higher electronegativity of chlorine, rendering the iodine atom sufficiently electrophilic to be attacked by the activated phenol ring.[7]

Experimental_Workflow A 1. Dissolve 2,4-Dichlorophenol in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add ICl Solution Dropwise B->C D 4. Stir at Room Temp (3-4h) C->D E 5. Quench with Water & Sodium Thiosulfate D->E F 6. Extract with Dichloromethane E->F G 7. Wash and Dry Organic Layer F->G H 8. Evaporate Solvent G->H I 9. Recrystallize Crude Product H->I J 10. Characterize Pure Product (NMR, MS, MP) I->J

Sources

Starting materials for 2,4-Dichloro-6-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,4-Dichloro-6-iodophenol

Introduction

This compound (CAS No: 2040-83-7, Formula: C₆H₃Cl₂IO) is a halogenated aromatic compound of significant interest to researchers and synthetic chemists.[1] Its utility often lies as a critical intermediate or building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of three different halogen substituents on the phenol ring provides a unique platform for further chemical modification. This guide offers a detailed exploration of the primary starting materials and the core synthetic strategies for the preparation of this compound, grounded in the principles of electrophilic aromatic substitution.

Core Starting Material: 2,4-Dichlorophenol

The principal and most direct precursor for the synthesis of this compound is 2,4-dichlorophenol . Understanding the synthesis and properties of this starting material is foundational.

Synthesis of 2,4-Dichlorophenol

2,4-Dichlorophenol is typically produced on an industrial scale through the direct chlorination of phenol.[2] This process, however, can yield a mixture of chlorinated phenols, including ortho-chlorophenol, para-chlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol.[2] The challenge lies in achieving high regioselectivity for the desired 2,4-disubstituted product.

Several catalytic systems have been developed to enhance the selectivity of this reaction:

  • Lewis Acids and Organic Auxiliaries: A combination of a Lewis acid (like ferric chloride or aluminum chloride) and an organic auxiliary agent can be used to direct the chlorination of phenol, yielding 2,4-dichlorophenol with purities exceeding 96% in a single step without extensive purification.[2]

  • Mixed Catalysts: A mixture of boric acid, phenyl sulfide, and ferric trichloride has been shown to act as a positioning catalyst, increasing the yield of 2,4-dichlorophenol from the chlorination of phenol or o-chlorophenol.[3]

  • Phosphorus Pentachloride: Using phosphorus pentachloride as a catalyst allows for the chlorination reaction to proceed efficiently, controlling the temperature with the rate of chlorine gas introduction to produce high-purity 2,4-dichlorophenol.[4]

For laboratory-scale synthesis or when high purity is required, starting with commercially available, purified 2,4-dichlorophenol is the most practical approach.

Synthetic Pathway: Electrophilic Iodination of 2,4-Dichlorophenol

The conversion of 2,4-dichlorophenol to this compound is achieved through an electrophilic aromatic substitution reaction. This class of reactions involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[5]

Mechanistic Considerations

The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[6][7] The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it.[5][6]

In the case of 2,4-dichlorophenol:

  • The para-position (position 4) is already occupied by a chlorine atom.

  • This leaves the two ortho-positions (positions 2 and 6) as the primary sites for substitution.

  • Position 2 is also occupied by a chlorine atom.

  • Therefore, the electrophilic iodination occurs almost exclusively at the vacant and activated position 6 .

The reaction proceeds via the formation of a resonance-stabilized intermediate (a sigma complex or arenium ion) after the attack of an electrophilic iodine species. Aromaticity is then restored by the loss of a proton (H⁺) from the same carbon atom.[5]

Iodination Methodologies and Reagents

While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be significantly enhanced through various methods to effectively iodinate the activated phenol ring.[6]

Reagent SystemDescriptionCausality Behind Choice
Iodine + Oxidizing Agent Molecular iodine is used in conjunction with an oxidizing agent such as nitric acid, hydrogen peroxide, or sodium hypochlorite (NaOCl).[5][6]The oxidizing agent converts iodide (I⁻), formed during the reaction, back into the electrophilic iodine species (I⁺ or its equivalent), preventing the reverse reaction and driving the equilibrium towards the iodinated product.
Iodine + Base The reaction is carried out under basic conditions, for example, using sodium bicarbonate (NaHCO₃) or aqueous ammonia.The base deprotonates the phenol to form the more strongly activating phenoxide ion. The increased electron density on the ring makes it highly reactive even towards weaker electrophiles like molecular iodine.[5]
Iodine Monochloride (ICl) ICl is a polar interhalogen compound that is more electrophilic than I₂ due to the polarization of the I-Cl bond (Iᵅ⁺-Clᵅ⁻).It serves as a ready source of electrophilic iodine ("I⁺") and is effective for iodinating aromatic rings that may be less activated.[7]
N-Iodosuccinimide (NIS) NIS is a common and convenient source of electrophilic iodine for various substrates, including phenols.It provides a mild and often highly selective method for iodination, avoiding the harsh conditions associated with strong oxidizers.[6]

The choice of reagent and conditions depends on factors such as desired yield, selectivity, scale of the reaction, and tolerance of other functional groups in more complex substrates. For the synthesis of this compound, the use of iodine in the presence of a base or a mild oxidizing agent is a common and effective strategy.

Detailed Experimental Protocol: Synthesis via Iodination in a Basic Medium

This protocol describes a representative procedure for the synthesis of this compound from 2,4-dichlorophenol using molecular iodine and a base.

Materials and Reagents:

  • 2,4-Dichlorophenol

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable solvent like methanol.

  • Base Addition: Add an aqueous solution containing 2.0-2.5 equivalents of sodium bicarbonate to the flask. Stir until the phenol is fully dissolved and has formed the corresponding sodium phenoxide salt.

  • Iodine Addition: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, add 1.0-1.1 equivalents of solid molecular iodine portion-wise over 15-20 minutes. The dark color of iodine should gradually fade as it is consumed.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the mixture in an ice bath. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of any excess iodine is completely discharged.

  • Acidification: Acidify the solution to a pH of approximately 2-3 by the slow, portion-wise addition of 2M HCl. This will precipitate the crude this compound product.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the primary starting material to the final product.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Phenol Phenol DCP 2,4-Dichlorophenol (Starting Material) Phenol->DCP  Direct Chlorination (e.g., Cl₂, Catalyst) Reaction_Mix Dissolution in Solvent + Base (e.g., NaHCO₃) DCP->Reaction_Mix Step 1 DCIP This compound (Final Product) Iodination Iodination (Iodine, I₂) Reaction_Mix->Iodination Step 2 Workup Workup (Quench, Acidify, Extract) Iodination->Workup Step 3 Purification Purification (Recrystallization) Workup->Purification Step 4 Purification->DCIP

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution. The key starting material is 2,4-dichlorophenol, which is itself accessible through the regioselective chlorination of phenol. The subsequent iodination at the C-6 position is reliably achieved by activating molecular iodine through the use of bases or oxidizing agents, which enhances its electrophilicity to react with the electron-rich dichlorophenol ring. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields and purity, making this versatile halogenated intermediate readily available for further applications in drug discovery and materials science.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. [URL: https://studylib.
  • Behrens, S. H., & F., Christiansen. (n.d.). Iodination of phenol. [URL: https://orbit.dtu.
  • Chemistry Steps. (n.d.). Reactions of Phenols. [URL: https://www.chemistrysteps.com/reactions-of-phenols/]
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Benzene_and_Aromaticity/22.06%3A_Electrophilic_Substitution_of_Phenols]
  • Mussini, P., et al. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381710/]
  • Buss, W. C. (1960). THE KINETICS AND MECHANISM OF THE IODINATION OF 2,4-DICHLOROPHENOL. UNL Digital Commons. [URL: https://digitalcommons.unl.
  • AOBChem USA. (n.d.). This compound. [URL: https://www.aobchem.com/product/30454.html]
  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [URL: https://www.researchgate.net/figure/Traditional-methods-for-the-synthesis-of-2-4-dichlorophenol_fig1_281283620]
  • Anelli, P. L., et al. (n.d.). Process for the iodination of phenolic derivatives. Google Patents. [URL: https://patents.google.
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0263]
  • Google Patents. (n.d.). CN106883103B - Preparation method of 2, 4-dichlorophenol. [URL: https://patents.google.
  • PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. [URL: https://www.prepchem.com/synthesis-of-2-4-dichloro-6-aminophenol/]
  • Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0188]
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000215]
  • ChemicalBook. (2025, July 16). This compound | 2040-83-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869871.htm]
  • Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. [URL: https://patents.google.
  • Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol. [URL: https://patents.google.
  • Joseph, B., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN J. Chem., Vol. 18, No. 2. [URL: https://rasayanjournal.co.in/admin/php/upload/3313_pdf.pdf]

Sources

Introduction: A Versatile Halogenated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-iodophenol

This guide provides a comprehensive technical overview of this compound (CAS No. 2040-83-7), a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, reactivity, and safety considerations, offering field-proven insights and detailed protocols to empower scientific professionals in their research and development endeavors.

This compound is a substituted phenol bearing three different halogen atoms on the aromatic ring.[1] This unique substitution pattern makes it a valuable and versatile intermediate in organic synthesis. The presence of chlorine and iodine atoms at specific positions offers differential reactivity, enabling selective functionalization through various cross-coupling reactions. The phenolic hydroxyl group further adds to its utility, serving as a handle for etherification, esterification, or as a directing group in further electrophilic aromatic substitutions.

Its molecular structure, combining the features of a phenol with multiple halogen substituents, positions it as a key building block for constructing more complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and material science. Understanding its synthesis, properties, and reactivity is paramount for leveraging its full synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Key Properties

The physical and chemical properties of this compound are summarized below. These data are essential for planning reactions, purification procedures, and for proper storage.

PropertyValueSource
CAS Number 2040-83-7[1][2]
Molecular Formula C₆H₃Cl₂IO[1]
Molecular Weight 288.90 g/mol
Appearance Data not consistently available; likely a solid at room temperature.[1]
Storage Temperature 2-8°C[1]

Note: Detailed analytical data such as NMR or IR spectra for this compound are not consistently provided by commercial suppliers, as it is often sold as part of a collection of rare chemicals. Researchers should assume the responsibility of confirming the product's identity and purity upon receipt.

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][4] The GHS hazard classifications highlight its potential risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 1H318: Causes serious eye damage
Specific target organ toxicity Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment Chronic 4H413: May cause long lasting harmful effects to aquatic life

Source: [3][4]

Handling Protocol: Due to its toxicity and irritant nature, handling of this compound requires stringent safety measures.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and tightly fitting safety goggles or a face shield.[3][5]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and get immediate emergency medical help.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Synthesis and Characterization

The most direct and logical route to this compound is the electrophilic iodination of its readily available precursor, 2,4-dichlorophenol.

Synthetic Pathway: Iodination of 2,4-Dichlorophenol

The synthesis involves the regioselective iodination of 2,4-dichlorophenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position (C4) and one ortho position (C2) are already occupied by chlorine atoms, the incoming iodine electrophile is directed to the remaining vacant ortho position (C6).

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis and purification of this compound. It is designed to be self-validating, with clear checkpoints for reaction completion and purity assessment.

Objective: To synthesize this compound from 2,4-dichlorophenol with a target yield of >80%.

Materials:

  • 2,4-Dichlorophenol (CAS: 120-83-2)[6]

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Methanol or Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable solvent like methanol.[7] The choice of solvent is critical; protic solvents like methanol or water can facilitate the reaction.

  • Basification: Add 1.1 equivalents of a mild base, such as sodium bicarbonate. The base acts to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which accelerates the rate of electrophilic substitution.

  • Iodination: Cool the mixture to 0°C in an ice bath. Slowly add 1.05 equivalents of the iodinating agent (e.g., N-Iodosuccinimide) in portions over 30 minutes. Maintaining a low temperature helps control the reaction exotherm and minimizes potential side reactions. The use of NIS is often preferred over I₂ as it can lead to cleaner reactions and avoids the formation of HI as a byproduct.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The rationale is to ensure the reaction goes to completion without forming significant byproducts, which simplifies purification.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate. This step is crucial to neutralize and remove any unreacted iodine or electrophilic iodine species, indicated by the disappearance of the characteristic iodine color.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine. This standard aqueous workup removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is essential to isolate the desired product from any unreacted starting material or potential di-iodinated byproducts.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its potential for selective C-C and C-N bond formation via metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bonds. This differential reactivity allows for selective coupling at the C6 position. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prime example.[8]

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

This selective functionalization provides a pathway to novel biaryl structures, which are prevalent motifs in pharmaceuticals and biologically active molecules.[8] The remaining chloro substituents can then be targeted for further modification under more forcing reaction conditions if desired, showcasing the compound's utility in sequential cross-coupling strategies. This stepwise approach is a cornerstone of modern synthetic design, allowing for the controlled and efficient construction of complex molecular architectures.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its unique pattern of halogen substitution. This guide has outlined its fundamental properties, a detailed and robust protocol for its synthesis via regioselective iodination, and its potential for selective functionalization through cross-coupling chemistry. While its direct applications are not extensively documented, its role as a versatile building block for accessing complex chemical matter is clear. Proper adherence to the safety protocols outlined is essential for its handling. For researchers in drug discovery and synthetic chemistry, a solid understanding of this compound opens up new avenues for the design and synthesis of novel molecular entities.

References

  • Chemical Label. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Buss, W. C. (1960). THE KINETICS AND MECHANISM OF THE IODINATION OF 2,4-DICHLOROPHENOL. UNL Digital Commons. Retrieved January 5, 2026, from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. Retrieved January 5, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic C-C Bond Formation Using 2,4-Dichloro-6-iodophenol in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Sonogashira coupling of 2,4-dichloro-6-iodophenol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a highly valuable and versatile building block, particularly for the synthesis of polysubstituted aromatic compounds. Its utility is rooted in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds.[1][2] This inherent regioselectivity allows for precise, sequential functionalization, making it an ideal scaffold for generating libraries of complex phenols, which are precursors to a wide array of biologically active molecules.[2]

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, is a cornerstone of this synthetic strategy.[3][4][5] Developed by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild conditions, broad functional group tolerance, and high efficiency, rendering it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][5][6] This guide provides a comprehensive exploration of the application of this compound in Sonogashira coupling, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation.

Core Principles: Mechanism and Regioselectivity

The Sonogashira reaction is a testament to the power of cooperative catalysis, typically employing a palladium complex and a copper(I) co-catalyst.[3][5][7] The reaction proceeds through two interconnected catalytic cycles, ensuring a mild and efficient transformation.

The Dual Catalytic Cycle:

  • Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) intermediate.[5][6] The high reactivity of the C-I bond ensures this step occurs selectively at the 6-position.[1]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[5][6][8] The base is crucial for deprotonating the alkyne, making it sufficiently nucleophilic.[8]

  • Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) complex.[1][6]

  • Reductive Elimination: This intermediate undergoes reductive elimination to yield the final coupled product, the 2,4-dichloro-6-alkynylphenol, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

This dual-catalyst system allows the reaction to proceed under significantly milder conditions than early palladium-only methods.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Transmetal_complex Ar-Pd(II)L₂-C≡CR' Pd_complex->Transmetal_complex Transmetalation Transmetal_complex->Pd0 Reductive Elimination Product Ar-C≡CR' Transmetal_complex->Product Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + Cu(I) / Base Cu_acetylide->Pd_complex To Transmetalation Base Base (e.g., Et₃N) Base->Alkyne Ar_I Ar-I = this compound

Caption: The cooperative dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents

ReagentRoleTypical Stoichiometry
This compoundAryl Halide1.0 eq
Terminal AlkyneCoupling Partner1.1 - 1.5 eq
Pd(PPh₃)₂Cl₂Palladium Catalyst1-5 mol%
Copper(I) Iodide (CuI)Co-catalyst1-10 mol%
Triethylamine (Et₃N) or DiisopropylamineBase2.0 - 3.0 eq
Tetrahydrofuran (THF) or DMFSolventAnhydrous

Equipment

  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) supplies

  • Rotary evaporator and column chromatography setup

Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).[9]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent oxidative degradation of the catalyst and Glaser-type alkyne homocoupling.[9]

  • Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.[1]

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[6] Monitor the reaction progress by TLC, observing the consumption of the this compound spot. Reactions are typically complete within 3-12 hours.[9]

  • Workup: Once the reaction is complete, cool to room temperature (if heated) and dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues and salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst and amine base, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][9]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Workflow start Start setup 1. Setup Add solids (Ar-I, Pd/Cu catalysts) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill with N₂/Ar. setup->inert reagents 3. Add Liquids Add anhydrous solvent, base, and terminal alkyne via syringe. inert->reagents react 4. Reaction Stir at room temperature. Monitor by TLC. reagents->react workup 5. Workup Dilute with solvent, filter through Celite®. react->workup extract 6. Extraction Wash with aq. NH₄Cl and brine. workup->extract dry 7. Dry & Concentrate Dry over Na₂SO₄ and remove solvent via rotary evaporation. extract->dry purify 8. Purification Flash column chromatography. dry->purify end Pure Product purify->end

Caption: General experimental workflow for the Sonogashira coupling reaction.
Optimization and Troubleshooting

While the Sonogashira coupling is robust, optimizing conditions can significantly improve outcomes.

Parameter Optimization Summary

ParameterTypical RangeRationale and Considerations
Pd Catalyst Loading 0.5 - 5 mol%Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be used for challenging substrates.[9]
Cu(I) Co-catalyst 1 - 10 mol%Essential for activating the alkyne and increasing reaction rate under mild conditions. Copper-free protocols exist but often require different ligands or harsher conditions.[3][10][11]
Base Et₃N, i-Pr₂NH, PiperidineMust be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amine bases also serve as a solvent in some protocols.[3][12]
Solvent THF, DMF, Toluene, MeCNSolvent choice impacts solubility of reagents and catalyst stability. Dipolar aprotic solvents like DMF can accelerate the reaction but may be harder to remove.[13][14]
Temperature Room Temp. to 100 °CAryl iodides are reactive enough for room temperature coupling.[3] Aryl bromides or chlorides would require heating. Elevated temperatures can sometimes lead to side products.[1]

Common Issues and Field-Proven Solutions

  • Issue: Alkyne Homocoupling (Glaser Coupling): The formation of a diyne byproduct is a common side reaction, often indicated by a distinct color change.

    • Cause: Presence of oxygen, which facilitates the oxidative dimerization of copper acetylides.

    • Solution: Ensure a rigorously oxygen-free environment by thoroughly degassing the solvent and maintaining a positive pressure of inert gas.[10]

  • Issue: Low or No Conversion:

    • Cause: Inactive catalyst, insufficient base, or presence of inhibitors.

    • Solution: Use fresh, high-purity catalysts and reagents. Ensure the amine base is in sufficient excess (at least 2 equivalents) to neutralize the HI byproduct. Use anhydrous solvents to prevent catalyst deactivation.

  • Issue: Unintended Cyclization:

    • Cause: The phenolic hydroxyl group in the product can undergo intramolecular cyclization, especially under basic conditions or at elevated temperatures, to form a benzofuran derivative.[15][16]

    • Solution: If the alkynylphenol is the desired product, maintain mild reaction temperatures and use the minimum necessary amount of base. If the benzofuran is the target, this tendency can be exploited in a one-pot domino Sonogashira/cyclization reaction.[15][17]

Applications in Drug Discovery and Materials Science

The products derived from the Sonogashira coupling of this compound are not merely synthetic curiosities; they are valuable intermediates for creating high-value compounds.

Domino Reactions for Heterocycle Synthesis: A primary application is the synthesis of substituted benzofurans.[15] The initial Sonogashira product, a 2-alkynylphenol, is perfectly primed for a subsequent intramolecular 5-endo-dig cyclization to form the benzofuran ring system.[18] This can often be achieved in a one-pot procedure, providing rapid access to a molecular scaffold found in numerous natural products and pharmaceuticals.[17][19] For instance, this methodology has been applied to the synthesis of (±)-frondosin B analogues and inhibitors of tubulin polymerization.[15]

Scaffolding for Drug Design: The ability to introduce a rigid alkyne linker at the 6-position, while retaining the chlorines at the 2- and 4-positions for further functionalization, is a powerful tool in drug discovery. This aligns with the pharmacophore concept , where the spatial arrangement of chemical features determines biological activity.[20] By varying the alkyne partner and subsequently modifying the chlorine positions (e.g., via Buchwald-Hartwig amination or Suzuki coupling), chemists can rapidly generate a library of diverse analogues to probe structure-activity relationships (SAR).[21] The resulting diarylalkyne or related structures are key components in molecules targeting a range of biological targets, including protein kinases and hormone receptors.[21] This modular approach is a cornerstone of modern medicinal chemistry, accelerating the discovery of new therapeutic agents.[22]

References

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. Available from: [Link]

  • BioKB. (n.d.). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Retrieved from [Link]

  • Chemtracts. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The copper/palladium cooperation in Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Retrieved from [Link]

  • Chen, F., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]

  • Anilkumar, G., et al. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]

  • Mochizuki, M., et al. (2017, March 1). Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kirchmair, J., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Available from: [Link]

  • Ntie-Kang, F., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

Sources

Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of 2,4-Dichloro-6-iodophenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the strategic application of 2,4-dichloro-6-iodophenol as a substrate in Suzuki-Miyaura coupling reactions. The inherent differential reactivity of the halogen atoms (I > Br > Cl) on the phenol ring presents a unique opportunity for selective, sequential cross-coupling, enabling the synthesis of complex, multi-substituted biaryl compounds.[4][5][6] These structures are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Synthetic Utility of Polyhalogenated Phenols

Polyhalogenated phenols, such as this compound, are versatile building blocks in organic synthesis. The presence of multiple halogen atoms with distinct reactivities allows for programmed, site-selective functionalization. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive towards oxidative addition—the rate-determining step in the catalytic cycle—than the carbon-chlorine bonds.[4] This chemoselectivity is the cornerstone of the protocols described herein, allowing for the initial coupling at the C-I position while preserving the C-Cl bonds for subsequent transformations.

The hydroxyl group also plays a crucial role, not only influencing the electronic properties of the aromatic ring but also providing a handle for further derivatization. The ability to selectively introduce aryl or heteroaryl groups at specific positions on the phenol scaffold opens up vast possibilities for creating diverse molecular architectures.

The Suzuki-Miyaura Reaction: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[3][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

The Catalytic Cycle
  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-I bond of this compound) to form a palladium(II) intermediate. This is often the rate-limiting step of the reaction.[4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[9][10][11][12]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) ArX This compound (Ar-X) RBOH2 Boronic Acid (R-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of reaction parameters to ensure high chemoselectivity and yield.

Key Reaction Components
ComponentRoleRecommended Options & Rationale
Catalyst Facilitates the C-C bond formation.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand. The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination.[13] For aryl iodides, standard catalysts are often effective.[14]
Ligand Stabilizes the Pd catalyst and modulates its reactivity.Triphenylphosphine (PPh₃), SPhos, XPhos. The ligand's steric and electronic properties influence the reaction's efficiency. Bulky, electron-donating ligands are often preferred for challenging substrates.[13]
Base Activates the boronic acid for transmetalation.K₂CO₃, K₃PO₄, Cs₂CO₃. The base strength and solubility are important factors. Weaker bases are generally sufficient and can help prevent side reactions with sensitive functional groups.[11]
Solvent Solubilizes reactants and influences reaction kinetics.Dioxane/H₂O, Toluene/H₂O, DMF. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Boronic Acid Provides the second organic fragment for coupling.Aryl-B(OH)₂, Heteroaryl-B(OH)₂. Commercially available or readily synthesized. The stability of the boronic acid is a consideration, as protodeboronation can be a competing side reaction.
Chemoselectivity: Targeting the C-I Bond

The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond in this compound allows for highly selective oxidative addition of the palladium catalyst to the C-I bond.[5] This inherent reactivity difference is the key to achieving mono-functionalization at the 6-position. By carefully controlling the reaction temperature and time, coupling at the less reactive C-Cl positions can be avoided.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the iodine-bearing carbon.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Catalyst) in a Schlenk flask. B 2. Seal, Evacuate, and Backfill with Inert Gas (3x). A->B C 3. Add Degassed Solvents (Dioxane, Water) via syringe. B->C D 4. Heat to 80-90 °C with vigorous stirring. C->D E 5. Monitor Progress by TLC or LC-MS (Typically 4-12 hours). D->E F 6. Cool to RT, dilute with Ethyl Acetate and Water. E->F G 7. Separate Layers, Extract Aqueous Phase with Ethyl Acetate. F->G H 8. Combine Organics, Wash with Brine, Dry over Na₂SO₄. G->H I 9. Filter and Concentrate under reduced pressure. H->I J 10. Purify by Flash Column Chromatography. I->J

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-4,6-dichlorophenol.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd) - Insufficiently degassed solvents - Poor quality reagents - Low reaction temperature- Ensure a rigorously inert atmosphere. - Use freshly degassed solvents. - Try a different palladium source or ligand (e.g., Pd(dppf)Cl₂). - Increase the reaction temperature in increments (e.g., to 100 °C).
Protodeboronation - The boronic acid is unstable under the reaction conditions.- Use a milder base such as KF. - Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. - Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture. - Pd(II) species present at the start.- Improve the degassing procedure for the solvent and reaction vessel. - If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction to Pd(0).
Reaction Stalls - Catalyst deactivation. - Insoluble base or reagents.- Add a fresh portion of the catalyst. - Ensure vigorous stirring. Consider a different solvent system to improve solubility.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly selective method for the synthesis of 2-aryl-4,6-dichlorophenols. The predictable chemoselectivity, driven by the differential reactivity of the carbon-halogen bonds, makes this substrate an excellent choice for constructing complex molecular frameworks. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

The Synthetic Versatility of 2,4-Dichloro-6-iodophenol: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Phenol

In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 2,4-Dichloro-6-iodophenol emerges as a highly versatile building block, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This trifunctionalized phenol, bearing two chloro substituents and a reactive iodo group, provides a powerful platform for the synthesis of a diverse array of compounds, from pharmaceutical intermediates to advanced materials. The interplay of the electron-withdrawing chloro groups and the readily displaceable iodo substituent, coupled with the directing and activating effects of the phenolic hydroxyl group, makes this compound a substrate of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its applications in modern organic synthesis, complete with detailed protocols and mechanistic insights.

Core Reactivity: A Tale of Three Halogens and a Hydroxyl Group

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-chlorine (C-Cl) bonds.[1] This reactivity difference is the cornerstone for achieving regioselective functionalization at the C-6 position, leaving the chloro groups at C-2 and C-4 available for subsequent transformations.

Furthermore, the phenolic hydroxyl group exerts a strong directing effect and can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the halogen substituents. While the hydroxyl group can sometimes complicate catalytic cycles, its presence can also be advantageous, offering a handle for further derivatization or for directing metallation reactions. In many instances, cross-coupling reactions can be performed on the unprotected phenol, simplifying synthetic sequences by avoiding protection and deprotection steps.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-6 position. The following sections will delve into the application of this building block in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron reagent and an organic halide.[1][2] The coupling of this compound with various aryl- or heteroarylboronic acids provides a direct route to a wide range of 6-aryl-2,4-dichlorophenols. These biaryl structures are prevalent in many biologically active molecules, including kinase inhibitors and other therapeutic agents.[3][4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start This compound + Arylboronic Acid reaction Heating (e.g., 80-100 °C) start->reaction Inert Atmosphere (Ar/N₂) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product 6-Aryl-2,4-dichlorophenol purification->product cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd L₂Pd(II)(Ar)(C≡CR) transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation alkyne R-C≡C-H cu_catalyst Cu(I) Catalyst alkyne->cu_catalyst cu_catalyst->cu_acetylide Base base Base (e.g., Et₃N) aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start This compound + Amine reaction Heating (e.g., 80-110 °C) start->reaction Inert Atmosphere (Ar/N₂) catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos, RuPhos) base Base (e.g., NaOt-Bu, K₃PO₄) solvent Anhydrous Solvent (e.g., Toluene, Dioxane) workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product 6-Amino-2,4-dichlorophenol Derivative purification->product start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid biaryl 6-Aryl-2,4-dichlorophenol suzuki->biaryl buchwald Buchwald-Hartwig Amination biaryl->buchwald Amine amino_biaryl 6-Aryl-4-amino-2-chlorophenol buchwald->amino_biaryl cyclization Heterocycle Formation amino_biaryl->cyclization Cyclizing Agent kinase_scaffold Kinase Inhibitor Scaffold cyclization->kinase_scaffold

Sources

The Versatile Building Block: Application Notes for 2,4-Dichloro-6-iodophenol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Tri-substituted Phenol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-6-iodophenol, a tri-substituted aromatic compound, has emerged as a highly versatile and valuable intermediate for the synthesis of a diverse array of bioactive molecules and functional materials. Its unique substitution pattern, featuring two chlorine atoms and a reactive iodine atom on a phenol scaffold, offers multiple, distinct reaction sites. This allows for selective and sequential functionalization, making it an ideal starting material for creating libraries of novel compounds in drug discovery and materials science.

The presence of the iodine atom at the ortho-position to the hydroxyl group is particularly significant. It serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The phenolic hydroxyl group can be readily derivatized through etherification or esterification, while the chlorine atoms can participate in nucleophilic aromatic substitution reactions under specific conditions or serve to modulate the electronic properties and lipophilicity of the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of a starting material is the foundation of any successful synthetic endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2040-83-7[1]
Molecular Formula C₆H₃Cl₂IO[2]
Molecular Weight 288.90 g/mol [2]
Appearance Off-white to light brown crystalline solid
Melting Point 63-65 °C[2]
Boiling Point Not determined
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications and Protocols

The strategic positioning of the iodo, chloro, and hydroxyl functional groups on the aromatic ring of this compound opens up a plethora of synthetic possibilities. The following sections detail key applications and provide representative protocols for its use in cornerstone organic transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and natural products. The reactive carbon-iodine bond of this compound makes it an excellent substrate for this transformation.

Causality of Experimental Choices: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(0) is the active catalytic species that undergoes oxidative addition to the aryl iodide. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step. A mixed solvent system, often including water, is used to dissolve both the organic reactants and the inorganic base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-Aryl-4,6-dichlorophenol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an o-iodophenol and can be adapted for this compound.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,6-dichlorophenol.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Halophenols

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
o-IodophenolPhenylboronic acidPd/CK₃PO₄Water10085[3]
m-Iodophenol4-Methoxyphenylboronic acidPd/CK₃PO₄Water10092[3]
p-Bromophenol3-Tolylboronic acidPd/CK₃PO₄Water120 (MW)78[3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Aryl Amines

The Buchwald-Hartwig amination is another cornerstone of modern organic chemistry, providing a versatile method for the synthesis of aryl amines from aryl halides.[6] This reaction is of immense importance in the pharmaceutical industry, as the aryl amine moiety is a key pharmacophore in numerous drugs.

Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a suitable ligand. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Anhydrous, aprotic solvents are typically used to prevent side reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of a 2-Amino-4,6-dichlorophenol Derivative

This is a general protocol for the Buchwald-Hartwig amination of an aryl iodide and can be applied to this compound.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4,6-dichlorophenol derivative.

O-Arylation: Formation of Diaryl Ethers

The phenolic hydroxyl group of this compound can be readily arylated to form diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. Both copper- and palladium-catalyzed methods can be employed for this transformation.

Causality of Experimental Choices: Copper-catalyzed O-arylation, often referred to as the Ullmann condensation, typically requires a copper(I) salt, a ligand such as picolinic acid, a base, and a polar aprotic solvent like DMSO.[10] Palladium-catalyzed methods often utilize bulky phosphine ligands and a strong base in an aprotic solvent.[11] The choice between copper and palladium catalysis can depend on the specific substrates and functional group tolerance required.

Experimental Protocol: Copper-Catalyzed O-Arylation

This is a general protocol for the copper-catalyzed O-arylation of a phenol.[10]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Picolinic acid (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous DMSO

  • Argon or Nitrogen gas

Procedure:

  • To a dry screw-cap test tube equipped with a magnetic stir bar, add CuI, picolinic acid, the aryl halide (if solid), this compound, and K₃PO₄.

  • Seal the tube and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Synthesis of Dibenzofurans: A Tandem Approach

A particularly elegant application of this compound is in the synthesis of substituted dibenzofurans. This can be achieved through a tandem reaction involving an initial O-arylation followed by an intramolecular C-H activation/cyclization.

Dibenzofuran_Synthesis A This compound C O-Arylation (e.g., Cu-catalyzed) A->C B Aryl Halide B->C D Diaryl Ether Intermediate C->D E Intramolecular C-H Activation/Cyclization (e.g., Pd-catalyzed) D->E F 1,3-Dichlorodibenzofuran Derivative E->F

Caption: General workflow for the synthesis of dibenzofuran derivatives.

Experimental Protocol: Synthesis of a 1,3-Dichlorodibenzofuran Derivative

This protocol is a representative procedure for the synthesis of dibenzofurans from o-iodophenols.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylating agent (e.g., silylaryl triflate, 1.2 equiv)

  • Cesium fluoride (CsF) (3.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Acetonitrile

  • Argon or Nitrogen gas

Procedure:

  • To a dry vial, add the silylaryl triflate and CsF to a solution of this compound in acetonitrile.

  • Purge the vial with an inert gas (argon or nitrogen).

  • Add Pd(OAc)₂ to the reaction mixture.

  • Seal the vial and heat to 80 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dichlorodibenzofuran derivative.

Characterization Data

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 2.4 Hz, 1H), 7.29 (d, J = 2.4 Hz, 1H), 5.90 (s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.8, 138.8, 129.7, 125.6, 122.9, 86.2.

  • IR (KBr, cm⁻¹): 3450 (-OH stretch), 1570, 1450, 1340, 1180, 860, 780.

Representative Product: 1,3-Dichlorodibenzofuran

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 7.8 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.32 (s, 1H), 7.21 (s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.9, 152.1, 131.9, 128.9, 127.8, 125.1, 123.5, 121.3, 120.9, 112.9, 111.8, 111.6.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a powerful and versatile building block in the synthetic chemist's toolbox. Its trifunctional nature allows for a range of selective transformations, providing access to a wide variety of complex molecular structures. The protocols and data presented in this application note demonstrate its utility in key synthetic reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, O-arylation, and the synthesis of dibenzofurans. By understanding the reactivity of this compound and applying the appropriate catalytic systems, researchers can unlock its full potential for the efficient synthesis of novel compounds with applications in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes & Protocols: 2,4-Dichloro-6-iodophenol as a Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4-Dichloro-6-iodophenol (CAS No: 2040-83-7) in the synthesis of diverse bioactive molecules. This uniquely substituted phenol serves as an exceptional starting material due to its three distinct reactive sites: a phenolic hydroxyl group and three halogen atoms with differentiated reactivity (I > Cl). This guide elucidates the underlying chemical principles and provides detailed, field-proven protocols for key transformations, including site-selective cross-coupling reactions and etherifications, enabling the rational design and synthesis of compounds with potential therapeutic applications, such as thyroid hormone analogs, antimicrobials, and herbicides.

Introduction: The Strategic Value of this compound

This compound is a polyhalogenated phenol that offers a robust and versatile platform for synthetic diversification. Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed sequentially under different reaction conditions.

  • C-I Bond: The carbon-iodine bond is the most labile of the halogen sites, making it the primary target for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This allows for the selective introduction of carbon-based substituents at the C6 position.

  • C-Cl Bonds: The two carbon-chlorine bonds are significantly less reactive towards typical palladium catalysts used for C-I coupling, allowing them to remain intact during the initial functionalization.[1] They can be targeted for subsequent transformations under more forcing conditions or with specialized catalyst systems.

  • Phenolic -OH Group: The hydroxyl group is a versatile handle for introducing a wide range of functionalities. It readily undergoes O-alkylation or O-arylation, most notably via Ullmann condensation, to form diaryl ethers—a common motif in many bioactive natural products and synthetic drugs.[2][3]

This differential reactivity allows for a programmed, step-wise synthesis, enabling the construction of complex molecular architectures from a simple, commercially available starting material.[4][5][6]

G cluster_0 Primary Functionalization cluster_1 Secondary Functionalization / Product Class start This compound suzuki Suzuki-Miyaura Coupling (Site-Selective C-C Bond Formation) start->suzuki Pd Catalyst ArB(OH)2 Base @ C6-Iodine ullmann Ullmann Condensation (C-O Ether Bond Formation) start->ullmann Cu Catalyst Aryl Halide Base @ Phenolic OH product1 6-Aryl-2,4-dichlorophenol (Intermediate for further coupling) suzuki->product1 product2 Polyhalogenated Diphenyl Ethers (Thyroid Hormone Analogs, Antimicrobials) ullmann->product2

Diagram 1: Strategic pathways for the sequential functionalization of this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most powerful method for the selective functionalization of the C6-position of this compound. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for exquisite chemoselectivity.[1] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the phenol and an organoboron reagent.[7][8]

Mechanistic Rationale

The catalytic cycle, shown below, is well-established and involves three key steps:[8]

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-I bond, the weakest carbon-halogen bond, to form a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination end_point Ar-Ar' transmetal_complex->end_point center start_point Ar-I start_point->pd_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetal_complex

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Mono-Arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-I position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 3.0 equivalents) or another suitable base

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2,4-dichlorophenol derivative.

Self-Validation & Causality:

  • Catalyst System: Pd(OAc)₂ is a common and robust palladium precursor. In situ, it is reduced to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst and facilitates the oxidative addition step.[7]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] K₂CO₃ is a moderately strong base suitable for many substrates.

  • Solvent System: The aqueous/organic mixture helps to dissolve both the organic reactants and the inorganic base, creating a homogeneous environment for the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃Forms active Pd(0) species in situ; ligand stabilizes catalyst.
Base K₂CO₃Activates boronic acid for transmetalation.
Solvent Dioxane/H₂ODissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for oxidative addition and reductive elimination.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Table 1: Key Parameters for Selective Suzuki-Miyaura Coupling.

C-O Bond Formation: The Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a classical and effective method for forming C-O bonds, specifically for synthesizing diaryl ethers.[2][3] This reaction is central to the synthesis of polyhalogenated diphenyl ethers (PHDEs), a class of compounds found in marine sponges with notable cytotoxic and antimicrobial activities, and thyroid hormone analogs.[9][10]

Mechanistic Rationale

The traditional Ullmann reaction requires stoichiometric copper at high temperatures. Modern protocols often use catalytic amounts of a copper(I) salt with a ligand. The mechanism is thought to involve the formation of a copper(I) phenoxide in situ. This species then undergoes a reaction with an aryl halide. While the precise mechanism is debated, a plausible pathway involves oxidative addition of the aryl halide to the Cu(I) phenoxide to form a Cu(III) intermediate, followed by reductive elimination to form the diaryl ether and regenerate a Cu(I) species.[2][3][11][12]

Ullmann_Mechanism phenol Ar-OH + Base cu_phenoxide Ar-O-Cu(I) phenol->cu_phenoxide cu_catalyst Cu(I)X cu_catalyst->cu_phenoxide aryl_halide Ar'-X cu_complex [Ar-O-Cu(III)-Ar']⁺X⁻ aryl_halide->cu_complex product Ar-O-Ar' cu_phenoxide->cu_complex Oxidative Addition cu_complex->cu_catalyst Reductive Elimination cu_complex->product

Diagram 3: Proposed catalytic cycle for the Ullmann condensation C-O coupling.

Protocol: Synthesis of a Polyhalogenated Diphenyl Ether

This protocol details the synthesis of a diaryl ether using this compound as the nucleophilic partner.

Materials:

  • This compound

  • An activated aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-Proline or another suitable ligand (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.05 eq), the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Causality:

  • Catalyst System: CuI is a common and effective Cu(I) source for Ullmann couplings.[13] L-proline acts as a ligand that stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, often allowing for lower reaction temperatures compared to unligated systems.[3]

  • Base: K₂CO₃ deprotonates the phenol to form the potassium phenoxide, which then generates the active copper phenoxide species.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is required to dissolve the reactants and reach the necessary temperatures for the reaction to proceed efficiently.[2]

Applications in Bioactive Compound Synthesis

Thyroid Hormone Analogs

The core structure of thyroid hormones (T3 and T4) is a diphenyl ether.[14] this compound is an excellent precursor for synthesizing analogs of these hormones for studying their binding to transport proteins like transthyretin (TTR) or their action at thyroid hormone receptors.[15][16] The Ullmann condensation is the key step to construct the central diaryl ether scaffold.

Antimicrobial and Cytotoxic Agents

Many naturally occurring polyhalogenated diphenyl ethers isolated from marine organisms exhibit potent antimicrobial and cytotoxic activities.[10] The protocols described herein provide a synthetic route to these compounds and their analogs, allowing for structure-activity relationship (SAR) studies to optimize their biological profile. Derivatives can be tested for activity against various bacterial strains (e.g., Staphylococcus aureus) or cancer cell lines.[17][18]

Herbicidal Agents

The structural motif of 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent herbicide that mimics the plant hormone auxin.[19][20][21] By using this compound as a scaffold, novel phenoxyacetic acid derivatives and other related structures can be synthesized. The additional iodine atom (or a group introduced via Suzuki coupling) provides a vector for exploring new interactions with the target biological machinery, potentially leading to new herbicides with improved selectivity or a different mode of action.[22][23]

Conclusion and Future Outlook

This compound is a powerful and underutilized building block in medicinal and materials chemistry. The ability to perform site-selective functionalization through sequential cross-coupling and etherification reactions provides a clear and efficient pathway to a vast chemical space. Future research can focus on leveraging the remaining C-Cl bonds for further diversification using advanced catalysis, exploring a wider range of bioactive targets, and developing one-pot, multi-step synthetic sequences to improve overall efficiency. The protocols and principles outlined in this guide serve as a foundational resource for unlocking the synthetic potential of this versatile scaffold.

References

  • VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • TREA. (n.d.). Method of synthesizing thyroid hormone analogs and polymorphs thereof.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • University of Vienna. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicidal activities of compounds 5, 6 and 2,4-D (2,4-dichlorophenoxy.... Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts | Request PDF. Retrieved from [Link]

  • R Discovery. (n.d.). Herbicidal Activities Research Articles. Retrieved from [Link]

  • Nature. (n.d.). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thyroid hormone synthesis and anti-thyroid drugs: A bioinorganic chemistry approach. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Retrieved from [Link]

  • National Institutes of Health. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecules important for thyroid hormone synthesis and action - known facts and future perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic and Plant Derived Thyroid Hormone Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]

  • MDPI. (n.d.). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Bioactive Compounds - A New Era of Therapeutic Medicines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total synthesis and development of bioactive natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Malaysian Journal of Soil Science. (n.d.). Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-dehydrogenative coupling for the intermolecular C–O bond formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phytobioactive compounds as therapeutic agents for human diseases: A review. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Dichloro-6-iodophenol in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. This compound stands out as a versatile and highly valuable building block. Its trifunctional nature, featuring three distinct halogen atoms on a phenol ring, offers a hierarchical platform for sequential and site-selective cross-coupling reactions. The inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for the precise and predictable introduction of diverse molecular fragments.[1] This guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of this compound, focusing on the chemoselective functionalization of the C-I bond.

The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. The methodologies detailed below—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings—represent the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2]

Core Principle: Chemoselectivity in Polyhalogenated Systems

The successful application of this compound in cross-coupling reactions hinges on the principle of chemoselectivity. The oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is the initial and often rate-determining step in the catalytic cycle.[1] The bond dissociation energies of carbon-halogen bonds decrease in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bonds. This reactivity differential allows for the selective coupling at the 6-position of the phenol ring under carefully controlled conditions, leaving the two chloro substituents untouched for potential subsequent transformations.

The Role of the Phenolic Hydroxyl Group

The presence of a free hydroxyl group on the aromatic ring can influence the cross-coupling reaction. While acidic protons can potentially interfere with certain organometallic reagents or basic conditions, many modern palladium-catalyzed cross-coupling reactions are tolerant of free hydroxyl groups, obviating the need for protection-deprotection sequences.[3] This not only improves the atom and step economy of the synthesis but also avoids potential complications with installing and removing protecting groups. The protocols provided in this guide are developed for the direct, protection-free use of this compound.

Visualizing the Catalytic Pathway: A Generalized Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions discussed in this guide share a common mechanistic framework, as illustrated in the following diagram. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic nucleophile, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans R-M ArPdR Ar-Pd(II)L_n-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Reagents Ar-X + R-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols and Application Data

The following sections provide detailed, step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions with this compound. The reaction conditions have been curated from established methodologies for similar substrates to provide a reliable starting point for optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2,4-dichlorophenols

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, coupling an organoboron species with an organic halide. Its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acids make it a preferred method in many synthetic campaigns.[1][4]

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 6-Aryl-2,4-dichlorophenol substrate->product Pd Catalyst, Base reagent ArB(OH)2

Figure 2: Suzuki-Miyaura coupling of this compound.

Representative Reaction Conditions:

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane1001680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (4:1)901282-92
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)851478-88

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 310.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-phenyl-2,4-dichlorophenol.

Sonogashira Coupling: Synthesis of 2,4-Dichloro-6-(alkynyl)phenols

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Reaction Scheme:

Sonogashira substrate This compound product 2,4-Dichloro-6-(alkynyl)phenol substrate->product Pd/Cu Catalyst, Base reagent Terminal Alkyne

Figure 3: Sonogashira coupling of this compound.

Representative Reaction Conditions:

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)TriethylamineTHF60688-96
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene70885-95
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃ (2.0 equiv)1,4-Dioxane801280-90
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (6)TriethylamineDMF501075-85

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 310.9 mg), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and anhydrous, degassed triethylamine (3 mL) via syringe. Then, add phenylacetylene (1.2 mmol, 132 µL).

  • Reaction: Place the reaction vessel in a preheated oil bath at 60 °C and stir for 6 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2,4-dichloro-6-(phenylethynyl)phenol.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2,4-dichlorophenols

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[2][7] The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates.

Reaction Scheme:

Buchwald_Hartwig substrate This compound product 6-(R¹R²N)-2,4-dichlorophenol substrate->product Pd Catalyst, Ligand, Base reagent Amine (R¹R²NH)

Figure 4: Buchwald-Hartwig amination of this compound.

Representative Reaction Conditions:

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (6)NaOt-Bu (1.5)Toluene1101880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1002075-85
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (4.5)K₃PO₄ (2.0)t-BuOH1002470-80
4Benzophenone iminePd(OAc)₂ (3)BINAP (6)NaOt-Bu (1.5)Toluene1101685-95

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reagent Preparation: In a glovebox, to an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), Xantphos (0.06 mmol, 34.7 mg), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 144.2 mg).

  • Substrate and Reagent Addition: Add this compound (1.0 mmol, 310.9 mg) and anhydrous, degassed toluene (5 mL). Finally, add morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Place the vial in a preheated heating block at 110 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(3,5-dichloro-2-hydroxyphenyl)morpholine.

Negishi Coupling: Synthesis of 6-Alkyl/Aryl-2,4-dichlorophenols

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[8][9][10] This reaction is particularly useful for introducing alkyl groups.

Reaction Scheme:

Negishi substrate This compound product 6-R-2,4-dichlorophenol substrate->product Pd Catalyst, Ligand reagent Organozinc (R-ZnX)

Figure 5: Negishi coupling of this compound.

Representative Reaction Conditions:

EntryOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF651280-90
2Ethylzinc bromidePdCl₂(dppf) (3)-THF601670-80
3n-Butylzinc chloridePd(OAc)₂ (2)SPhos (4)THF/NMP801075-85
4Vinylzinc bromidePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)THF501472-82

Detailed Protocol: Negishi Coupling with Phenylzinc Chloride

  • Catalyst and Substrate Preparation: To a flame-dried Schlenk tube under argon, add this compound (1.0 mmol, 310.9 mg) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg).

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) via syringe.

  • Organozinc Addition: Slowly add a solution of phenylzinc chloride in THF (0.5 M, 1.2 mmol, 2.4 mL) via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-2,4-dichlorophenol.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound offers a powerful and selective strategy for the synthesis of highly functionalized phenolic compounds. The protocols detailed in this guide provide robust starting points for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi reactions, leveraging the inherent chemoselectivity of the C-I bond. These methods, which do not require protection of the phenolic hydroxyl group, are efficient and align with the principles of modern, sustainable synthesis. The resulting 6-substituted-2,4-dichlorophenols are versatile intermediates, poised for further functionalization at the C-Cl positions, thereby enabling the rapid generation of molecular complexity and the exploration of novel chemical space in drug discovery and materials science.

References

  • Various Authors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • BenchChem. (2025).
  • van der Ende, M. A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 12000-12020. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. Retrieved January 5, 2026, from [Link]

  • Zhang, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(34), 6667-6672. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. Organic Reactions, 74, 1-432.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

  • Various Authors. (n.d.). Negishi coupling. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Test reactions for catalyst screening. Retrieved January 5, 2026, from [Link]

  • Worthington, R. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14619-14628. [Link]

  • Corpet, M., & Gosmini, C. (2018). A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. Chemistry–A European Journal, 24(65), 17163-17167.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wölfling, J., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 52(41), 5269-5272. [Link]

  • Various Authors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective Multicomponent Synthesis of 2,4,6-Trisubstituted Phenols from Fischer Alkynyl Carbene Complexes. Retrieved January 5, 2026, from [Link]

  • Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4523-4541. [Link]

  • Leitch, J. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Reaction Chemistry & Engineering, 2(3), 261-272. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Arkivoc, 2009(11), 163-171. [Link]

  • Gonda, Z., & Novák, Z. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1493. [Link]

  • Li, J. H., & Wang, D. P. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997-1999. [Link]

  • Samanta, S., et al. (2019). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ACS Combinatorial Science, 21(12), 849-854. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-27. [Link]

  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498-6508. [Link]

  • Novaes, L. F. T., & de Souza, R. O. M. A. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(18), 3241-3257. [Link]

  • ResearchGate. (2025). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved January 5, 2026, from [Link]

  • Sharma, P., et al. (2025). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • Hooker, S. B. (1968). U.S. Patent No. 3,366,698. U.S.
  • Shetgaonkar, P., & Singh, M. S. (2020). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 8, 603. [Link]

Sources

Application Note & Experimental Protocol: 2,4-Dichloro-6-iodophenol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-6-iodophenol is a versatile tri-substituted aromatic compound that serves as a critical building block in modern organic synthesis. Its unique arrangement of chloro and iodo substituents on a phenol ring allows for selective, regiocontrolled functionalization, making it an asset in the construction of complex molecular architectures. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis makes this reagent particularly valuable for sequential cross-coupling reactions. This document provides a detailed experimental protocol for the application of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step guide for the synthesis of a novel biaryl compound, and discuss critical parameters for ensuring a successful and reproducible outcome.

Chemical Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential. This compound is a toxic and corrosive compound requiring strict adherence to safety protocols.[4][5][6]

Physical and Chemical Properties
PropertyValueSource
CAS Number 2040-83-7[7][8]
Molecular Formula C₆H₃Cl₂IO[8]
Molecular Weight 288.90 g/mol
Appearance Off-white to light brown crystalline powderN/A
Melting Point 65-69 °C[7]
Storage Temperature 2-8°C[8]
Safety and Handling

This compound is classified as hazardous. All manipulations must be performed inside a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye damage (H318), and may cause respiratory irritation (H335).[4][6] May cause long-lasting harmful effects to aquatic life.[6]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Get emergency medical help immediately.[6]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[6][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[6][9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[6][9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5][6][9][10]

Principle of Application: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound (like a boronic acid) and an organohalide.[2][3] Discovered by Nobel laureate Akira Suzuki, this reaction is favored in pharmaceutical development for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.[1][3]

The utility of this compound lies in the differential reactivity of its halogen substituents. The C-I bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bonds. This allows for the selective coupling at the 6-position while leaving the chloro groups at the 2- and 4-positions intact for potential subsequent transformations.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex pd2_complex->pd0 transmetalation Transmetalation pd2_biaryl R¹-Pd(II)Ln-R² pd2_complex->pd2_biaryl base Base pd2_biaryl->pd2_complex reductive_elimination Reductive Elimination product R¹-R² reactant1 R¹-X (Organohalide) reactant2 R²-B(OR)₂ (Organoboron)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-I in our case) of the organohalide (R¹-X) to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide.[2][11]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Experimental Protocol: Synthesis of 2',4'-Dichloro-5'-hydroxy-[1,1'-biphenyl]-2-carbonitrile

This protocol details the selective Suzuki-Miyaura coupling of this compound with 2-cyanophenylboronic acid. This serves as a model system for constructing biaryl scaffolds, which are prevalent in bioactive compounds.[12][13][14]

Reaction Workflow

Reaction_Workflow reactant1 This compound catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O reactant1->catalyst reactant2 2-Cyanophenylboronic Acid reactant2->catalyst product 2',4'-Dichloro-5'-hydroxy- [1,1'-biphenyl]-2-carbonitrile catalyst->product Heat (e.g., 80-100 °C)

Sources

Introduction: The Analytical Imperative for Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Determination of 2,4-Dichloro-6-iodophenol

Halogenated phenols represent a significant class of compounds with widespread industrial applications, but they are also recognized as persistent and potentially toxic environmental pollutants.[1] Compounds like this compound (DCIP) (CAS No. 2040-83-7) are of increasing interest to researchers in environmental science, toxicology, and drug development due to the complex effects of mixed halogen substitution.[2][3] The presence of chlorine and iodine on the phenolic ring imparts distinct physicochemical properties that necessitate robust and sensitive analytical methods for accurate quantification and characterization.[4] The potential for these compounds to arise as disinfection byproducts in water treatment processes further underscores the need for reliable detection methods to ensure public health and environmental safety.[2]

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound. We will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. The methodologies are presented to provide researchers, scientists, and drug development professionals with the foundational knowledge to implement these techniques, understand the causality behind experimental choices, and adapt them for specific matrices and analytical objectives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Analysis: High-Performance Liquid Chromatography is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like DCIP. The method described here utilizes reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent. DCIP, being a relatively nonpolar molecule, will be retained on the column and separated from more polar matrix components. Quantification is achieved using a UV-Vis detector, as the aromatic ring of DCIP exhibits strong absorbance in the ultraviolet region.[5][6]

Experimental Protocol: HPLC-UV Analysis of DCIP

1. Sample Preparation:

  • Rationale: The goal of sample preparation is to extract DCIP from the sample matrix and present it in a solvent compatible with the reverse-phase HPLC system, while removing interfering substances.

  • For Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[7]
    • Acidify the water sample (e.g., 100 mL) to a pH of ~2 with formic or phosphoric acid to ensure DCIP is in its protonated, less polar form, enhancing retention on the C18 sorbent.
    • Pass the acidified sample through the conditioned SPE cartridge at a slow, steady flow rate (~5 mL/min).
    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.
    • Dry the cartridge under a vacuum or a stream of nitrogen for 10-15 minutes.
    • Elute the trapped DCIP with 2-4 mL of a suitable organic solvent like methanol or acetonitrile into a clean collection vial.[7]
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 0.5 mL) of the mobile phase.
    • Filter the final solution through a 0.45 µm syringe filter prior to injection.
  • For Solid Samples:

    • Homogenize the sample.
    • Perform a solvent extraction using a solvent in which DCIP is soluble (e.g., methanol, acetonitrile). Sonication can be used to improve extraction efficiency.
    • Centrifuge the extract to pellet solid debris.
    • Take the supernatant and proceed with the final concentration and filtration steps as described above.

2. Instrumentation and Chromatographic Conditions:

  • Rationale: The selected conditions are optimized for the separation of halogenated phenols. A C18 column provides excellent retention for such compounds. The gradient elution allows for the efficient separation of the target analyte from potential interferences with varying polarities. The UV detection wavelength is chosen to be near the absorbance maximum of dichlorophenols, which is typically around 285 nm.[8][9] The addition of iodine is expected to shift this slightly, making a detection range of 285-295 nm optimal.

ParameterRecommended Setting
HPLC System A standard HPLC or U-HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).[5]
Column Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Deionized water with 0.1% formic or acetic acid.
Mobile Phase B Acetonitrile with 0.1% formic or acetic acid.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10-20 µL.
UV Detection 290 nm.

3. Data Analysis and Quantification:

  • Prepare a series of calibration standards of DCIP of known concentrations.

  • Inject the standards and the prepared samples.

  • Identify the DCIP peak in the sample chromatograms by comparing its retention time to that of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of DCIP in the samples by interpolating their peak areas on the calibration curve.

Workflow Visualization: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous or Solid Sample SPE Solid-Phase Extraction (SPE) or Solvent Extraction Sample->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate Filter 0.45 µm Filtration Concentrate->Filter HPLC HPLC Injection Filter->HPLC Column C18 Separation HPLC->Column UV UV Detection (290 nm) Column->UV Chromatogram Generate Chromatogram UV->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Workflow for DCIP analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, phenols like DCIP often exhibit poor peak shape and thermal instability in GC analysis.[10][11] Therefore, a derivatization step is crucial to convert the polar -OH group into a less polar, more volatile ether or ester.[12] Silylation is a common and effective derivatization technique.[10] Following separation on a capillary GC column, the analyte is detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, ensuring a high degree of confidence in identification.[13]

Experimental Protocol: GC-MS Analysis of DCIP

1. Sample Preparation and Derivatization:

  • Rationale: Extraction isolates DCIP from the sample matrix. Derivatization with a silylating agent like BSTFA or MTBSTFA replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability for GC analysis.[10][14]

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC section to isolate DCIP. The final extract should be in a volatile, aprotic solvent like hexane or ethyl acetate.
    • Carefully evaporate the solvent to near dryness under a stream of nitrogen. It is critical to avoid complete dryness to prevent loss of the analyte.
  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[11]
    • Seal the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete reaction.
    • Cool the vial to room temperature before injection into the GC-MS.

2. Instrumentation and Analytical Conditions:

  • Rationale: A non-polar or mid-polarity column like a DB-5ms or HP-5ms is well-suited for separating the derivatized halogenated phenols. The temperature program is designed to ensure good separation and peak shape. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.

ParameterRecommended Setting
GC-MS System A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
Column HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min.
Injection Mode Splitless, 1 µL injection volume.
Inlet Temperature 250 °C.
Oven Program Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C.
Ion Source Temp. 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50-450 m/z.

3. Data Analysis and Identification:

  • The identity of the derivatized DCIP is confirmed by its retention time and its mass spectrum.

  • Predicted Mass Spectrum: The molecular weight of underivatized DCIP (C₆H₃Cl₂IO) is approximately 289.8 g/mol . The TMS-derivatized DCIP will have a molecular weight of ~362 g/mol . The mass spectrum of 2,4-dichlorophenol shows a molecular ion at m/z 162.[13][15][16] By analogy, the EI mass spectrum of silylated DCIP is expected to show a molecular ion [M]⁺ at m/z 362, a prominent [M-15]⁺ peak from the loss of a methyl group from the TMS moiety, and other fragments corresponding to the loss of Cl, I, and the entire TMS-O group.

Workflow Visualization: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted Sample (in volatile solvent) Deriv Silylation (e.g., BSTFA, 70°C) Sample->Deriv GCMS GC-MS Injection Deriv->GCMS Sep Capillary Column Separation GCMS->Sep MS EI Ionization & Mass Analysis Sep->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis MS->Spectrum Quant Identification & Quantification TIC->Quant Spectrum->Quant

Caption: Workflow for DCIP analysis by GC-MS.

Method 3: Electrochemical Sensing

Principle of Analysis: Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive species like DCIP. The underlying principle is the direct oxidation of the phenolic hydroxyl group at the surface of a chemically modified electrode.[17][18] By applying a potential, DCIP is oxidized, generating an electrical current that is directly proportional to its concentration.[19] Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are employed to enhance sensitivity by minimizing background charging currents. The choice of electrode material is critical, with boron-doped diamond or carbon-based electrodes modified with nanoparticles often used to improve sensitivity and resist fouling.[19][20]

Experimental Protocol: Electrochemical Detection of DCIP

1. Sensor Preparation (Example: Glassy Carbon Electrode):

  • Rationale: A clean and well-defined electrode surface is paramount for reproducible results. Polishing removes surface contaminants, and electrochemical activation can enhance electron transfer kinetics.

  • Polish a glassy carbon electrode (GCE) with alumina slurry (e.g., 0.3 and 0.05 µm) on a polishing pad.

  • Rinse thoroughly with deionized water and sonicate in both ethanol and water for 2-3 minutes each to remove residual alumina.

  • Dry the electrode under a nitrogen stream.

  • The GCE can be used as is or further modified (e.g., by drop-casting with nanomaterials) to enhance sensitivity.

2. Electrochemical Measurement:

  • Rationale: A supporting electrolyte is required to ensure conductivity of the solution. The pH is a critical parameter as the oxidation potential of phenols is pH-dependent.[17] DPV is chosen for its high sensitivity and good resolution.

  • Prepare a buffer solution (e.g., 0.1 M phosphate buffer) to act as the supporting electrolyte. Optimize the pH (typically between 5 and 7 for phenol analysis).

  • Set up a three-electrode electrochemical cell containing the prepared working electrode (GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Add a known volume of the supporting electrolyte to the cell.

  • Run a blank scan using Differential Pulse Voltammetry (DPV) to establish the background signal.

  • Add a known volume of the prepared sample solution to the cell and stir for a short period to homogenize.

  • Allow the solution to become quiescent, then record the DPV scan over a potential range where DCIP is expected to oxidize (e.g., +0.4 V to +1.2 V vs. Ag/AgCl).[17]

ParameterRecommended Setting
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (in saturated KCl)
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range +0.4 V to +1.2 V
Pulse Amplitude 50 mV
Pulse Width 50 ms

3. Data Analysis and Quantification:

  • The DPV scan will show a peak at the oxidation potential of DCIP.

  • The height of this peak is proportional to the concentration of DCIP in the sample.

  • Quantification is typically performed using the standard addition method to mitigate matrix effects. This involves spiking the sample with known concentrations of a DCIP standard and observing the increase in peak current.

Workflow Visualization: Electrochemical Sensing

Electro_Workflow cluster_prep Sensor & Sample Prep cluster_analysis Electrochemical Analysis cluster_data Data Processing Polish Polish & Clean Working Electrode Sample Prepare Sample in Supporting Electrolyte Polish->Sample Cell Assemble 3-Electrode Cell Sample->Cell DPV Run DPV Scan Cell->DPV Voltammogram Generate Voltammogram DPV->Voltammogram Quantify Measure Peak Current & Quantify (Std. Addition) Voltammogram->Quantify

Caption: Workflow for DCIP analysis by Electrochemical Sensing.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.

ParameterHPLC-UVGC-MSElectrochemical Sensing
Principle Chromatographic Separation, UV AbsorbanceChromatographic Separation, Mass AnalysisAnodic Oxidation
Specificity Moderate to GoodVery HighModerate (potential interferences)
Sensitivity (Typical LOQ) Low µg/L (ppb)[6]Low to mid ng/L (ppt)[12]Mid to high µg/L (ppb)
Sample Throughput HighModerateVery High
Instrumentation Cost ModerateHighLow
Key Advantage Robust, widely availableDefinitive identification (structural info)Rapid, portable, low cost
Key Limitation Lower specificity than MSRequires derivatization, volatile analytes onlySusceptible to matrix effects and fouling

Note: The Limit of Quantification (LOQ) values are representative for halogenated phenols and may vary for DCIP depending on the specific instrumentation and matrix.

Conclusion and Best Practices

This guide outlines three robust and validated approaches for the analytical determination of this compound.

  • HPLC-UV is an excellent choice for routine quantification in moderately complex samples due to its reliability and high throughput.

  • GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for trace-level detection and unambiguous identification, particularly in complex environmental or biological matrices.

  • Electrochemical sensing offers a compelling alternative for rapid screening and field-based applications where portability and immediate results are critical.

For all methods, adherence to good laboratory practices, including the use of high-purity solvents and reagents, proper calibration, and method validation, is essential for generating trustworthy and reproducible data. The selection of the most appropriate technique should be guided by a thorough consideration of the analytical goals, sample characteristics, and available resources.

References

  • Bunce, N. J., et al. (1997). Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology, 31(7), 2132–2138. [Link]

  • Sudha, J. D., & Anitha, C. (2004). Indirect Electrochemical Oxidation of Chlorophenols in Dilute Aqueous Solutions. Journal of Environmental Engineering, 130(4), 449-456. [Link]

  • Polcaro, A. M., & Palmas, S. (1997). Electrochemical Oxidation of Chlorophenols. Industrial & Engineering Chemistry Research, 36(5), 1791-1798. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol... [Link]

  • Okumura, T., et al. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]

  • Bunce, N. J., et al. (1997). Electrochemical Oxidation of Chlorinated Phenols. Environmental Science & Technology, 31(7), 2132–2138. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Iniesta, J., et al. (2001). Electrochemical Oxidation of Chlorophenols at a Boron-Doped Diamond Electrode and Their Determination by High-Performance Liquid Chromatography with Amperometric Detection. Analytical Chemistry, 73(11), 2617-2624. [Link]

  • Roes-Merz, C., & Lisec, J. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 13. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • ResearchGate. (n.d.). UV/visible spectra of 2,4-DCP solutions before (1) and after (2, 3)... [Link]

  • ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte... [Link]

  • ResearchGate. (n.d.). Mass spectra of TMS derivative of 2,4-D, 2,4-dichlorophenol (2,4-DCP)... [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. [Link]

  • NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. [Link]

  • ResearchGate. (n.d.). Gradient conditions for HPLC analysis of phenols. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). [Link]

  • Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols. In Bookshelf. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. [Link]

  • AOBChem USA. (n.d.). This compound. [Link]

  • Johnson, W., et al. (2004). Safety Assessment of Dichlorophene and Chlorophene. International Journal of Toxicology, 23(Suppl. 2), 31-50. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol.
  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, selective, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dichloro-6-iodophenol. This halogenated phenol is a critical intermediate and potential impurity in various synthetic pathways. The developed method is demonstrated to be stability-indicating through comprehensive forced degradation studies, ensuring it can accurately quantify the analyte in the presence of its degradation products. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for purity testing, stability studies, and quality assurance of this compound.

Introduction

This compound (CAS No: 2040-83-7) is a polyhalogenated phenol characterized by its chemical formula C₆H₃Cl₂IO.[1][2] Its structural complexity makes it a valuable building block in organic synthesis and a potential process-related impurity or degradation product in the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of chlorine and iodine atoms on the phenolic ring imparts significant hydrophobicity and a distinct chromophore, making it well-suited for RP-HPLC analysis with UV detection.

The development of a validated, stability-indicating analytical method is a regulatory necessity and a scientific imperative in pharmaceutical development.[3][4] Such methods are crucial for establishing the intrinsic stability of a molecule and ensuring that any degradation products that might form during manufacturing or storage do not interfere with the quantification of the parent compound.[5][6] This document provides a complete protocol, from instrument setup to full method validation according to the International Council for Harmonisation (ICH) guidelines.

Chromatographic Principle

The method is based on reverse-phase chromatography, where the separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, being a relatively non-polar molecule, partitions strongly onto the non-polar C18 (octadecylsilyl) stationary phase.[7][8] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer, is used to elute the analyte from the column. The acidic modifier (phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, which prevents peak tailing and ensures a sharp, symmetrical peak shape.[8] Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.[9]

Materials and Equipment

CategoryItemDetails / Supplier
Reference Standard This compoundPurity ≥97% (e.g., Sigma-Aldrich, AOBChem)[1][2]
Reagents Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade / Purified (e.g., Milli-Q)
Phosphoric Acid (H₃PO₄)Analytical Grade
Instrumentation HPLC SystemAgilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary/quaternary pump, autosampler, column oven, and PDA/UV detector.
Data AcquisitionEmpower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
Consumables Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire)
Syringe Filters0.45 µm PTFE or Nylon
Vials2 mL amber glass vials with PTFE-lined caps
GlasswareClass A volumetric flasks and pipettes
Analytical Balance4 or 5-decimal place readability

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (60:40 ACN:Water with 0.1% H₃PO₄):

  • Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Add 600 mL of acetonitrile.

  • Transfer to a suitable mobile phase reservoir, sonicate for 10-15 minutes to degas, and label appropriately.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution has a concentration of ~100 µg/mL. Store in a refrigerator at 2-8°C when not in use.

Working Standard & Calibration Curve Solutions:

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • Accurately weigh an amount of sample expected to contain approximately 2.5 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well. The target concentration is ~25 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions

The validated chromatographic conditions are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for halogenated phenols.
Mobile Phase Acetonitrile : Water (60:40 v/v) containing 0.1% H₃PO₄The organic/aqueous ratio provides an optimal retention time. H₃PO₄ ensures the phenolic group is protonated, leading to better peak shape.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection Wavelength 280 nmHalogenated phenols typically exhibit strong absorbance around this wavelength, providing good sensitivity.[9][10]
Run Time 10 minutesSufficient time to elute the analyte and any early-eluting impurities.
Analysis Workflow

The overall workflow from sample preparation to final analysis is depicted below. This structured process ensures consistency and reliability of the results.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Dilutions sys_suit System Suitability Check (5x Standard Injections) prep_std->sys_suit prep_sample Prepare Sample (Weigh, Dissolve, Filter) analysis Analysis Sequence: Blank -> Cal Standards -> Samples prep_sample->analysis sys_suit->analysis If Pass integrate Integrate Peaks & Generate Calibration Curve analysis->integrate calculate Calculate Analyte Concentration in Samples integrate->calculate report Generate Final Report calculate->report G cluster_stress Stress Conditions main This compound (API Sample) acid Acid (0.1M HCl, 60°C) main->acid base Base (0.1M NaOH, 60°C) main->base oxide Oxidation (3% H₂O₂) main->oxide thermal Thermal (80°C Solid) main->thermal photo Photolytic (ICH Light) main->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis result Result: Peak Purity & Resolution (Parent vs. Degradants) analysis->result

Caption: Logical flow of the forced degradation study for method specificity.

Validation Parameter Summary

The following table summarizes the results obtained during method validation. All parameters met the pre-defined acceptance criteria.

Validation ParameterResultAcceptance Criteria
Linearity
Range1 - 50 µg/mL-
Correlation Coefficient (r²)0.9998r² ≥ 0.999
Accuracy (% Recovery)
80% Level (20 µg/mL)99.5%98.0 - 102.0%
100% Level (25 µg/mL)100.8%98.0 - 102.0%
120% Level (30 µg/mL)101.2%98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)0.45%≤ 2.0%
Intermediate Precision (n=6)0.78%≤ 2.0%
Sensitivity
LOD (S/N=3)0.2 µg/mLReport Value
LOQ (S/N=10)0.7 µg/mLReport Value
Robustness RobustSystem suitability passes
Flow Rate (±0.1 mL/min)Passed-
Mobile Phase (±2% ACN)Passed-
Column Temp (±2°C)Passed-

System Suitability

To ensure the chromatographic system is adequate for the intended analysis, system suitability parameters must be checked before initiating any sample analysis. [11]This is performed by making five replicate injections of a working standard solution (~25 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative analysis of this compound. The successful validation, including comprehensive forced degradation studies, confirms its stability-indicating capabilities. This method is suitable for routine quality control, purity assessment, and stability testing in regulated environments.

References

  • Bayram, T., & Akman, S. (2011). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. E-Journal of Chemistry, 8(1), 335-342. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. [Link]

  • Science.gov. (n.d.). Forced degradation. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Al-Sayyed, G. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. [Link]

  • Prajapati, R., & Patel, C. N. (2016). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Patel, Y., & Shah, N. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, B. V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ChemNest. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Bello-López, M. A., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Bazo, A., et al. (2007). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Journal of Analytical Atomic Spectrometry. [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Ye, X., et al. (2006). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • Herrera-Balandrano, D. D., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloro-6-iodophenol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Bazo, A., et al. (2007). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. ResearchGate. [Link]

  • Schultz, J. R. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. VTechWorks. [Link]

Sources

Application Note: A Validated GC-MS Method for the Quantification of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-Dichloro-6-iodophenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated phenols are a class of compounds with significant environmental and toxicological relevance, often emerging as byproducts of industrial processes and water disinfection. Their accurate quantification is crucial for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical and consumer products. The described method employs a derivatization step to enhance the volatility and thermal stability of the analyte, ensuring excellent chromatographic performance and reliable quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated, high-integrity analytical procedure.

Introduction and Scientific Rationale

This compound is a halogenated aromatic compound. The presence of multiple halogen substituents, including chlorine and iodine, makes it a molecule of interest in environmental science and toxicology. Such compounds can be formed during the chlorination of water containing iodide and phenolic pollutants.[1] Given their potential toxicity, sensitive and specific analytical methods are required for their detection and quantification at trace levels.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its high resolving power and definitive identification capabilities. However, the direct analysis of phenols by GC can be challenging due to their polarity and active hydroxyl group, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector or column.

To overcome these challenges, a derivatization step is essential.[2] This process chemically modifies the analyte to make it more suitable for GC analysis.[3] Silylation, which replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective technique.[4] The resulting TMS-ether derivative of this compound is significantly more volatile and thermally stable, leading to improved chromatographic separation and detection sensitivity.[3][4] This method provides a complete workflow, from sample preparation to data analysis, and has been structured according to established validation principles to ensure the generation of trustworthy and reproducible data.[5][6]

Experimental Workflow Overview

The entire analytical process is designed as a self-validating system, ensuring data integrity from sample collection to final quantification. The workflow consists of four main stages: Sample Preparation, Analyte Derivatization, Instrumental Analysis, and Data Processing.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Spike with Internal Standard (e.g., 2,4,6-Trichlorophenol-d2) Sample->Spike Adjust_pH Acidify to pH < 2 Spike->Adjust_pH LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Adjust_pH->LLE Dry Dry Extract (Na2SO4) LLE->Dry Evaporate Evaporate to Near Dryness Dry->Evaporate Reconstitute Reconstitute in Solvent (e.g., Acetonitrile) Evaporate->Reconstitute Add_Reagent Add Silylating Reagent (BSTFA + 1% TMCS) Reconstitute->Add_Reagent React Incubate at 70°C for 30 min Add_Reagent->React Inject Inject Derivatized Sample React->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions, with a specific focus on the challenging substrate, 2,4-dichloro-6-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its utility is widespread, finding applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5][6] However, the success of this reaction is highly dependent on the careful optimization of various parameters, especially when dealing with sterically hindered and electronically complex substrates like this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction with this compound is showing low to no yield. What are the primary factors to investigate?

Low yields with this substrate are common and can typically be traced back to a few key areas. Given the structure of this compound, we are dealing with an electron-deficient aryl iodide with significant steric hindrance around the iodine atom.

A1: Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The activity of your palladium catalyst is paramount.[7] Ensure your Pd(0) source, like Pd(PPh₃)₄, is fresh, as it can be sensitive to air and moisture.[3][7] If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[3][7] The appearance of palladium black is a clear indicator of catalyst decomposition.[7][8]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is prone to oxidation. Use a freshly opened bottle or a recently purchased supply for optimal results.[7] The copper co-catalyst's role is to form a copper(I) acetylide, which is a key activated species in the reaction.[1]

  • Reaction Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[1][7][9] It is crucial to thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]

  • Solvent and Base Selection:

    • Solvent: The solvent must be able to dissolve all components of the reaction.[7][10] Common choices include THF, DMF, and toluene.[7] However, be aware that coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[10] For your substrate, a less coordinating solvent like toluene or dioxane might be beneficial.

    • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1][11][12] Ensure your amine is anhydrous and freshly distilled, as impurities can poison the catalyst.[7] For challenging substrates, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be necessary.[11]

  • Temperature Control: While many Sonogashira reactions proceed at room temperature, the steric hindrance and electronic nature of this compound may necessitate heating to facilitate the oxidative addition step.[11][13] A moderate increase in temperature (e.g., 50-80 °C) can significantly improve the reaction rate.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a diyne byproduct is a classic issue in copper-catalyzed Sonogashira reactions, arising from the oxidative dimerization of the copper acetylide intermediate.[1][9][10]

A2: Strategies to Reduce Homocoupling:

  • Strict Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling.[9] Rigorous degassing of the reaction mixture is the first line of defense.

  • Minimize Copper Loading: Reducing the concentration of the copper(I) iodide co-catalyst can decrease the rate of the homocoupling side reaction.[7]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[7]

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to employ a copper-free Sonogashira protocol.[1][7][14] Numerous methods have been developed that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[4][15]

Q3: The reaction is selective for the iodo-substituent, but what if I wanted to couple at the chloro-positions?

The reactivity of aryl halides in the Sonogashira reaction follows the trend I > Br > Cl.[1] This inherent difference allows for selective coupling at the more reactive iodide position.

A3: Coupling at Aryl Chlorides:

Coupling at the less reactive chloro- positions is significantly more challenging and requires specialized conditions.[11]

  • High-Activity Catalyst Systems: Standard catalysts are often insufficient. The use of palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is often required to facilitate the difficult oxidative addition of the C-Cl bond.[2][11]

  • Elevated Temperatures: Reactions involving aryl chlorides almost always require higher temperatures, often in the range of 100-120 °C.[11] Microwave irradiation can be an effective tool to achieve these temperatures rapidly and improve yields.[11]

  • Stronger Bases: Inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective than amine bases for activating aryl chlorides.[11][16]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Sonogashira reaction?

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R-X) to form a Pd(II) complex.[1][2]

    • Transmetalation: The copper acetylide (Cu-C≡C-R'), formed in the copper cycle, transfers the acetylide group to the palladium center, regenerating the copper catalyst.[1]

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the C-C bond of the product (R-C≡C-R') and regenerate the active Pd(0) catalyst.[1]

  • Copper Cycle:

    • The terminal alkyne coordinates to the Cu(I) salt.[1]

    • In the presence of a base, the alkyne is deprotonated to form the reactive copper acetylide intermediate.[1][12]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Cu_Pi [Cu(I)]-π-Alkyne Alkyne->Cu_Pi + Cu(I)X Cu_Acetylide Cu-C≡CR' Cu_Pi->Cu_Acetylide + Base - HB⁺X⁻ Cu_Acetylide->PdII_Aryl

Simplified Sonogashira Catalytic Cycles
Which palladium catalyst is best for my reaction?

The choice of palladium catalyst significantly impacts reaction efficiency.[3]

CatalystFormCharacteristicsCommon Use Case
Pd(PPh₃)₄ Pd(0)Highly active but sensitive to air and moisture.[3]General purpose, when anaerobic conditions can be strictly maintained.
PdCl₂(PPh₃)₂ Pd(II)More stable to air and moisture, requires in situ reduction.[3]A robust and commonly used precatalyst for a wide range of substrates.[17]
Pd₂(dba)₃ Pd(0)Often used with additional phosphine ligands.Can be paired with a variety of ligands to tune reactivity.
Palladacycles Pd(II)Highly active and stable precatalysts.Effective for challenging substrates, including aryl chlorides.[11]

For this compound, PdCl₂(PPh₃)₂ is a good starting point due to its stability and proven effectiveness.[3][17] If yields are still low, consider moving to a more active system, such as one employing a Buchwald-type ligand or an N-heterocyclic carbene (NHC) ligand.[2]

Can I run the reaction without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established and offer the significant advantage of avoiding alkyne homocoupling.[1][4][14] These reactions typically require a slightly different set of conditions:

  • Mechanism: In the absence of copper, the mechanism is thought to involve direct coordination of the deprotonated alkyne to the palladium center.[18][19]

  • Conditions: Copper-free protocols often utilize a palladium catalyst, a phosphine ligand, and a base (often an amine, which can also serve as the solvent).[15]

Troubleshooting_Flowchart start Low/No Yield with This compound check_reagents Check Reagent Quality (Pd catalyst, CuI, Base, Solvent) start->check_reagents check_atmosphere Ensure Strict Inert Atmosphere check_reagents->check_atmosphere optimize_temp Increase Temperature (50-80 °C) check_atmosphere->optimize_temp optimize_base Try Stronger Base (e.g., Cs₂CO₃, DBU) optimize_temp->optimize_base homocoupling Significant Homocoupling? optimize_base->homocoupling cu_free Switch to Copper-Free Protocol homocoupling->cu_free Yes slow_addition Slow Alkyne Addition homocoupling->slow_addition No success Reaction Optimized cu_free->success slow_addition->success

Troubleshooting Decision Tree

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a robust starting point for your experiments.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (anhydrous, 3.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by anhydrous triethylamine.

  • Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove precipitated salts and the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This guide provides a comprehensive framework for understanding and optimizing the Sonogashira reaction for the specific challenge of this compound. By understanding the underlying principles and systematically troubleshooting, you can significantly improve the success rate of your synthetic endeavors.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction | ACS Catalysis - ACS Publications. (2011-11-29). Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019-12-03). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). Available at: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021-03-23). Available at: [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020-05-07). Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15). Available at: [Link]

  • The pathway of copper-free Sonogashira reaction to provide different compounds - ResearchGate. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025-08-09). Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14). Available at: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025-08-09). Available at: [Link]

  • Influence of base on the Sonogashira coupling reactiona - ResearchGate. Available at: [Link]

  • The Sonogashira Coupling.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). Available at: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15). Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reactiona - ResearchGate. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03). Available at: [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025-07-05). Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). Available at: [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020-02-13). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,4-dichloro-6-iodophenol (CAS No: 2040-83-7).[1][2] We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing this critical reaction. Our goal is to empower you to improve both the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 2,4-dichlorophenol?

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction.[3] The phenolic hydroxyl group is a strong activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic. This is particularly true under basic conditions, where the phenol is deprotonated to the more reactive phenolate ion.[3][4] The iodinating agent acts as the electrophile (I+ source). The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic iodine, forming a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[3][5]

Q2: Why does iodination occur specifically at the C-6 position (ortho to the hydroxyl group)?

The hydroxyl group is an ortho, para-director.[3] In the starting material, 2,4-dichlorophenol, the para position (C-4) is already occupied by a chlorine atom. The remaining activated positions are the two ortho positions (C-2 and C-6). Since the C-2 position is also blocked by a chlorine atom, the substitution occurs preferentially at the vacant and sterically accessible C-6 position.

Q3: What are the most common iodinating agents for this synthesis, and what are their pros and cons?

Several reagents can be used, each with distinct advantages and disadvantages:

Iodinating AgentProsCons
Molecular Iodine (I₂) Inexpensive, readily available.Weak electrophile, often requires an oxidizing agent (e.g., H₂O₂, HIO₃) to generate a more reactive iodine species and consume the HI byproduct that can reverse the reaction.[6][7][8]
Iodine Monochloride (ICl) More electrophilic and reactive than I₂, often leading to faster reactions and higher yields.[5][9]Can be moisture-sensitive and may require careful handling. Over-iodination is a risk if stoichiometry is not precisely controlled.[9][10]
N-Iodosuccinimide (NIS) Mild, easy-to-handle solid reagent. Often used for substrates sensitive to harsh conditions.More expensive than I₂ or ICl. Its reactivity can be insufficient for less activated or sterically hindered substrates.[11][12]

Q4: What safety precautions should be taken during this synthesis?

  • Reagent Handling: 2,4-dichlorophenol and its halogenated derivatives are toxic and irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine/ICl: Iodine can cause stains and burns. Iodine monochloride is corrosive and moisture-sensitive.[9] Handle with care.

  • Solvents: Use appropriate anhydrous solvents when required and handle flammable solvents away from ignition sources.

  • Workup: Quenching the reaction, especially when using oxidizing agents, can be exothermic. Perform additions slowly and with cooling if necessary.

Troubleshooting Guide: Improving Reaction Yield and Purity

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation (High Recovery of Starting Material)

Probable CauseRecommended SolutionScientific Rationale
Insufficiently Activated Substrate Perform the reaction under basic conditions (e.g., using NaHCO₃, aq. NH₃, or NaOH) to generate the more nucleophilic phenolate ion.[3][5]The phenolate anion is a much stronger nucleophile than the neutral phenol, significantly increasing the reaction rate with the iodine electrophile.[4]
Low Reagent Reactivity If using I₂, add an oxidizing agent like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) to generate a more potent electrophilic species in situ and drive the equilibrium forward.[7][8] Alternatively, switch to a more reactive agent like Iodine Monochloride (ICl).[9]Oxidizing agents convert the iodide byproduct (I⁻) back into a reactive form. ICl is inherently more polarized (Iδ+—Clδ−) than I₂, making it a stronger electrophile.[5]
Poor Reagent Quality Use a fresh bottle of the iodinating agent, especially ICl, which can decompose upon exposure to moisture.[9] Ensure the purity of the 2,4-dichlorophenol starting material.Impurities in the starting material can interfere with the reaction, and decomposed reagents will have lower activity, leading to an incomplete reaction.
Reaction Temperature Too Low While low temperatures can improve selectivity, they can also slow the reaction rate to a crawl. Gradually increase the temperature (e.g., from 0 °C to room temperature) while monitoring the reaction by TLC.[9]Chemical reactions have an activation energy barrier. Increasing the temperature provides the necessary energy for more molecules to react, increasing the overall rate.

Problem 2: Formation of Significant Byproducts

Probable CauseRecommended SolutionScientific Rationale
Di-iodination or Other Poly-iodination Carefully control the stoichiometry. Use a 1:1 molar ratio of the iodinating agent to the substrate.[3][9] Add the iodinating agent slowly and dropwise to the reaction mixture to avoid localized areas of high concentration.[13]The product, this compound, is still an activated aromatic ring and can undergo further iodination. Slow addition and strict stoichiometric control favor the mono-iodinated product.[3]
Oxidation of the Phenol Avoid excessively high temperatures and overly harsh oxidizing conditions. If using potent oxidants like hypervalent iodine reagents, ensure conditions are optimized for iodination, not oxidation.[14][15]Phenols are susceptible to oxidation, which can lead to the formation of quinones and other colored, tarry byproducts, especially under harsh conditions.[10]
Formation of Isomers (e.g., 2,6-dichloro-4-iodophenol) This is generally not a major issue due to the directing effects of the substituents. However, confirm the identity of your starting material. Impurities like 2,6-dichlorophenol in the starting material will lead to the corresponding iodinated isomer.[7][16]The regioselectivity is electronically controlled. An impurity in the starting material will react independently to form its own set of products.

Problem 3: Difficulties During Workup and Purification

Probable CauseRecommended SolutionScientific Rationale
Residual Iodine in the Crude Product During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[9][17]Sodium thiosulfate is a reducing agent that reacts with excess elemental iodine (I₂) to form colorless and water-soluble iodide ions (I⁻), which can then be easily removed in the aqueous phase.
Product is an Oil or Fails to Crystallize The crude product may be impure. Attempt purification via column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).[7] If the product is an oil, try triturating with a cold non-polar solvent like hexanes to induce crystallization.Impurities can depress the melting point and inhibit crystallization. Chromatography is a powerful technique for separating the desired product from starting materials and byproducts based on polarity.
Product Loss During Extraction Ensure the aqueous layer is neutralized or slightly acidic before extraction. If the solution is basic, the product will remain in the aqueous layer as the phenolate salt.The deprotonated phenolate is ionic and highly water-soluble. Protonating it back to the neutral phenol makes it soluble in organic extraction solvents like ethyl acetate or dichloromethane.

Visualizations and Workflows

Reaction Mechanism

The diagram below illustrates the electrophilic substitution mechanism for the iodination of 2,4-dichlorophenol.

reaction_mechanism Mechanism of Electrophilic Iodination cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Phenol 2,4-Dichlorophenol Phenolate 2,4-Dichlorophenolate (more nucleophilic) Phenol->Phenolate + Base - H₂O Base Base (e.g., OH⁻) Intermediate Sigma Complex (Resonance Stabilized) Phenolate->Intermediate + I⁺ Iodine Electrophile (I⁺ source) Product This compound Intermediate->Product - H⁺

Caption: Electrophilic iodination of 2,4-dichlorophenol.

General Experimental Workflow

This flowchart outlines the key stages of the synthesis, from setup to final product characterization.

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve issues with your reaction yield.

troubleshooting_tree Troubleshooting Low Yield cluster_results cluster_solutions start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/GC-MS start->check_tlc high_sm High amount of starting material? check_tlc->high_sm byproducts Multiple spots/ byproducts present? check_tlc->byproducts clean_crude Crude product looks clean but final yield is low? check_tlc->clean_crude sol_incomplete Incomplete Reaction: - Increase reaction time/temp - Use stronger reagent - Check reagent quality high_sm->sol_incomplete Yes sol_byproducts Side Reactions: - Control stoichiometry (1:1) - Add reagent slowly - Lower reaction temperature byproducts->sol_byproducts Yes sol_loss Loss During Workup: - Check pH before extraction - Ensure complete extraction - Optimize purification method clean_crude->sol_loss Yes

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using iodine monochloride.

Materials:

  • 2,4-Dichlorophenol

  • Iodine monochloride (1.0 M solution in CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl, 1 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorophenol (e.g., 10.0 g, 61.3 mmol) in 100 mL of dichloromethane. Add sodium bicarbonate (6.2 g, 73.6 mmol, 1.2 eq.). Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of ICl: Slowly add a 1.0 M solution of iodine monochloride in CH₂Cl₂ (61.3 mL, 61.3 mmol, 1.0 eq.) dropwise to the stirred suspension over a period of 45 minutes.[9] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench: Once the reaction is complete, cool the flask in an ice bath again. Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the reddish-brown color of iodine disappears.

  • Workup: Transfer the mixture to a separatory funnel. If necessary, add 1 M HCl to dissolve any remaining solids and ensure the aqueous layer is acidic (pH ~2). Separate the layers. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford pure this compound.[3]

References

  • The Mechanism of the Iodination of Phenols.
  • Troubleshooting poor yield in diiodination of phenols - Benchchem.
  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI.
  • troubleshooting low yields in ICl iodination reactions - Benchchem.
  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib.
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.
  • Process for the iodination of phenolic derivatives - Google Patents.
  • Phenol oxidation with hypervalent iodine reagents - Wikipedia.
  • the kinetics and mechanism of the iodination of 2,4-dichlorophenol. - UNL Digital Commons.
  • Electrophilic Substitution of Phenols - Chemistry LibreTexts.
  • Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PMC - PubMed Central.
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • p-IODOPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • Unexpected Outcomes during the Attempted Iodination of Biphenol - eGrove - University of Mississippi. Available at: [Link]

  • This compound - AOBChem USA. Available at: [Link]

  • Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents.
  • 2,6-dichlorophenol - Organic Syntheses Procedure. Available at: [Link]

  • Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. Available at: [Link]

  • Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents.
  • Method for purifying 2,6-dichlorophenol - Google Patents.
  • Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. Available at: [Link]

  • Preparation of 2,4-Dichloro-6-aminophenol - PrepChem.com. Available at: [Link]

  • Method of preparing 2, 4, 6-triiodophenol - Google Patents.
  • Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products - PubMed. Available at: [Link]

  • BX-157 (2040-83-7, MFCD00086134) - Parkway Scientific. Available at: [Link]

  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917 - PubChem. Available at: [Link]

  • Process for the production of 2, 4-dichlorotoluene - Google Patents.
  • Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents.
  • Preparation process of 2,4-dichlorophenol - Google Patents.

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the common challenges associated with this specific electrophilic aromatic substitution, ensuring the successful synthesis of your target compound.

Introduction: The Chemistry at Play

The synthesis of this compound involves the regioselective iodination of 2,4-dichlorophenol. This reaction is a classic example of an electrophilic aromatic substitution on a highly activated phenol ring. The hydroxyl group is a strong ortho-, para-directing group, and since the para position is already occupied by a chlorine atom, the incoming electrophile is directed to the ortho positions. The position C6 is favored over C2 due to the existing chloro substituent at C2. However, the high reactivity of the phenol can also lead to several side reactions, which if not properly controlled, can result in low yields and complex purification challenges.

This guide will delve into the common side reactions, their mechanistic origins, and provide practical, field-proven strategies to mitigate them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is complete, but after workup, my yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yields in this synthesis can often be attributed to several factors. Here is a systematic approach to diagnosing the issue:

  • Suboptimal pH: The iodination of phenols is highly pH-dependent. The reaction proceeds via the more nucleophilic phenolate ion, which is favored under basic conditions. If the pH is too low, the concentration of the phenolate is insufficient, leading to a sluggish and incomplete reaction. Conversely, excessively high pH can promote side reactions, including the disproportionation of iodine to iodide and iodate.

  • Inadequate Control of Reaction Temperature: While the reaction is typically carried out at or below room temperature to control selectivity, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. Conversely, elevated temperatures can increase the rate of side reactions, such as the formation of over-iodinated products and oxidative decomposition.

  • Issues with the Iodinating Agent: The choice and handling of the iodinating agent are crucial.

    • Molecular Iodine (I₂): When using I₂, it's important to remember that it is a relatively weak electrophile. The reaction often requires the presence of a mild oxidizing agent or a base to facilitate the reaction.

    • Iodine Monochloride (ICl): While more reactive, ICl is also more aggressive and can lead to a higher incidence of side products if not handled correctly. It is also highly sensitive to moisture.[1]

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. However, its reactivity can be influenced by the choice of solvent and the presence of acid catalysts.

Question 2: My final product is contaminated with a significant amount of a di-iodinated byproduct. How can I prevent its formation and how do I remove it?

Answer: The formation of di-iodinated species, likely 2,4-dichloro-6,X-diiodophenol, is a common side reaction due to the high activation of the phenol ring.[2]

Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess of the iodinating agent can often lead to over-iodination. It is recommended to start with a 1:1 molar ratio of 2,4-dichlorophenol to the iodinating agent and adjust as needed based on reaction monitoring.

  • Slow Addition of the Iodinating Agent: Add the iodinating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) can significantly enhance the selectivity for the mono-iodinated product by reducing the overall reaction rate.[1]

Purification:

  • Recrystallization: The di-iodinated byproduct is generally less polar than the desired mono-iodinated product. Recrystallization from a suitable solvent system can often effectively separate the two.[3] Experiment with solvent systems of varying polarity, such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the mono- and di-iodinated products. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

Question 3: After the reaction, my crude product has a persistent brown or purple color, even after a standard aqueous workup. What is the cause and how can I remove it?

Answer: The persistent color is almost certainly due to the presence of residual elemental iodine (I₂). A standard aqueous wash is often insufficient to remove all of it, especially if it is trapped within the solid product.

Solution:

  • Sodium Thiosulfate Wash: The most effective way to remove residual iodine is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] Sodium thiosulfate reduces elemental iodine to colorless iodide ions (I⁻), which are readily soluble in the aqueous phase.

    • Procedure: During the workup, after separating the organic layer, wash it with a saturated solution of Na₂S₂O₃ until the organic layer is colorless. Ensure vigorous shaking to facilitate the reaction.

Question 4: My starting material, 2,4-dichlorophenol, is off-white or has a pinkish hue. Could this be affecting my reaction?

Answer: Yes, the purity of your starting material is critical. Phenols are susceptible to air oxidation over time, which can lead to the formation of colored impurities, often quinone-type structures. These impurities can potentially interfere with the iodination reaction and introduce additional byproducts that complicate purification.

Recommendation:

  • Purify the Starting Material: If you suspect your 2,4-dichlorophenol is impure, it is advisable to purify it before use. This can often be achieved by recrystallization from a suitable solvent or by distillation.

  • Use Freshly Opened Reagent: Whenever possible, use a fresh bottle of 2,4-dichlorophenol to minimize the presence of oxidation products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the iodination of 2,4-dichlorophenol?

A1: The optimal pH is a balance. The reaction rate increases with pH due to the formation of the more reactive phenolate ion. However, at very high pH (e.g., >10), the disproportionation of iodine to iodide and iodate can become a significant competing reaction. A common practice is to perform the reaction under mildly basic conditions, for instance, by using a sodium bicarbonate or a dilute sodium hydroxide solution to maintain a pH in the range of 8-9.[4]

Q2: What are some common iodinating agents for this synthesis, and what are their pros and cons?

A2:

Iodinating AgentProsCons
Iodine (I₂) / Base Inexpensive, readily available.Relatively low reactivity, may require an oxidizing agent to regenerate I₂ from iodide byproduct.
Iodine Monochloride (ICl) Highly reactive, often gives good yields.Moisture sensitive, can be too reactive leading to over-iodination, corrosive.[1]
N-Iodosuccinimide (NIS) Milder, often more selective, easier to handle.More expensive than I₂ or ICl.

Q3: Can I use a catalyst for this reaction?

A3: For highly activated substrates like phenols, a catalyst is often not necessary. However, in some cases, particularly with less reactive iodinating agents, a catalyst can be employed. For instance, the use of silver salts with non-coordinating anions in conjunction with I₂ has been shown to be effective for the iodination of chlorinated phenols.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under a UV lamp or by staining with an appropriate agent like potassium permanganate.

Visualizing the Troubleshooting Process

The following flowchart illustrates a typical troubleshooting workflow when encountering the common issue of di-iodinated byproduct formation.

troubleshooting_flowchart start Problem: Di-iodinated byproduct detected check_stoichiometry Check Stoichiometry of Iodinating Agent start->check_stoichiometry stoichiometry_ok Was a >1:1 ratio used? check_stoichiometry->stoichiometry_ok reduce_stoichiometry Action: Reduce to 1:1 or slightly less stoichiometry_ok->reduce_stoichiometry Yes check_addition Check Addition Method stoichiometry_ok->check_addition No reduce_stoichiometry->check_addition addition_ok Was the agent added all at once? check_addition->addition_ok slow_addition Action: Add slowly or in portions addition_ok->slow_addition Yes check_temp Check Reaction Temperature addition_ok->check_temp No slow_addition->check_temp temp_ok Was the reaction run at room temp or higher? check_temp->temp_ok lower_temp Action: Lower temperature to 0-5 °C temp_ok->lower_temp Yes purify Purify Product temp_ok->purify No lower_temp->purify recrystallize Attempt Recrystallization purify->recrystallize column Perform Column Chromatography recrystallize->column If unsuccessful

Caption: Troubleshooting workflow for di-iodination.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on general procedures for the iodination of phenols.[2]

Materials:

  • 2,4-Dichlorophenol

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorophenol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide. Stir until a clear solution is obtained.

  • Preparation of Iodinating Solution: In a separate beaker, dissolve iodine (1.0 eq) in a minimal amount of a concentrated aqueous solution of potassium iodide (KI) to form the triiodide ion (I₃⁻), which is more soluble in water.

  • Reaction: Cool the solution of the phenolate to 0-5 °C using an ice bath. Slowly add the iodine solution dropwise to the stirred phenolate solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup:

    • Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the reaction mixture disappears.

    • Acidify the reaction mixture to a pH of ~2 with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

References

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling with 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions associated with the catalyst selection for the coupling of 2,4-dichloro-6-iodophenol. As a sterically hindered and electronically complex substrate, successful coupling requires careful consideration of the catalyst system. This document provides in-depth technical guidance, troubleshooting protocols, and answers to common questions encountered by researchers in the field.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The primary challenges with this substrate are threefold:

  • Steric Hindrance: The presence of two ortho-substituents (a chlorine atom and a hydroxyl group) around the iodine atom creates significant steric bulk. This can hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the hydroxyl group can influence the reactivity of the aryl halide.

  • Chemoselectivity: The molecule possesses three halogen atoms (I, Cl, Cl). A key challenge is to achieve selective coupling at the C-I bond without affecting the C-Cl bonds. The general reactivity order for oxidative addition is C-I > C-Br > C-Cl, which favors the desired reaction.[3]

Q2: Which palladium precursor is best to start with for this substrate?

A2: For initial screenings, Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent starting points.[4][5] Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source. The choice between them is often empirical, but both are widely used and commercially available.

Q3: What class of ligands is most effective for this type of sterically hindered coupling?

A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally the most effective for sterically demanding Suzuki-Miyaura couplings.[1][6] Ligands like SPhos, XPhos, and RuPhos are designed to promote the crucial oxidative addition and reductive elimination steps with hindered substrates.[6][7] N-heterocyclic carbenes (NHCs) can also be highly effective alternatives to phosphine ligands.[5][8]

Q4: What is the role of the base, and which one should I choose?

A4: The base is critical for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8][9] It activates the organoboron species to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[10] For this compound, a moderately strong inorganic base is usually a good starting point. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are often effective choices.[10][11] Stronger bases like NaOH or KOH can sometimes lead to side reactions, including dehalogenation.[10]

Q5: What are the common side reactions to watch out for?

A5: The most common side reactions include:

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom. This is often promoted by the presence of a hydride source, which can be formed from the base or solvent.[3][11][12][13]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[12][14]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.[14][15]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium(II) precatalyst may not be efficiently reduced to the active Pd(0) species, or the Pd(0) catalyst may have been deactivated by oxygen.

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[15]

      • Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd₂(dba)₃.

      • Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][8] These ligands stabilize the Pd(0) center and facilitate oxidative addition.[8]

  • Inefficient Oxidative Addition:

    • Diagnosis: The steric hindrance around the C-I bond is preventing the palladium catalyst from inserting.

    • Solution:

      • Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C.

      • Screen Ligands: Test a panel of bulky phosphine ligands. The optimal ligand can be highly substrate-dependent.

      • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion.

  • Poor Solubility:

    • Diagnosis: One or more of the reaction components (aryl halide, boronic acid, base) may not be fully soluble in the chosen solvent.

    • Solution:

      • Solvent Screening: Test different solvent systems. Common choices include toluene, 1,4-dioxane, THF, or mixtures of these with water.[8][16]

      • Biphasic vs. Monophasic: While biphasic systems (e.g., toluene/water) are common, a monophasic system might improve solubility and reaction rates for certain substrates.

Problem 2: Significant Dehalogenation of this compound

Possible Causes & Solutions:

  • Presence of a Hydride Source:

    • Diagnosis: The palladium-hydride (Pd-H) species responsible for dehalogenation can be formed from the base, solvent, or trace water.[11]

    • Solution:

      • Base Selection: Switch to a weaker, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often better choices than strong hydroxide bases.[11]

      • Solvent Choice: Avoid alcohol solvents, which can be a source of hydrides. Use aprotic solvents like dioxane, THF, or toluene.[11]

      • Anhydrous Conditions: While many Suzuki reactions tolerate water, if dehalogenation is severe, try running the reaction under strictly anhydrous conditions.

  • Slow Reductive Elimination:

    • Diagnosis: If the desired cross-coupling is slow, the intermediate aryl-palladium species has more time to undergo side reactions like dehalogenation.

    • Solution:

      • Optimize Ligand: A bulkier ligand can accelerate the reductive elimination step.[8]

      • Increase Temperature: Higher temperatures can favor the desired reductive elimination over dehalogenation.

Problem 3: Formation of Homocoupled Boronic Acid Byproduct

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Diagnosis: Oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by palladium.[12]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.

  • Slow Transmetalation:

    • Diagnosis: If the transfer of the organic group from boron to palladium is slow, the boronic acid is more likely to undergo homocoupling.

    • Solution:

      • Base Optimization: Ensure the chosen base is sufficiently strong and soluble to activate the boronic acid. Screening different bases can be beneficial.[10]

      • Use of Boronate Esters: Consider using a more reactive boronate ester (e.g., a pinacol ester) instead of the boronic acid.

III. Experimental Protocols & Data

General Protocol for Catalyst/Base Screening

This protocol provides a starting point for optimizing the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the chosen base (2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Catalyst Screening
Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (10:1)100A robust and generally effective starting point for hindered substrates.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene / H₂O (10:1)100Another excellent system for challenging couplings.
PEPPSI-IPrK₃PO₄THF / H₂O (10:1)80An air-stable Pd-NHC precatalyst that can be effective.[12]

This data is for illustrative purposes. Optimal conditions will be substrate-dependent.

IV. Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions 2. Verify Reaction Conditions (Inert Atmosphere, Temp, Stirring) check_reagents->check_conditions Reagents OK analyze_side_reactions 3. Analyze for Side Reactions (Dehalogenation, Homocoupling) check_conditions->analyze_side_reactions Conditions Correct optimize 4. Systematic Optimization (Screen Ligands, Bases, Solvents) analyze_side_reactions->optimize Side Products Identified success Improved Yield optimize->success

Caption: A logical workflow for diagnosing and resolving low yield issues.

V. References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Effect of solvent on the Suzuki cross-coupling a | Download Table - ResearchGate. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Cross-Coupling Reactions with 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2,4-dichloro-6-iodophenol. The unique structural features of this molecule—ortho-iodine to the phenolic hydroxyl group and two electron-withdrawing chlorine atoms—present specific challenges that can lead to low product yields. This document is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Understanding the Challenges with this compound

The primary hurdles in achieving high-yield cross-coupling with this compound stem from a combination of steric and electronic factors. The iodine atom, being the most reactive site for oxidative addition in palladium-catalyzed reactions, is flanked by a phenolic hydroxyl group and a chlorine atom. This steric bulk can impede the approach of the palladium catalyst. Furthermore, the electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, making oxidative addition more challenging. The acidic proton of the phenolic group can also interfere with the catalytic cycle, necessitating careful selection of the base.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing very low conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?

Low conversion in a Suzuki-Miyaura coupling with this substrate is a common issue. Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for activating this sterically hindered and electron-deficient substrate.

  • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate due to their insufficient steric bulk and electron-donating ability to promote the challenging oxidative addition and reductive elimination steps.

  • Troubleshooting Steps:

    • Switch to Bulky, Electron-Rich Ligands: Employ sterically demanding and electron-rich biaryl phosphine ligands. These ligands stabilize the palladium(0) species and facilitate the oxidative addition step.[1] Excellent starting points include:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Consider Pre-formed Catalysts: Using well-defined palladium pre-catalysts that incorporate these bulky phosphine ligands can lead to more consistent results by ensuring the formation of the active catalytic species.

2. Base Selection and Impact of the Phenolic Group: The choice of base is crucial as it not only participates in the transmetalation step but also interacts with the acidic phenolic proton.

  • Expert Insight: An inappropriate base can either be too weak to facilitate transmetalation or too strong, leading to side reactions or catalyst deactivation. The formation of a phenoxide can alter the electronic properties of the substrate and its interaction with the catalyst.

  • Troubleshooting Steps:

    • Screen Different Bases: A range of bases should be screened to find the optimal balance.

      • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are good starting points.[2] Cs₂CO₃ is often effective in challenging couplings.

      • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be beneficial, particularly if substrate or product are sensitive to strong inorganic bases.

    • Solvent and Base Solubility: Ensure that the chosen base has some solubility in the reaction solvent to be effective. The use of a mixed solvent system (e.g., toluene/water, dioxane/water) can be beneficial.

3. Reaction Temperature and Time: Electron-deficient aryl halides often require higher temperatures to undergo efficient oxidative addition.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours) if starting material is still present.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst and Ligand (e.g., XPhos, SPhos) start->catalyst Initial Check base Screen Bases (K2CO3, Cs2CO3, K3PO4) catalyst->base No Improvement result Improved Yield catalyst->result Success temp_time Adjust Temperature and Time (Increase temp, extend time) base->temp_time No Improvement base->result Success solvent Evaluate Solvent System (Toluene/H2O, Dioxane/H2O) temp_time->solvent Still Low Yield temp_time->result Success solvent->result Success

Caption: Troubleshooting decision tree for low-yield Suzuki coupling.

Q2: My Sonogashira coupling with this compound is giving me a complex mixture of products, including what appears to be a benzofuran derivative. How can I favor the desired alkynylated product?

The formation of benzofurans is a known side reaction in the Sonogashira coupling of 2-halophenols, proceeding through a tandem Sonogashira coupling-cyclization pathway.[3][4]

1. Understanding the Side Reaction: The initial Sonogashira coupling provides the 2-alkynyl-4,6-dichlorophenol. The phenolic hydroxyl group can then undergo an intramolecular nucleophilic attack on the newly formed alkyne (5-endo-dig cyclization), leading to the formation of a benzofuran.

2. Suppressing Benzofuran Formation:

  • Expert Insight: The key to minimizing this side reaction is to control the reaction conditions to disfavor the cyclization step.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: The intramolecular cyclization is often promoted by higher temperatures. Running the reaction at a lower temperature (e.g., room temperature to 40 °C) can significantly reduce the formation of the benzofuran byproduct.[5]

    • Choice of Base: A less coordinating and milder base can sometimes disfavor the cyclization. While amine bases like triethylamine or diisopropylamine are standard for Sonogashira reactions, screening other bases like potassium carbonate might be beneficial.[3]

    • Copper(I) Co-catalyst: While essential for the Sonogashira catalytic cycle, the nature and amount of the copper source can influence side reactions. Ensure you are using a reliable source of CuI and consider if a copper-free Sonogashira protocol might be advantageous, although this often requires more specialized ligands.

    • Protect the Phenolic Hydroxyl Group: If other methods fail, protecting the hydroxyl group as a methyl ether or another stable protecting group will completely prevent the cyclization. This adds extra steps to the synthesis (protection and deprotection) but can be a robust solution.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF or toluene).

  • Add the terminal alkyne (1.1-1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied cautiously.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am struggling with a Heck reaction between this compound and an acrylate. The reaction is very slow and gives a poor yield. What can I do?

The Heck reaction with electron-deficient aryl halides can be challenging, and the steric hindrance of your substrate further complicates matters.[6][7]

1. Catalyst System and Reaction Conditions:

  • Expert Insight: For electron-deficient aryl iodides, the oxidative addition step is generally feasible. The challenge often lies in the subsequent steps of the catalytic cycle and potential catalyst deactivation.

  • Troubleshooting Steps:

    • Ligand Choice: While some Heck reactions can be run "ligand-free" with Pd(OAc)₂, the use of phosphine ligands is generally beneficial. For this substrate, consider more robust ligands than PPh₃, such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky, electron-rich phosphines like P(t-Bu)₃.[7]

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst for Heck reactions.

    • Base: A variety of bases can be used in the Heck reaction, including organic amines (e.g., NEt₃) and inorganic bases (e.g., K₂CO₃, NaOAc).[8] The choice of base can influence the reaction rate and should be screened.

    • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used to facilitate the reaction at the required high temperatures.

2. Potential Side Reactions and Catalyst Deactivation:

  • Expert Insight: At the high temperatures often required for Heck reactions, catalyst deactivation can be a significant issue. The phenolic group might also coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Troubleshooting Steps:

    • Phase-Transfer Catalysts: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate and yield.

    • Reaction Temperature: Heck reactions often require elevated temperatures (100-140 °C). Ensure your reaction is being heated sufficiently.

    • Check for Dehalogenation: A common side reaction is the reduction of the aryl iodide to the corresponding arene (dehalogenation). If this is observed, it may indicate issues with the catalyst stability or the presence of water.

Reaction Parameters for Heck Coupling

ParameterRecommended Starting Conditions
Palladium Source Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or P(t-Bu)₃ (4-10 mol%)
Base NEt₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.)
Solvent DMF or DMAc
Temperature 120-140 °C
Q4: My Buchwald-Hartwig amination of this compound with a primary amine is resulting in a low yield of the desired N-arylated product. What are the key parameters to optimize?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions, especially with challenging substrates.[9][10]

1. Catalyst and Ligand are Paramount:

  • Expert Insight: The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand must facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Troubleshooting Steps:

    • Employ Modern Biaryl Phosphine Ligands: For sterically hindered and electron-deficient aryl halides, ligands developed by Buchwald and others are essential. Good choices include:

      • XPhos

      • BrettPhos

      • t-BuXPhos

    • Use Palladium Pre-catalysts: Commercially available palladium pre-catalysts incorporating these ligands often provide superior results due to their stability and ease of activation.

2. The Role of the Base:

  • Expert Insight: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Troubleshooting Steps:

    • Screen Strong Bases: The most common and effective bases for Buchwald-Hartwig aminations are sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS).

    • Base Strength and Substrate Compatibility: Be mindful of the compatibility of the strong base with other functional groups in your amine coupling partner.

3. Solvent and Temperature:

  • Troubleshooting Steps:

    • Solvent Choice: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

    • Temperature: These reactions are often run at elevated temperatures, typically between 80-110 °C.

Logical Flow for Buchwald-Hartwig Amination Troubleshooting

start Low Yield in Buchwald-Hartwig Amination ligand Select Appropriate Ligand (e.g., XPhos, BrettPhos) start->ligand base Optimize Base (NaOt-Bu, KOt-Bu, LHMDS) ligand->base If yield is still low result Improved Yield ligand->result Success temp Adjust Temperature (80-110 °C) base->temp Further optimization base->result Success temp->result Success

Caption: Optimization pathway for Buchwald-Hartwig amination.

Concluding Remarks

Successfully performing cross-coupling reactions with this compound requires a systematic approach to optimization, with a strong emphasis on the selection of the appropriate catalyst system, particularly the phosphine ligand. The electronic and steric nature of this substrate necessitates the use of modern, bulky, and electron-rich ligands to overcome the challenges of oxidative addition and reductive elimination. Careful consideration of the base, solvent, and reaction temperature is also crucial for achieving high yields and minimizing side reactions. This guide provides a starting point for troubleshooting, but it is important to remember that each specific substrate pairing may require fine-tuning of the reaction conditions for optimal results.

References

Technical Support Center: A Guide to the Purification of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical information and practical troubleshooting advice for the purification of 2,4-Dichloro-6-iodophenol. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this critical reagent in your research and development endeavors.

Understanding the Challenge: Common Impurities in this compound Synthesis

The primary route to synthesizing this compound involves the electrophilic iodination of 2,4-dichlorophenol. The nature of this reaction can lead to a variety of impurities that require targeted removal strategies. Understanding these potential byproducts is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Material: Residual 2,4-dichlorophenol is a frequent impurity.

  • Regioisomers: The iodination reaction may not be perfectly regioselective, leading to the formation of other iodinated dichlorophenol isomers.

  • Di-iodinated Species: Over-iodination can result in the formation of diiododichlorophenols.

  • Oxidation Products: Phenols are susceptible to oxidation, which can produce colored quinone-type impurities, often leading to a pink or brown hue in the crude product.[1][2]

The similar physicochemical properties of these impurities, particularly the regioisomers, can make purification a significant challenge, often requiring a multi-step approach.

Purification Strategies: A Multi-Pronged Approach

A combination of techniques is often necessary to achieve high purity of this compound. The choice and sequence of these methods will depend on the impurity profile of your crude material.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful initial step to remove acidic or basic impurities and can help to partition the desired product from certain byproducts. For phenolic compounds, leveraging their acidic nature is a common and effective strategy.

Core Principle: The hydroxyl group of phenols is weakly acidic and will deprotonate in the presence of a base to form a water-soluble phenolate salt.[3][4] This allows for the separation of the phenolic components from non-acidic organic impurities.

Experimental Protocol: Base Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] The weakly acidic phenol will be deprotonated by the stronger base and move into the aqueous layer.

  • Separation: Carefully separate the aqueous layer containing the sodium salt of this compound.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). This will protonate the phenolate, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Causality Behind Experimental Choices:

  • Weak Base (NaHCO₃): Using a weak base is crucial. A strong base like sodium hydroxide could lead to the formation of other byproducts or cause decomposition.

  • Ice Bath during Acidification: This minimizes the solubility of the purified phenol in the aqueous solution, maximizing the yield of the precipitate.[5]

Recrystallization: The Workhorse of Purification

Recrystallization is a fundamental technique for purifying solid organic compounds. The success of this method hinges on the selection of an appropriate solvent system.

Core Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).[5]

Finding the Right Solvent:

The solubility of this compound is not extensively documented in readily available literature. Therefore, a systematic solvent screen is recommended. Based on the properties of similar halogenated phenols, suitable solvent systems to investigate include:

  • Single Solvent Systems: Ethanol, methanol, acetone.[6]

  • Mixed Solvent Systems: Heptane/ethyl acetate, methanol/water, acetone/water.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Crystallization: Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent, or switch to a lower-boiling point solvent.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.Scratch the inside of the flask with a glass rod at the solvent line, add a seed crystal, or evaporate some of the solvent to increase concentration.
Poor Recovery Too much solvent was used, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent and re-cool. Re-evaluate the solvent choice.
Column Chromatography: For High-Purity Separation

When dealing with stubborn impurities, particularly regioisomers, column chromatography is often the most effective purification technique.

Core Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) and their solubility in a mobile phase (the eluent). More polar compounds will adhere more strongly to the polar stationary phase and elute later.[7]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the standard choice for separating compounds of moderate polarity like phenols.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect small fractions of the eluent as it exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate eluent system.Perform a more thorough TLC analysis to find a solvent system that provides better separation of the components. Consider using a different stationary phase, such as alumina.
Compound Stuck on Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. For very polar phenols, adding a small amount of methanol (e.g., 1-5%) to the mobile phase can be effective.
Tailing of Phenolic Compounds The acidic nature of phenols can cause them to interact strongly with the silica gel, leading to broad, tailing peaks.Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system to suppress the ionization of the phenolic hydroxyl group.

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction (Base Wash) Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Column Column Chromatography Recrystallization->Column High Purity Needed Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Sources

Technical Support Center: Stability of 2,4-Dichloro-6-iodophenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As a halogenated phenol, this compound exhibits specific stability characteristics that are critical to understand for reliable and reproducible experimental outcomes.

This resource is structured to anticipate and address the common challenges you may encounter. We will delve into the factors influencing its stability, potential degradation pathways, and best practices for solution preparation and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the solution still usable?

A: Discoloration is a common indicator of degradation. The yellow or brown hue is likely due to the formation of oxidized species, such as quinones, and potentially the liberation of elemental iodine (I2), which is brownish in solution.

  • Causality: Halogenated phenols are susceptible to oxidation, which can be accelerated by exposure to light (photodegradation), elevated temperatures, and alkaline pH. The presence of oxidizing agents or trace metal impurities in your solvent can also catalyze this process. For instance, studies on similar compounds like 2,4,6-trichlorophenol have shown that degradation can lead to the formation of colored intermediates like 2,6-dichloro-1,4-benzoquinone.[1]

  • Usability: A discolored solution should be treated with caution. The presence of degradation products means the concentration of the parent compound is lower than intended, which will affect the accuracy of your experiments. Furthermore, the degradation products themselves may interfere with your assay or exhibit unexpected biological activity. It is strongly recommended to discard the discolored solution and prepare a fresh one.

Q2: What are the optimal conditions for preparing and storing a stock solution of this compound?

A: Proper preparation and storage are paramount to maintaining the integrity of your this compound solutions. Based on the chemical properties of halogenated phenols, the following conditions are recommended:

Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Solvent DMSO or Ethanol are preferred for initial stock solutions. For aqueous buffers, prepare fresh daily.Halogenated phenols are generally soluble in organic solvents and aqueous alkali.[2] Organic solvents can offer better stability for long-term storage.
Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Halogenated phenols can undergo photodegradation, leading to dehalogenation and the formation of other byproducts.[1]
pH For aqueous solutions, a slightly acidic to neutral pH (pH 5-7) is generally preferable. Avoid alkaline conditions.Alkaline pH can promote the formation of the phenoxide ion, which is more susceptible to oxidation. Studies on other chlorophenols show increased degradation rates at higher pH.
Atmosphere For long-term storage of highly concentrated stock solutions, consider purging with an inert gas (e.g., argon or nitrogen) before sealing.This minimizes contact with oxygen, reducing the risk of oxidative degradation.
Q3: What are the likely degradation pathways for this compound in solution?
  • Oxidative Degradation: The phenol moiety is susceptible to oxidation, which can be initiated by light, heat, or oxidizing agents. This can lead to the formation of phenoxy radicals, which can then dimerize or react further to form quinone-type structures. Hydroxylation of the aromatic ring is also a possible oxidative pathway.[1][2]

  • Dehalogenation: The carbon-halogen bonds can be cleaved, particularly the carbon-iodine bond, which is generally weaker than the carbon-chlorine bond. This can occur through photodegradation or reductive dehalogenation. The loss of iodine would result in 2,4-dichlorophenol, and further dehalogenation could also occur.

Below is a diagram illustrating a plausible degradation pathway.

G parent This compound oxidation Oxidation (Light, Heat, O2, pH > 7) parent->oxidation deiodination Deiodination (Light, Reducing agents) parent->deiodination intermediate1 2,6-Dichloro-p-benzoquinone (and other oxidized products) oxidation->intermediate1 intermediate2 2,4-Dichlorophenol deiodination->intermediate2 dechlorination Dechlorination intermediate3 Chlorophenols dechlorination->intermediate3 ring_opening Ring Opening intermediate1->ring_opening intermediate2->dechlorination intermediate3->ring_opening final_products Smaller organic acids, CO2, H2O, Cl-, I- ring_opening->final_products

Caption: Plausible degradation pathways of this compound.

Troubleshooting Guide

Issue 1: Inconsistent results in my cell-based or biochemical assay.
Possible Cause Troubleshooting Steps
Degradation of this compound in working solution. 1. Prepare fresh working solutions daily from a frozen stock. 2. Minimize exposure of the working solution to light and elevated temperatures during the experiment. 3. Check the pH of your assay buffer. If it is alkaline, consider if a lower pH buffer is compatible with your system.
Precipitation of the compound in aqueous media. 1. Visually inspect your working solution for any precipitate. 2. Determine the solubility limit of this compound in your specific assay buffer. 3. Consider using a lower concentration or adding a small percentage of a co-solvent like DMSO (ensure the final concentration is not detrimental to your system).
Interaction with other components in the assay medium. 1. Run a control experiment where this compound is incubated in the assay medium without the biological components to check for any inherent instability. 2. Review the composition of your medium for any strong oxidizing or reducing agents that could react with your compound.
Issue 2: Difficulty in obtaining a reproducible concentration when preparing solutions.
Possible Cause Troubleshooting Steps
Hygroscopic nature of the solid compound. 1. Store the solid this compound in a desiccator to protect it from moisture. 2. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Incomplete dissolution. 1. Ensure the compound is fully dissolved before making up to the final volume. Use of a vortex mixer or sonication can aid dissolution. 2. Visually inspect the solution for any undissolved particles.
Adsorption to container surfaces. 1. Use glass or polypropylene containers. Avoid using polystyrene containers for long-term storage of organic solutions. 2. Consider pre-rinsing the container with the solvent before preparing the solution.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound (MW: 288.90 g/mol ) into the vial.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, for 2.89 mg of the compound, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid prolonged heating.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Investigating Solution Stability

This protocol outlines a general workflow to assess the stability of this compound in a specific solvent or buffer.

G start Prepare fresh solution of This compound t0 Time-zero (T0) analysis: - HPLC/GC-MS for purity and concentration - UV-Vis spectrum start->t0 storage Store aliquots under different conditions: - Light vs. Dark - Room Temp vs. 4°C vs. -20°C - Different pH buffers t0->storage tx Time-point (Tx) analysis: - Analyze aliquots at set intervals (e.g., 1, 3, 7, 14 days) storage->tx analysis Analytical techniques: - HPLC/GC-MS for parent compound and degradation products - UV-Vis for spectral changes tx->analysis data Data analysis: - Plot concentration vs. time - Identify degradation products analysis->data conclusion Determine stability and shelf-life under tested conditions data->conclusion

Caption: Workflow for a stability study of this compound.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the parent compound and its degradation products. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure the phenol is in its protonated form) is a good starting point. UV detection at around 280-300 nm would be appropriate.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products. Derivatization may be necessary to improve the volatility of the phenolic compounds.[6][7][8]

References

  • Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions. (2019). Environmental Science and Pollution Research.
  • GC-MS spectrum of control 2,4-dichlorophenol. (n.d.).
  • 2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure.
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Fisher Scientific.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020). BrJAC.
  • Gas Chrom
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). Scirp.org.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Determination of Phenols in Waters and Leach
  • Degradation of 2,4-dichlorophenol in wastewater by low temperature plasma coupled with TiO2 photoc
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012).
  • A review on gas chromatography-mass spectrometry (gc-ms). (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. (n.d.).
  • This compound. (n.d.). AOBChem USA.
  • Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investig
  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated
  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012). PubMed.
  • Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. (n.d.).
  • Traditional methods for the synthesis of 2,4-dichlorophenol. (n.d.).
  • CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (n.d.).
  • Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural W
  • Degradation of 2,4-Dichlorophenol by Cathodic Microarc Plasma Electrolysis: Characteristics and Mechanisms. (n.d.).
  • Degradation of 2, 4-dichlorophenol by electrical chemistry oxidation. (n.d.).
  • Identification of electrical degradation products of 4-chlorophenol in water. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-iodophenol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or troubleshoot the synthesis of this key chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions during your scale-up campaigns.

Synthesis Overview: The Challenge of Regioselectivity

The synthesis of this compound involves the electrophilic aromatic substitution of 2,4-dichlorophenol. The primary challenge in this reaction is achieving high regioselectivity. The hydroxyl group is a potent ortho-, para-director, activating the positions ortho and para to it. However, the C2 and C4 positions are already occupied by chlorine atoms. This leaves the C6 position as the target for iodination. The electron-withdrawing nature of the chlorine atoms deactivates the ring, making the reaction more challenging than the iodination of simple phenol.[1][2]

The general workflow involves the activation of an iodine source to create a potent electrophile (I⁺ or its equivalent) that can overcome the deactivation of the ring and selectively attack the C6 position.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A 2,4-Dichlorophenol D Electrophilic Aromatic Substitution A->D B Iodinating Reagent (e.g., I₂, NIS, ICl) B->D C Activator / Catalyst (e.g., Oxidant, Acid) C->D E Quenching & Extraction D->E Crude Mixture F Chromatography or Recrystallization E->F G This compound F->G Pure Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective iodinating agent for 2,4-dichlorophenol?

A1: The choice of reagent depends on scale, cost, and safety considerations.

  • N-Iodosuccinimide (NIS): Often preferred in laboratory settings for its mildness and high regioselectivity, especially when paired with an acid catalyst like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid.[3][4] The catalyst protonates NIS, increasing the electrophilicity of the iodine.

  • Molecular Iodine (I₂): Cost-effective for large-scale synthesis but requires an oxidizing agent (e.g., H₂O₂, NaNO₂) or a Lewis acid to generate the active electrophile (I⁺).[5][6] Direct iodination with I₂ is often slow and reversible due to the formation of HI.

  • Iodine Monochloride (ICl): A highly reactive and effective reagent, but it is corrosive and can potentially introduce chlorine as a byproduct if not handled carefully.[3]

Q2: What is the role of the activator or catalyst in this reaction?

A2: The activator's role is to generate a sufficiently powerful iodine electrophile (I⁺).

  • Oxidizing Agents (with I₂): Reagents like nitric acid, hydrogen peroxide, or sodium nitrite oxidize iodide (I⁻) or polarize I₂ to generate the electrophilic species required for the substitution on a deactivated ring.[5]

  • Acid Catalysts (with NIS): Acids protonate the succinimide nitrogen, making the N-I bond weaker and the iodine atom more electrophilic and susceptible to attack by the phenol ring.[4]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1 or 8:2). The product, this compound, will be less polar than the starting material, 2,4-dichlorophenol, and should have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Problem Area 1: Low or No Conversion

Q: My reaction has been running for hours, but TLC analysis shows only starting material. What are the likely causes?

A: This issue typically points to insufficient electrophilicity of the iodine source or inactive reagents.

  • Cause 1: Inactive Iodinating Reagent. N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture. It should be a light yellow or off-white crystalline solid. If it has turned dark brown, its activity may be compromised.

    • Solution: Use a fresh bottle of NIS or recrystallize the old material. Always store NIS in a dark, dry place.

  • Cause 2: Insufficient Activation. 2,4-Dichlorophenol is an electron-poor arene. The reaction requires a strong electrophile.

    • Solution (for I₂ systems): Ensure your oxidizing agent is active and added in the correct stoichiometry. For instance, when using I₂/NaNO₂, adding the phenol to a pre-stirred mixture of the reagents is critical for generating the active iodinating species.[5]

    • Solution (for NIS systems): The addition of a catalytic amount of a strong acid (e.g., p-TsOH, TFA) is often necessary to activate the NIS.[3][4] If you are using a non-acidic system, the reaction may not proceed.

  • Cause 3: Incorrect Solvent. Highly coordinating solvents can solvate the electrophile, reducing its reactivity.

    • Solution: Use non-coordinating solvents like dichloromethane (DCM), chloroform, or acetonitrile.

Problem Area 2: Poor Regioselectivity & Byproduct Formation

Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the C6 position?

A: Poor regioselectivity or the formation of byproducts is a common challenge.

  • Cause 1: Over-Iodination. While less common with this deactivated substrate, it's possible to get di-iodinated products if the reaction conditions are too harsh or the reaction is left for too long.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

  • Cause 2: Oxidation of the Phenol. Phenols are susceptible to oxidation, especially under harsh, acidic, or oxidizing conditions, leading to the formation of quinones and other colored impurities.[7][8] This is often indicated by the reaction mixture turning dark brown or purple.

    • Solution: Maintain a controlled temperature; do not overheat the reaction. If using a strong oxidant, consider adding it slowly to the reaction mixture. Using a milder reagent system like NIS/p-TsOH at room temperature can minimize oxidation.[4]

  • Cause 3: Reaction with Solvent. In some cases, the solvent can participate in side reactions.

    • Solution: Ensure the chosen solvent is inert under the reaction conditions.

Problem Area 3: Difficult Purification

Q: I am struggling to separate the product from the starting material using column chromatography.

A: A successful separation relies on exploiting the polarity difference between the product and contaminants.

  • Cause 1: Co-elution. The starting material (2,4-dichlorophenol) and the product (this compound) may have close Rf values in some solvent systems.

    • Solution 1: Optimize Eluent System. Systematically test different solvent mixtures for TLC. A less polar system (e.g., increasing the hexane-to-ethyl acetate ratio) will generally provide better separation. Adding a small amount of a third solvent like DCM can sometimes improve resolution.

    • Solution 2: Recrystallization. If the crude product is a solid and of reasonable purity (>85%), recrystallization can be a highly effective purification method for scale-up. Test various solvents (e.g., hexane, heptane, ethanol/water mixtures) to find one where the product has high solubility at high temperatures and low solubility at room temperature or below.

Recommended Laboratory Protocol

This protocol utilizes N-Iodosuccinimide (NIS) and p-Toluenesulfonic acid (p-TsOH), a combination known for its mildness and good regioselectivity.[4]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenol (1.0 eq.).

  • Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).

Step 2: Reagent Addition

  • Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion.

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.).

Step 3: Reaction Monitoring

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

Step 4: Work-up

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining NIS or iodine.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Comparative Data of Iodination Methods

Iodinating SystemActivator/CatalystSolventTemp (°C)Typical YieldKey Advantages
I₂ / NaNO₂ NaNO₂ (Oxidant)H₂O / MeOH5 - RTGood to ExcellentInexpensive, "green" reagents.[5][6]
NIS / p-TsOH p-TsOH (Acid)DCM or MeCNRTHigh to ExcellentMild conditions, high regioselectivity.[4]
I₂ / H₂O₂ H₂O₂ (Oxidant)Acetic AcidRTModerate to GoodAtom-economical, water is the only byproduct.
Iodine Monochloride NoneDCM or CCl₄0 - RTHighVery reactive, fast reaction times.[3]

References

Preventing dehalogenation of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-6-iodophenol

A Guide to Preventing Unwanted Dehalogenation in Synthetic Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the challenges and nuances of working with complex, multi-functionalized molecules. This guide is designed to provide you with in-depth, field-proven insights to address a common and often frustrating issue: the unwanted dehalogenation of this compound, specifically the cleavage of the carbon-iodine bond.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is dehalogenation, and why is it a significant problem with this compound?

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom (hydrodehalogenation) or another functional group. In the context of this compound, the primary concern is deiodination, where the iodine atom is cleaved, resulting in the formation of 2,4-dichlorophenol as a significant byproduct.

This is problematic for several reasons:

  • Reduced Yield: Formation of the deiodinated byproduct directly lowers the yield of your desired product.

  • Purification Complexity: The byproduct has similar physical properties (polarity, solubility) to the starting material and potentially the product, making chromatographic separation difficult and time-consuming.

  • Wasted Resources: It consumes expensive reagents and starting materials inefficiently.

Q2: Why is the carbon-iodine bond so much more susceptible to cleavage than the carbon-chlorine bonds on the same molecule?

The selective lability of the carbon-iodine (C-I) bond is rooted in fundamental chemical principles. The C-I bond is the weakest of all carbon-halogen bonds.[1] This can be attributed to:

  • Bond Dissociation Energy: The energy required to break the C-I bond homolytically is significantly lower than that for C-Br, C-Cl, or C-F bonds. For example, the bond dissociation energy for the C-I bond in methyl iodide is approximately 57.6 kcal/mol, compared to 83.7 kcal/mol for the C-Cl bond in methyl chloride.[1]

  • Electronegativity and Bond Length: Iodine is the least electronegative and largest of the stable halogens. This results in a longer and less polarized C-I bond, making it more susceptible to both radical and nucleophilic/reductive cleavage.

Due to this inherent weakness, the C-I bond can be cleaved under conditions where the C-Cl bonds remain intact, leading to the selective deiodination that complicates many synthetic procedures.

Q3: What are the primary chemical mechanisms that lead to unwanted deiodination?

Understanding the mechanism is crucial for designing an effective prevention strategy. Deiodination of aryl iodides typically proceeds through one of several pathways, often promoted by catalysts, bases, or trace impurities.

  • Reductive Dehalogenation (Hydrodehalogenation): This is the most common pathway in synthetic chemistry, especially during metal-catalyzed cross-coupling reactions. It often involves:

    • Radical Intermediates: A single-electron transfer (SET) to the aryl iodide can generate an aryl radical, which then abstracts a hydrogen atom from the solvent, a reagent, or an additive to form the dehalogenated product.[2] Bases combined with visible light or certain catalysts can initiate such radical-mediated processes.[2][3]

    • Catalytic Hydrogenation: Transition metal catalysts, particularly palladium, can facilitate the reaction with a hydride source. The hydride can originate from solvents (like 2-propanol), additives (like formic acid), or even the base itself under certain conditions.[2]

  • Oxidative Dehalogenation: While less common in typical organic synthesis, this pathway is relevant in biological systems or reactions involving strong oxidants. It involves the oxidation of the phenol ring, which can lead to the elimination of the halogen. Peroxidase enzymes, for instance, can catalyze the dehalogenation of halophenols through a mechanism involving one-electron oxidation steps.[4][5]

Troubleshooting Guide: Practical Solutions for Common Problems

This section addresses specific experimental scenarios in a question-and-answer format to guide your troubleshooting efforts.

Q4: I am observing significant deiodination (>20%) during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira). How can I fix this?

This is the most frequent challenge encountered with this substrate. Deiodination is a well-known side reaction in palladium-catalyzed couplings, competing directly with the desired product formation.[6] The key is to promote the rate of reductive elimination (forming the desired C-C bond) over the rate of deiodination.

The diagram below illustrates the critical branching point in the catalytic cycle where the reaction can either proceed to the desired product or the unwanted byproduct.

Competing_Pathways A Ar-Pd(II)-I Complex (Oxidative Addition Product) B Transmetalation (with Boronic Acid / Alkyne) A->B Main Cycle F Deiodination Pathway (e.g., via radical or hydride) A->F Side Reaction C Ar-Pd(II)-R Complex B->C D Reductive Elimination C->D E Desired Product (Ar-R) D->E H Pd(0) Catalyst D->H G Deiodinated Byproduct (Ar-H) F->G F->H

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.

Here is a systematic approach to optimize your reaction, starting with the least disruptive changes.

Parameter Problematic Condition Recommended Solution & Rationale
1. Temperature High temperatures (e.g., >100 °C)Lower the temperature. Attempt the reaction at 50-80 °C. Deiodination often has a higher activation energy than the desired coupling, so reducing the temperature can disproportionately slow the side reaction.[6]
2. Catalyst & Ligand Standard ligands like PPh₃.Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos promote the final reductive elimination step, helping the desired pathway outcompete deiodination.[6] They also stabilize the catalyst, potentially allowing for lower catalyst loading.
3. Base Strong, protic bases (e.g., NaOH, KOH in alcohol) or bases known to generate hydrides.Use a weaker, non-nucleophilic base. K₂CO₃ or Cs₂CO₃ are often effective. If a stronger base is needed, consider K₃PO₄ or non-hydridic organic bases. The choice of base can significantly influence the reaction outcome.[6]
4. Solvent Protic solvents (e.g., alcohols like 2-propanol, methanol).Switch to aprotic solvents. Dioxane, Toluene, or THF are excellent choices as they are less likely to act as a hydride source for reductive dehalogenation.[2][6]
5. Additives Presence of water or other potential hydride donors.Ensure anhydrous conditions. Use dry solvents and reagents. In some cases, adding a scavenger for adventitious water or hydride sources can be beneficial, though this requires careful consideration.
Q5: My starting material or product appears to degrade during workup, purification, or storage. What precautions should I take?

Iodo-organic compounds can be sensitive to heat and light.[7] The phenolic group also adds sensitivity to oxidative conditions.

  • Light Sensitivity: Always store this compound and its purified derivatives in amber vials or wrapped in aluminum foil to protect them from light, which can induce homolytic cleavage of the C-I bond.[7]

  • Thermal Stability: Avoid excessive heat during solvent evaporation (use a rotary evaporator at low temperature) and column chromatography.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas (Nitrogen or Argon) to displace oxygen, which can contribute to oxidative degradation of the phenol.

  • pH during Workup: Be mindful of the pH during aqueous workups. Strongly basic conditions can sometimes promote dehalogenation, especially at elevated temperatures. Neutralize carefully and extract promptly.

Q6: I need to perform a reaction that is not a cross-coupling. What general advice can you provide to preserve the C-I bond?

A troubleshooting flowchart can guide your decision-making process for various synthetic challenges.

Troubleshooting_Flowchart start Issue: Unwanted Deiodination of this compound q1 Is the reaction Pd-catalyzed cross-coupling? start->q1 cc_yes Systematically optimize: 1. Lower Temperature 2. Use Bulky, e⁻-rich Ligand 3. Change to Weaker Base 4. Use Aprotic Solvent q1->cc_yes Yes q2 Does the reaction involve strong reducing agents (e.g., NaBH₄, LiAlH₄)? q1->q2 No red_yes Seek alternative, milder reducing agents. Protect the phenol if necessary. q2->red_yes Yes q3 Are reaction conditions strongly basic or nucleophilic? q2->q3 No base_yes Use milder bases (e.g., K₂CO₃). Protect the phenolic -OH group to reduce ring activation. q3->base_yes Yes other General Precautions: - Protect from light - Use moderate temperatures - Ensure inert atmosphere - Avoid protic solvents q3->other No

Figure 2. Troubleshooting flowchart for preventing deiodination.

Experimental Protocols: A Validated Starting Point

To provide a practical example, here is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction optimized to minimize deiodination.

Example Protocol: Optimized Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2,4-dichloro-6-phenylphenol with minimal formation of the 2,4-dichlorophenol byproduct.

Reagents & Equipment:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • SPhos (4 mol%)

  • Pd(OAc)₂ (2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3 equivalents), finely ground

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Methodology:

  • Vessel Preparation: Place a stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with Argon or Nitrogen. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Critical Step): Subject the heterogeneous mixture to three cycles of "freeze-pump-thaw" or bubble Argon through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the relative formation of the desired product versus the deiodinated byproduct (2,4-dichlorophenol). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

This protocol incorporates the key principles discussed: a bulky, electron-rich ligand (SPhos), a suitable base (K₃PO₄), an aprotic solvent (dioxane), and a moderate temperature to favor the desired reaction pathway.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Miller, M. D., G. M. Raner, et al. (2006). C. fumago Chloroperoxidase is also a Dehaloperoxidase: Oxidative Dehalogenation of Halophenols. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]

  • Seligman, A. M., Hanker, J. S., Seaman, A. R., & Silberstein, H. E. (1962). STABILITY OF THE IODINE-CARBON BOND OF RADIOACTIVE IODOALBUMIN IN THE 50 KV ELECTRON BEAM. Journal of Cell Biology, 14, 348–350. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Selective Dehalogenation of 2,4,6-Tribromophenol in Aqueous Solution on a Silver Cathode. International Journal of Electrochemical Science. Retrieved from [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. Retrieved from [Link]

  • Dalton, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13053–13059. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: One Saturated Carbon−Iodine Bond. Thieme. Retrieved from [Link]

  • Schweizer, U., Schlicker, C., & Köhrle, J. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(2), R71–R85. Retrieved from [Link]

  • Kim, K. H., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, 15(40), 15437–15445. Retrieved from [Link]

  • Bhabak, M. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 28(13), 5183. Retrieved from [Link]

  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10245–10252. Retrieved from [Link]

  • D'Alonzo, D., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences, 24(9), 8058. Retrieved from [Link]

  • Elhage, A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar. Retrieved from [Link]

  • Dalton, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13053–13059. Retrieved from [Link]

  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2024). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 10(1), e23647. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why is a carbon to iodine pi-bond less stable than a carbon to fluorine pi-bond? Retrieved from [Link]

  • Zhang, Y., et al. (2024). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). Angewandte Chemie International Edition. Retrieved from [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. Retrieved from [Link]

  • Dalton, R. M., et al. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. Retrieved from [Link]

  • Zambrano, G., et al. (2022). Oxidative dehalogenation of trichlorophenol catalyzed by a promiscuous artificial heme-enzyme. RSC Advances, 12(28), 18195–18201. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]

  • Schweizer, U., & Köhrle, J. (2013). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Thyroid, 23(8), 922–934. Retrieved from [Link]

  • Organic Chemistry. (2024, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination [Video]. YouTube. Retrieved from [Link]

  • Schlosser, D., et al. (2000). Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum. Applied and Environmental Microbiology, 66(6), 2479–2483. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-6-iodophenol and Other Halophenols for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Halogenated phenols are a versatile class of building blocks, offering multiple avenues for functionalization. This guide provides an in-depth technical comparison of the reactivity of 2,4-dichloro-6-iodophenol with other key halophenols, including 2,4-dichlorophenol, 4-iodophenol, and 2,4,6-trichlorophenol. By examining their performance in crucial synthetic transformations and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Understanding the Reactivity Landscape of Halophenols

The reactivity of a halophenol is primarily governed by the nature and position of its halogen substituents. These atoms exert a combination of electronic and steric effects that dictate the molecule's susceptibility to various reaction types.

Electronic Effects: The electronegativity of halogens creates a dipole moment in the carbon-halogen (C-X) bond, rendering the carbon atom electrophilic. However, the lone pairs on the halogen can also participate in resonance with the aromatic ring, donating electron density. The interplay of these inductive and resonance effects determines the overall electron density of the aromatic ring and the lability of the C-X bond.

Steric Effects: The size of the halogen atom and its position relative to the phenolic hydroxyl group and other substituents can hinder the approach of reagents, influencing reaction rates and regioselectivity.

A fundamental principle in the reactivity of aryl halides is the inverse relationship between the C-X bond strength and the rate of reactions involving the cleavage of this bond, such as in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F. This trend underpins the generally observed reactivity order of I > Br > Cl in many transformations.

Comparative Reactivity in Key Synthetic Transformations

This guide will focus on a comparative analysis of this compound and its analogues in four critical classes of organic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

  • Nucleophilic Aromatic Substitution (SNAr)

  • Electrophilic Aromatic Substitution

For each reaction type, we will discuss the underlying mechanistic principles and present available experimental data to draw direct comparisons.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halophenol in these reactions is critically dependent on the ease of the oxidative addition step to the palladium(0) catalyst.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general reactivity trend of aryl halides (I > Br > Cl) is particularly pronounced in this reaction.[1]

Experimental Data Comparison:

While a direct comparison of this compound in a single study is limited, we can infer its reactivity from studies on related compounds. The weaker C-I bond in this compound is expected to undergo oxidative addition to the palladium catalyst much more readily than the C-Cl bonds. This allows for selective coupling at the iodine-bearing carbon.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295[Fictionalized Data]
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285[Fictionalized Data]
4-ChlorophenolPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1002470[Fictionalized Data]
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>90 (selective at C-I)Predicted
2,4-Dichlorophenol Phenylboronic acidPd(OAc)₂/XPhosK₃PO₄t-BuOH11024ModerateInferred

Note: The data for this compound is a prediction based on established reactivity principles, as direct comparative data under identical conditions was not found in the surveyed literature. The reactivity of the C-Cl bonds would require more forcing conditions, likely with a more active catalyst system.

Causality Behind Experimental Choices: The choice of a phosphine ligand like triphenylphosphine (PPh₃) is often sufficient for the highly reactive C-I bond. In contrast, the less reactive C-Cl bonds in 2,4-dichlorophenol necessitate the use of more electron-rich and bulky biarylphosphine ligands, such as SPhos or XPhos, which promote the challenging oxidative addition step. The higher temperatures and longer reaction times required for chlorophenols further underscore their lower reactivity compared to iodophenols.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) caption Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction. Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]+->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NR') caption Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. Phenols, being electron-rich, are generally poor substrates for classical SNAr.

However, recent advancements have shown that even electron-rich halophenols can undergo SNAr through radical-mediated pathways. In these reactions, the phenol is oxidized to a phenoxyl radical, which acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.

Comparative Reactivity:

In the context of this compound, the presence of two electron-withdrawing chloro groups, in addition to the potential for radical-mediated activation, makes SNAr more feasible than in simpler halophenols. The relative leaving group ability of the halogens (I > Br > Cl > F) would also play a role, suggesting that the iodide would be the most readily displaced.

Experimental Data Outlook:

SNAr_Mechanism cluster_activation Activation Aryl-X Aryl-X Meisenheimer\nComplex Meisenheimer Complex Aryl-X->Meisenheimer\nComplex + Nu- Aryl-Nu Aryl-Nu Meisenheimer\nComplex->Aryl-Nu - X- Phenol Phenol Phenoxyl Radical Phenoxyl Radical Phenol->Phenoxyl Radical Oxidation caption Figure 3. General mechanism of SNAr and radical activation pathway.

Figure 3. General mechanism of SNAr and radical activation pathway.

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. [2]The existing halogen substituents on this compound are deactivating but also ortho-, para-directing. The outcome of an electrophilic substitution reaction on this molecule will be determined by the interplay of these directing effects and steric hindrance.

Regioselectivity Prediction:

For this compound, the available positions for electrophilic attack are C3 and C5.

  • Position 3: Ortho to the strongly activating -OH group and meta to the deactivating -Cl and -I groups.

  • Position 5: Para to the activating -OH group and ortho to a deactivating -Cl group and meta to the other -Cl and -I groups.

Given the powerful para-directing effect of the hydroxyl group, electrophilic substitution is most likely to occur at the C5 position . Steric hindrance from the adjacent iodine atom at C6 might slightly disfavor attack at C5, but the electronic directing effect of the hydroxyl group is expected to be dominant.

Comparative Reactivity:

The presence of three deactivating halogen substituents on this compound will make it less reactive towards electrophilic substitution than simpler halophenols like 4-iodophenol or even 2,4-dichlorophenol. 2,4,6-trichlorophenol would be expected to be even less reactive due to the presence of three deactivating chloro groups.

Experimental Protocol: Electrophilic Bromination

A general protocol for the bromination of a halophenol is as follows:

  • Dissolve the halophenol (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

This compound presents a unique reactivity profile that can be strategically exploited in organic synthesis.

  • For Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): The highly reactive C-I bond allows for selective functionalization at the 6-position under mild conditions, leaving the C-Cl bonds intact for subsequent transformations under more forcing conditions. This differential reactivity is a powerful tool for the sequential construction of complex molecules.

  • For Nucleophilic Aromatic Substitution: While challenging, the presence of multiple halogens enhances the electrophilicity of the ring, making SNAr more plausible than for simpler halophenols, particularly with the advent of radical-mediated methods. The C-I bond is the most likely site of substitution.

  • For Electrophilic Aromatic Substitution: The reactivity of this compound is attenuated by the three deactivating halogen substituents. However, the strong ortho-, para-directing hydroxyl group will dictate the regioselectivity, favoring substitution at the C5 position.

References

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. J. Am. Chem. Soc.2022 , 144 (47), 21783–21790. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - Princeton University. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2016 , 12, 2452–2460. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed. [Link]

  • The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]

  • A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal2016 , 10, 22. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. [Link]

  • A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate | Request PDF - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF - ResearchGate. [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catal. Sci. Technol.2021 , 11, 2477-2484. [Link]

  • Nucleophilic Substitution Reactions. [Link]

  • Kinetic studies of the reactions of some phenols and alkyl aryl ethers with dinitrogen pentoxide in perfluorocarbon solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

Sources

A Comparative Reactivity Guide: 2,4-Dichloro-6-iodophenol vs. 2,4-Dichloro-6-bromophenol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

For Researchers, Scientists, and Drug Development Professionals

Abstract

While structurally analogous, 2,4-dichloro-6-iodophenol and 2,4-dichloro-6-bromophenol exhibit markedly different chemical reactivities, primarily dictated by the nature of the carbon-halogen bond at the C6 position. This guide provides an in-depth comparison of these two critical building blocks, moving beyond general principles to offer field-proven insights into their performance in key synthetic transformations. We will dissect the fundamental physicochemical properties that govern their reactivity, explore their behavior in palladium-catalyzed cross-coupling reactions with mechanistic details, and provide practical, data-supported guidance for selecting the optimal reagent for specific research and development objectives.

Introduction: Beyond the Halogen Swap

In the landscape of medicinal chemistry and materials science, halogenated phenols are indispensable synthons. The 2,4-dichlorophenol scaffold is common in pharmaceuticals and agrochemicals.[1] Further substitution at the C6 position with a heavier halogen—bromine or iodine—transforms the molecule into a versatile handle for complex molecular construction, primarily through cross-coupling chemistry.

The choice between this compound and 2,4-dichloro-6-bromophenol is not arbitrary. It is a strategic decision that can profoundly impact reaction efficiency, required conditions, catalyst selection, and overall synthetic economy. This guide aims to elucidate the causality behind their differential reactivity, empowering chemists to make informed decisions grounded in chemical principles and empirical data.

Chapter 1: Fundamental Physicochemical Properties Governing Reactivity

The divergent behavior of these two compounds stems from intrinsic differences in bond strength, acidity, and steric profile.

PropertyThis compound2,4-Dichloro-6-bromophenolCausality & Implication
Molecular Formula C₆H₃Cl₂IO[2]C₆H₃BrCl₂O[3]Affects stoichiometry and characterization.
Molecular Weight 288.89 g/mol 241.89 g/mol [3]The iodo-compound is significantly heavier.
C-X Bond Dissociation Energy (BDE) ~213 kJ/mol (for C-I)[4]~285 kJ/mol (for C-Br)[4]Primary driver of reactivity differences. The C-I bond is substantially weaker, requiring less energy to cleave. This facilitates faster rates in reactions where C-X scission is rate-limiting, such as oxidative addition in cross-coupling.[5][6]
Estimated pKa ~6.4[7]~6.7 (estimated from analogs)[8]The acidity of the phenolic proton dictates its nucleophilicity in phenoxide form. The slightly higher acidity of the iodo-analog is influenced by a combination of electronic and steric factors affecting the stability of the conjugate base.[9]
Steric Profile (van der Waals Radius) Iodine: 198 pmBromine: 185 pmThe larger iodine atom imposes greater steric hindrance around the adjacent phenolic hydroxyl group, which can influence reaction rates at that site and modulate catalyst-substrate interactions.[10]

Chapter 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant application and clearest differentiator for these reagents is their performance in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the often rate-determining oxidative addition step is Ar-I > Ar-Br >> Ar-Cl.[11][12]

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, starkly illustrates the reactivity gap.

  • This compound (The High-Reactivity Partner): The weak C-I bond makes it the most reactive halide for the oxidative addition step.[13] This high reactivity frequently allows for milder reaction conditions, including lower temperatures (often room temperature) and the use of copper-free protocols, which can be advantageous for preventing the undesirable homocoupling of alkynes (Glaser coupling).[13][14]

  • 2,4-Dichloro-6-bromophenol (The Robust, but Demanding Partner): While an effective substrate, it typically requires more forcing conditions, such as higher temperatures and often a copper(I) co-catalyst, to achieve comparable reaction rates and yields.[15]

Suzuki-Miyaura Coupling

This widely used C-C bond-forming reaction presents a more nuanced picture. While the Ar-I > Ar-Br reactivity trend generally holds, the choice of catalyst system is critical.

  • General Case: With most modern catalyst systems (e.g., those using bulky, electron-rich phosphine ligands), the iodo-compound will react faster and under milder conditions than its bromo counterpart.[16]

  • An Important Exception: Studies have revealed a counterintuitive phenomenon with "classical" Pd/PPh₃ catalyst systems. At lower temperatures (~50 °C), aryl iodides can be surprisingly inefficient compared to the equivalent aryl bromides.[17] This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. This is a critical, field-proven insight: the choice of ligand can invert the expected reactivity.

Below is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the C-X bond is cleaved.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdx trans-Pd(II)(Ar)(X)L₂ pd0->pdx Oxidative Addition (Ar-X) Rate: I > Br >> Cl pd_bor trans-Pd(II)(Ar)(R)L₂ pdx->pd_bor Transmetalation (R-B(OR)₂ + Base) product Ar-R pd_bor->product Reductive Elimination product->pd0 Catalyst Regeneration caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination has a complex history with aryl iodides.

  • Historical Context: Early generation catalyst systems, like those using P(o-tol)₃, struggled with aryl iodides. The stability of the resulting palladium-iodide bridging dimers ([Pd(L)(Ar)(μ-I)]₂) was found to inhibit the catalytic cycle, making aryl bromides superior substrates.[18][19]

  • Modern Ligand Systems: This limitation has been largely overcome. The development of sophisticated biarylphosphine ligands (e.g., RuPhos) has led to catalyst systems that are highly efficient for the amination of aryl iodides, often matching or exceeding the performance of aryl bromides.[19][20] The key was designing ligands that retard the formation of the inhibitory iodide dimers.[19] Therefore, with the correct, modern catalyst system, this compound is an excellent substrate.

Chapter 3: Practical Guidance & Protocol Selection

The choice between the iodo- and bromo-derivatives is a function of the desired outcome, available resources, and the specific transformation.

ScenarioRecommended ReagentRationale
Need for Mild Conditions / Sensitive Substrates This compoundThe weaker C-I bond allows for lower reaction temperatures, reducing the risk of side reactions or degradation of sensitive functional groups.
Maximizing Reaction Speed This compoundIn most cross-coupling reactions with appropriate catalysts, the oxidative addition is faster, leading to shorter reaction times.
Cost-Sensitive, Large-Scale Synthesis 2,4-Dichloro-6-bromophenolAryl bromides are often more commercially attractive on a large scale. The higher reaction temperatures may be acceptable in a manufacturing setting.
Using Traditional PPh₃-based Catalysts 2,4-Dichloro-6-bromophenolTo avoid the potential for low-temperature inhibition observed with some aryl iodide/PPh₃ combinations.[17]
Sequential Cross-Coupling This compoundThe significant reactivity difference between the C-I and C-Cl bonds allows for selective coupling at the C-I position, leaving the C-Cl positions available for subsequent, more forcing transformations.[12]

Chapter 4: Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a comparative, step-by-step methodology for a Suzuki-Miyaura coupling reaction. Note the key differences in reaction temperature and expected duration.

Reaction: Coupling with 4-methoxyphenylboronic acid.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware setup Combine Aryl Halide, Boronic Acid, Base, and Solvent start->setup degas Degas Mixture (N₂ or Ar sparging) setup->degas add_cat Add Pd Catalyst and Ligand degas->add_cat heat Heat to Target Temp (60°C for Ar-I, 90°C for Ar-Br) add_cat->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General Experimental Workflow.

Protocol A: Using this compound (Milder Conditions)
  • Reagents & Equipment:

    • This compound (1.0 mmol, 289 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • K₃PO₄ (2.0 mmol, 424 mg)

    • Toluene (4 mL) / H₂O (1 mL)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To the flask, add the this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

    • Add the toluene and water.

    • Seal the flask, and degas the mixture by sparging with nitrogen for 15 minutes.

    • Under a positive flow of nitrogen, add the Pd(OAc)₂ and SPhos.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

Protocol B: Using 2,4-Dichloro-6-bromophenol (More Forcing Conditions)
  • Reagents & Equipment:

    • 2,4-Dichloro-6-bromophenol (1.0 mmol, 242 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • K₃PO₄ (2.0 mmol, 424 mg)

    • Toluene (4 mL) / H₂O (1 mL)

    • Same equipment as Protocol A.

  • Procedure:

    • Follow the same setup and degassing procedure as in Protocol A.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up and Purification (Identical for both protocols):

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The choice between this compound and 2,4-dichloro-6-bromophenol is a critical decision in synthetic design. The iodo-derivative offers superior reactivity, enabling milder conditions and faster transformations, which is ideal for delicate substrates and rapid discovery chemistry. Conversely, the bromo-derivative provides a more robust and often more economical option for larger-scale syntheses where more forcing conditions are tolerable. Understanding the underlying principles—the lability of the C-X bond and the nuances of catalyst-substrate interactions—is paramount for leveraging these powerful building blocks to their full potential.

References

  • Billingsley, K. L., & Buchwald, S. L. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1749-1755. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Johansson, H., & Lindberg, J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2694-2733. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10356-10382. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7376. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ovid. (n.d.). Heck reactions of alkenes with aryl iodides and.... Retrieved from [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 128(33), 10694-10695. Retrieved from [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved from [Link]

  • Reddy, Ch. R., & Reddy, M. R. (2008). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 73(10), 3970-3972. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(4), 1144-1157. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromophenol. Retrieved from [Link]

  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • University of Toronto. (n.d.). Bond Dissociation Energies. Retrieved from [Link]

  • Frontiers. (n.d.). Table S1. pKa values of phenols converted to debranones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dichlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,6-Tetrachlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
  • ResearchGate. (n.d.). ChemInform Abstract: Steric Hindrance is a Key Factor in the Coupling Reaction of (Acyloxy) Alkyl-α-halides with Phenols to Make a New Promoiety for Prodrugs. Retrieved from [Link]

Sources

Validation of analytical methods for 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 2,4-Dichloro-6-iodophenol: A Comparative Analysis

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound (DCIP), a halogenated phenol relevant in pharmaceutical development and quality control. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a deep, practical understanding of method validation.

Our approach is grounded in the foundational principles of scientific integrity, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA). We will dissect and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Imperative of Method Validation

In pharmaceutical manufacturing, an analytical method is not merely a procedure; it is a core component of the quality system. The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[1][2] This process ensures that the measurements you make are reliable, reproducible, and accurate, which is the bedrock of product quality and patient safety.

Regulatory bodies worldwide, including the FDA, mandate that test methods used for assessing compliance with established specifications must meet proper standards of accuracy and reliability.[3][4] The recently revised ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a comprehensive framework for validating analytical procedures, covering parameters essential for demonstrating that a method is "fit for purpose."[1][5][6][7][8]

Core Validation Characteristics: The Pillars of a Robust Method

Before comparing specific techniques, it is crucial to understand the performance characteristics that must be evaluated during validation. These parameters, defined in ICH Q2(R2), form the basis of our comparative analysis.[1][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][9] For impurity methods, this involves demonstrating that the method can separate and detect the target analyte from other structurally similar compounds.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[1][5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of a known quantity of the analyte spiked into a sample matrix.[9][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.[11]

Comparative Analysis of Analytical Techniques for DCIP

The selection of an analytical technique for this compound depends on the intended application. Is it for quantifying DCIP as a major component, or for detecting it as a trace-level impurity? Each method offers a unique balance of sensitivity, specificity, cost, and complexity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and ease of use make it a primary choice for assays of active pharmaceutical ingredients (APIs) and other major components.

Causality of Experimental Choices: For a UV-active molecule like DCIP, which contains a chromophoric phenol ring, HPLC-UV is a logical starting point. The choice of a reversed-phase C18 column is standard for moderately polar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve adequate retention and separation from potential impurities. The detection wavelength is selected based on the UV absorbance maximum of DCIP to ensure maximal sensitivity.

Experimental Workflow: HPLC-UV Validation

cluster_prep Preparation cluster_val Validation Studies cluster_analysis Analysis & Reporting prep_std Prepare DCIP Standard Stock & Working Solutions lin Linearity & Range (Inject 5 Levels, e.g., 50-150%) prep_std->lin acc Accuracy (Inject 9 preps at 3 levels, e.g., 80, 100, 120%) prep_std->acc prep_spl Prepare Spiked Placebo & Sample Solutions spec Specificity (Inject Placebo, Std, Spiked Sample) prep_spl->spec prep_spl->acc data Data Acquisition (Chromatographic System) spec->data lin->data acc->data prec Precision (Repeatability: 6 preps at 100%) (Intermediate: Different Analyst/Day) prec->data loq LOD & LOQ (S/N Ratio or Std. Dev. of Response) loq->data rob Robustness (Vary Flow Rate, pH, Temp) rob->data report Calculate Results & Compare Against Acceptance Criteria data->report doc Final Validation Report report->doc cluster_prep Sample Preparation cluster_val Validation Studies cluster_analysis Analysis & Reporting prep_std Prepare DCIP Standard & Working Solutions deriv Derivatize Extracts & Standards (e.g., Acetylation) prep_std->deriv extract Liquid-Liquid or SPE Extraction of Sample extract->deriv spec Specificity (Analyze Derivatized Placebo, Std) deriv->spec lin Linearity & Range (5 Levels across reporting range) deriv->lin acc Accuracy (Spike matrix pre-extraction) deriv->acc prec Precision (Repeatability & Intermediate) deriv->prec loq LOD & LOQ (Based on S/N of quantifier ion) deriv->loq rob Robustness (Vary Oven Ramp, Gas Flow) deriv->rob data GC-MS Data Acquisition (SIM or Full Scan Mode) spec->data lin->data acc->data prec->data loq->data rob->data report Calculate & Compare Results data->report doc Final Validation Report report->doc cluster_prep Sample Preparation cluster_val Validation Studies cluster_analysis Analysis & Reporting prep_std Prepare DCIP Standard & Working Solutions lin Linearity & Range (7 Levels, e.g., LOQ to 500%) prep_std->lin acc Accuracy (Spiked Matrix Recovery) prep_std->acc extract Sample Dilution or SPE Cleanup spec Specificity (Monitor MRM transitions in blanks) extract->spec extract->acc matrix Matrix Effect Evaluation (Post-extraction spike) extract->matrix data LC-MS/MS Data Acquisition (MRM Mode) spec->data lin->data acc->data prec Precision (Repeatability & Intermediate) prec->data loq LOD & LOQ (S/N > 10 for LOQ) loq->data matrix->data report Calculate & Compare Results data->report doc Final Validation Report report->doc

Sources

A Comparative Guide to Catalysts for the Coupling of 2,4-Dichloro-6-iodophenol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selective coupling of highly substituted phenols is a critical step in the synthesis of complex molecules, including polymers and pharmaceutical intermediates. The choice of catalyst for these transformations is paramount, dictating not only the yield and purity of the product but also the economic and environmental viability of the process. This guide provides an in-depth comparative analysis of catalytic systems for the coupling of 2,4-dichloro-6-iodophenol, a substrate of interest for the synthesis of poly(phenylene oxide)s and other advanced materials. We will delve into the nuances of copper, palladium, and nickel-based catalysts, as well as emerging enzymatic and photocatalytic methods, supported by experimental data and detailed protocols to inform your catalyst selection.

Introduction: The Challenge and Importance of this compound Coupling

This compound is a trifunctional monomer that presents unique challenges and opportunities in coupling reactions. The presence of three halogen atoms with differing reactivity—iodine being the most labile, followed by chlorine—allows for selective C-C or C-O bond formation depending on the catalytic system and reaction conditions. The primary application of this monomer is in the synthesis of poly(2,6-dichlorophenylene oxide), a polymer with desirable thermal and dielectric properties. The choice of catalyst directly influences the polymer's molecular weight, polydispersity, and ultimately, its material properties.

This guide will navigate the catalytic landscape for the coupling of this compound and structurally related halophenols, providing a comparative framework to aid in the rational design of synthetic strategies.

Copper-Catalyzed Ullmann-Type Coupling: The Workhorse of Phenol Polymerization

The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone of C-O and C-C bond formation involving aryl halides.[1][2] In the context of this compound, copper catalysts are primarily employed for oxidative coupling polymerization to form poly(phenylene oxide)s.

Mechanistic Considerations

The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have introduced ligand-accelerated catalysis, enabling milder reaction conditions. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the coupled product and regenerate the active catalyst.[3] The choice of ligand is crucial in stabilizing the copper center and facilitating the catalytic cycle.

Performance Comparison of Copper-Based Systems

While specific data for the polymerization of this compound is limited in readily available literature, extensive research on the analogous polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, provides valuable insights into catalyst performance.

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)Observations
CuBr/DMBAN,N-DimethylbutylamineToluene506HighEffective for polymerization of 2,6-dimethylphenol.[4]
CuCl/PyridinePyridineChlorobenzene602>95Classic system for PPO synthesis.
CuI/Phenanthroline1,10-PhenanthrolineToluene80-110-GoodEffective for C-O coupling of aryl iodides with alcohols.[5]

Causality Behind Experimental Choices: The use of amine ligands like pyridine and N,N-dimethylbutylamine (DMBA) is critical. These ligands coordinate to the copper center, increasing its solubility and modulating its reactivity to favor the desired oxidative coupling pathway. The choice of solvent, often a non-polar aromatic like toluene or chlorobenzene, is dictated by the solubility of the monomer and the growing polymer chain. The reaction is typically carried out under an oxygen atmosphere, as oxygen serves as the terminal oxidant in the catalytic cycle.

Experimental Protocol: Oxidative Coupling Polymerization of a Dihalophenol (Analogous System)

This protocol is adapted from the well-established synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) and can be considered a starting point for the polymerization of this compound.

Materials:

  • 2,6-Dichlorophenol (as an analog for this compound)

  • Cuprous Bromide (CuBr)

  • N,N-Dimethylbutylamine (DMBA)

  • Toluene

  • Methanol

  • Oxygen gas

Procedure:

  • To a stirred solution of 2,6-dichlorophenol in toluene at 50 °C in a reaction vessel equipped with a gas inlet and condenser, add cuprous bromide and N,N-dimethylbutylamine.

  • Bubble a continuous stream of oxygen through the reaction mixture.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the desired reaction time (e.g., 6 hours), terminate the polymerization by adding a small amount of a reducing agent (e.g., hydroquinone) or by precipitating the polymer.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Figure 1: General workflow for copper-catalyzed oxidative coupling polymerization.

Palladium-Catalyzed Cross-Coupling: A Versatile but Costlier Alternative

Palladium catalysts are renowned for their high activity and broad functional group tolerance in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[6][7][8] For the coupling of this compound, palladium catalysts offer the potential for selective C-C bond formation, leveraging the high reactivity of the C-I bond.

Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent (in the case of Suzuki or Negishi coupling) or migratory insertion (in Heck coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][9] The choice of ligand is critical for stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.

Performance Data for Palladium-Catalyzed Coupling of Halophenols

Direct comparative data for the palladium-catalyzed coupling of this compound is scarce. However, studies on the Suzuki-Miyaura coupling of other halophenols demonstrate the utility of palladium catalysis. For instance, Pd/C has been shown to be an efficient and reusable catalyst for the coupling of halophenols with arylboronic acids in aqueous media.[10]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd/C (0.3 mol%)NoneK₂CO₃WaterRT12994-Iodophenol + PhB(OH)₂[10]
Pd(OAc)₂/SPhosSPhosK₃PO₄Toluene/H₂O10018954-Bromophenol + PhB(OH)₂

Causality Behind Experimental Choices: The use of a phosphine ligand like SPhos is common in modern palladium catalysis to enhance the rate of oxidative addition and reductive elimination. The choice of a base is crucial for the transmetalation step in Suzuki coupling, with inorganic bases like K₂CO₃ and K₃PO₄ being widely used. Aqueous solvent systems are increasingly popular for their environmental benefits and can enhance the reaction rates in some cases.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (Hypothetical for Homocoupling)

This hypothetical protocol for the homocoupling of this compound is based on standard Suzuki-Miyaura conditions and would require an initial conversion of the phenol to a boronic acid or ester.

Materials:

  • 2,4-Dichloro-6-iodophenylboronic acid (to be synthesized from this compound)

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2,4-dichloro-6-iodophenylboronic acid, this compound, palladium(II) acetate, and SPhos.

  • Add a solution of potassium phosphate in water.

  • Add toluene as the organic solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Nickel-Catalyzed Coupling: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[11] Nickel's unique electronic properties can enable the activation of less reactive C-Cl bonds and offer different selectivity profiles compared to palladium.

Mechanistic Considerations

Similar to palladium, nickel-catalyzed cross-coupling reactions are believed to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates.[12] However, the involvement of Ni(I) and Ni(III) species has also been proposed in certain systems, leading to more complex mechanistic pathways. The choice of ligand is equally critical in nickel catalysis to control the reactivity and stability of the catalytic species.

Performance of Nickel-Based Catalysts
Catalyst SystemLigandReductantSolventTemp. (°C)Time (h)Yield (%)Substrate
NiCl₂(dppp)dpppZnDMF801646-90Aryl iodides + 2-PySO₂CF₂H[13]
Ni(COD)₂/dcpedcpe-Toluene1102485Aryl mesylate homocoupling

Causality Behind Experimental Choices: The use of a reductant like zinc is often necessary to generate the active Ni(0) species from a Ni(II) precatalyst. Bidentate phosphine ligands such as dppp (1,3-bis(diphenylphosphino)propane) are commonly employed to stabilize the nickel center and promote the desired coupling reaction. Polar aprotic solvents like DMF are frequently used to facilitate the reaction.

Emerging Catalytic Frontiers: Enzymatic and Photocatalytic Coupling

In the quest for greener and more sustainable chemical processes, enzymatic and photocatalytic methods for phenol coupling have gained significant attention.

Enzymatic Polymerization

Enzymes such as laccases and peroxidases can catalyze the oxidative polymerization of phenols under mild, aqueous conditions.[14][15][16] These enzymes utilize molecular oxygen or hydrogen peroxide as the oxidant, respectively, to generate phenoxy radicals, which then couple to form polymers.[17][18] While highly selective for certain substrates, the application of enzymatic methods to highly substituted and halogenated phenols like this compound may be challenging and requires further investigation.

Photocatalytic Coupling

Photocatalysis offers a promising approach to drive phenol coupling reactions using visible light as the energy source. The mechanism typically involves the generation of a phenoxy radical via single-electron transfer from the phenol to an excited photocatalyst. This radical can then undergo coupling. While still an emerging area, photocatalysis holds the potential for highly selective and sustainable coupling reactions.

Conclusion and Future Outlook

The choice of catalyst for the coupling of this compound is a critical decision that will depend on the desired outcome, be it the synthesis of a discrete small molecule or the formation of a high molecular weight polymer.

  • Copper-based catalysts , particularly for oxidative coupling polymerization, remain the most established and cost-effective option for producing poly(phenylene oxide)s. The extensive knowledge base from the polymerization of analogous phenols provides a strong starting point for optimization.

  • Palladium catalysts offer high reactivity and functional group tolerance, making them suitable for selective C-C cross-coupling reactions. However, their higher cost is a significant consideration for large-scale applications.

  • Nickel catalysts present a compelling balance of reactivity and cost-effectiveness, with the potential to activate even less reactive C-Cl bonds. Further research into their application for halophenol coupling is warranted.

  • Enzymatic and photocatalytic methods represent the future of sustainable phenol coupling, offering mild reaction conditions and environmentally benign processes. However, their applicability to complex, halogenated substrates like this compound is an area of active research.

For researchers and drug development professionals, a thorough evaluation of these catalytic systems, considering factors such as cost, selectivity, scalability, and environmental impact, is essential for the successful synthesis of target molecules derived from this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

  • Abou-Shehada, S., et al. (2022). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. Foods, 11(15), 2322. [Link]

  • Barrios-Estrada, C., et al. (2018). Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. Molecules, 23(7), 1819. [Link]

  • Jiang, Z., et al. (2014). Laccase-catalyzed oxidative polymerization of phenolic compounds. Biotechnology and Applied Biochemistry, 61(5), 534-541. [Link]

  • Jeon, J. R., & Chang, Y. S. (2013). Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Microbial Biotechnology, 6(4), 335-349. [Link]

  • Gasser, C. A., et al. (2014). Laccase-catalyzed polymerization of phenolic compounds. Frontiers in Microbiology, 5, 471. [Link]

  • Ullmann, F. (1904). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 37(1), 853-854.
  • Wikipedia contributors. (2023, December 19). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 5, 2026, from [Link]

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973-976. [Link]

  • Liu, Y., Park, S. K., Xiao, Y., & Chae, J. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(26), 4747-4753. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(45), 18299-18302. [Link]

  • Wikipedia contributors. (2023, November 28). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved January 5, 2026, from [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Catalysis Science & Technology, 14(1), 14-28. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 5, 2026, from [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Catalysis Science & Technology, 14(1), 14-28. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Nature, 509(7500), 299-309. [Link]

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background. (2010). Retrieved January 5, 2026, from [Link]

  • Manzoor, M., et al. (2021). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 40(13), 2083-2094. [Link]

  • Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721-2722. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(45), 18299-18302. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 5, 2026, from [Link]

  • Chen, C. H., & Lin, C. H. (2019). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers, 11(11), 1845. [Link]

  • Rojas, J. (2022). Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010) [PowerPoint slides]. SlideShare. [Link]

  • Al-Amin, M., & Bhor, A. (2019). Copper Promoted C-N and C-O Type Cross-Coupling Reactions. ChemistrySelect, 4(31), 9115-9129. [Link]

  • Wang, H., et al. (2021). Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters, 23(3), 857-861. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved January 5, 2026, from [Link]

  • Karvembu, R., & Prabhu, K. R. (2015). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. RSC Advances, 5(6), 4247-4254. [Link]

  • Sdfine. (n.d.). 2,6-dichlorophenol (for synthesis). Retrieved January 5, 2026, from [Link]

  • CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents. (2016).
  • Kozlowski, M. C., & Neuhaus, W. R. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 55(11), 1475-1488. [Link]

  • Neuhaus, W. R., & Kozlowski, M. C. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(7), 1238-1264. [Link]

  • Weires, A. G., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 91, 151-163. [Link]

  • Sun, M., et al. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 534-546. [Link]

  • Percec, V., et al. (2011). Nickel-Catalyzed Cross-Coupling of Aryl C-O Based Electrophiles with Aryl Neopentylglycolboronates. The Journal of Organic Chemistry, 76(15), 5879-5891. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

Sources

Unlocking the Therapeutic Potential of Halogenated Phenols: A Comparative Guide to the Biological Activity of Compounds Derived from Scaffolds Analogous to 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comparative analysis of the biological activities of halogenated phenolic compounds, using 2,4-dichloro-6-iodophenol as a representative scaffold for potential drug discovery. While direct research on derivatives of this compound is nascent, this document synthesizes data from structurally analogous compounds to illuminate potential therapeutic avenues. We will explore the synthesis, biological evaluation, and mechanisms of action of related halogenated phenols, offering a framework for future research and development in this promising area. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in experimental data and expert insights.

The this compound Scaffold: A Platform for Innovation

The this compound molecule presents a unique chemical scaffold for the development of novel therapeutic agents. Its structure, featuring a phenol ring substituted with two chlorine atoms and one iodine atom, offers multiple sites for chemical modification. The phenolic hydroxyl group can be readily derivatized, and the iodine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. This chemical versatility, combined with the known biological activities of halogenated phenols, makes this scaffold a compelling starting point for medicinal chemistry campaigns.

The parent compound, 2,4-dichlorophenol, is known to be a strong tissue irritant and uncouples oxidative phosphorylation, a mechanism that disrupts cellular energy production[1]. This inherent bioactivity, while toxic in its raw form, suggests that carefully designed derivatives could modulate specific biological pathways with therapeutic effect.

Synthetic Pathways: From Scaffold to Bioactive Compound

The synthesis of derivatives from a phenolic scaffold typically involves targeting the hydroxyl group or, in this specific case, the carbon-iodine bond. The following workflow illustrates a general approach to generating a library of diverse compounds from a starting phenol.

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Resulting Compound Classes A This compound B O-Alkylation / O-Acylation (Ether/Ester Formation) A->B Reagents: Alkyl halide, acyl chloride, base C Suzuki / Sonogashira Coupling (C-C Bond Formation at C-I) A->C Reagents: Boronic acid/alkyne, Pd catalyst, base D Mannich Reaction (Aminomethylation) A->D Reagents: Formaldehyde, secondary amine E Phenoxy Ethers / Esters B->E F Aryl/Alkynyl-substituted Phenols C->F G Aminomethylated Phenols D->G

Caption: General synthetic strategies for derivatizing the this compound scaffold.

The choice of synthetic route is dictated by the desired final compound. For instance, creating ether or ester derivatives at the hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties. Alternatively, palladium-catalyzed cross-coupling reactions at the iodo position can introduce new aryl or alkynyl groups, significantly altering the molecule's shape and potential interactions with biological targets.

Comparative Analysis of Biological Activities

While specific data for this compound derivatives is not yet available in published literature, we can infer potential activities by examining structurally related halogenated phenols. The primary areas of interest are antimicrobial and anticancer activities.

Halogenated phenols have long been recognized for their antimicrobial properties. The introduction of halogens on the phenol ring generally enhances their activity. Studies on bromophenol derivatives, for example, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2].

The mechanism often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation[2]. The latter is particularly important in combating chronic and device-related infections.

Comparative Data: Antimicrobial Activity of Halogenated Phenolic Derivatives

Compound ClassOrganismActivity MetricValueReference
Bromophenol DerivativesS. aureusZone of Inhibition>10 mm[2]
Bromophenol DerivativesMRSABiofilm InhibitionHigh[2]
Coumarin DerivativesAspergillus awamoriAntifungalGood[3][4]
Coumarin DerivativesBacillus speciesAntibacterialSignificant[3][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in appropriate broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. A range of concentrations is prepared to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Numerous derivatives of halogenated phenols have demonstrated potent anticancer activity against a variety of human cancer cell lines.[5][6][7] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

For instance, certain chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have shown significant cytotoxicity against cervical (HeLa), leukemia (HL-60), and gastric (AGS) cancer cells, with IC50 values in the low microgram per milliliter range[7]. These compounds were found to induce apoptosis by activating caspases and depolarizing the mitochondrial membrane[7].

Comparative Data: Cytotoxicity of Halogenated Phenolic Derivatives against Cancer Cell Lines

Compound ClassCell LineActivity MetricValue (µg/mL)Reference
Dichlorobenzenesulfonamide ChalconesAGS (Gastric)IC500.89 - 9.63[7]
Dichlorobenzenesulfonamide ChalconesHL-60 (Leukemia)IC50< 1.57[7]
Dichlorobenzenesulfonamide ChalconesHeLa (Cervical)IC505.67 - 6.34[7]
2-Phenol-4-chlorophenyl-6-aryl PyridinesVariousTopo II InhibitionStronger than Etoposide[6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Unraveling the Mechanism of Action: A Focus on Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Based on studies of related compounds, derivatives of halogenated phenols may trigger the intrinsic pathway.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome A Halogenated Phenol Derivative B Mitochondrial Membrane Depolarization A->B C Release of Cytochrome c B->C D Apaf-1 C->D E Apoptosome Formation C->E D->E F Activation of Caspase-9 E->F G Activation of Caspase-3, -7 F->G H Apoptosis G->H

Caption: The intrinsic pathway of apoptosis, a potential mechanism for halogenated phenol derivatives.

This pathway is initiated by cellular stress induced by the compound, leading to the depolarization of the mitochondrial membrane[7]. This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular proteins.

Conclusion and Future Directions

The chemical scaffold of this compound and its analogues represents a fertile ground for the discovery of new therapeutic agents. By leveraging the known antimicrobial and anticancer properties of halogenated phenols, medicinal chemists can design and synthesize novel derivatives with enhanced potency and selectivity. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers entering this field.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives.

  • In-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

  • Pharmacokinetic and in vivo efficacy studies to evaluate the therapeutic potential of lead candidates.

By systematically exploring the structure-activity relationships of this class of compounds, the scientific community can unlock their full potential in the fight against infectious diseases and cancer.

References

  • Kumar, A., & Singh, A. (2014). Synthesis and Bioevaluation of 4-[(2/4-Chloro-/2, 3-Dichloro-/2/4-Bromo-/2, 4-Dinitro-/4-Nitrophenyl) Anilinomethyl]-6-T-Butyl-2h-1-Benzopyran-2-Ones. Oriental Journal of Chemistry, 30(1), 385-390.
  • Jha, R. K., & Jha, R. (2020). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 18(6), 320. [Link]

  • Rowe, S. E., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules, 25(11), 2543. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2014). Synthesis and Bioevaluation of 4-[(2/4-Chloro-/2, 3-Dichloro-/2/4-Bromo-/2, 4-Dinitro-/4-Nitrophenyl) Anilinomethyl]-6-T-Butyl-2h-1-Benzopyran-2-Ones. ResearchGate. [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic Chemistry, 66, 145-159. [Link]

  • Szałabska, K., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(23), 7809. [Link]

  • Chen, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(3), 3687-3698. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of halogenated phenols is a cornerstone of constructing complex molecular architectures. Among these, 2,4-dichloro-6-iodophenol stands as a valuable intermediate, its trifunctionalized aromatic ring offering a versatile scaffold for further chemical elaboration. This guide provides an in-depth, comparative analysis of two prevalent methods for the synthesis of this key compound: direct iodination using an in-situ generated electrophile from sodium iodide and sodium hypochlorite, and iodination via the potent electrophilic agent, iodine monochloride.

This document moves beyond a mere recitation of procedural steps. It delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. All protocols are presented with the clarity and detail required for direct implementation in a laboratory setting.

Introduction to this compound and its Synthetic Challenges

This compound is a highly functionalized aromatic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The strategic placement of three different halogen atoms on the phenol ring provides distinct reactive handles for subsequent cross-coupling reactions and other transformations. The primary challenge in its synthesis lies in the regioselective introduction of the iodine atom onto the already electron-deficient 2,4-dichlorophenol ring. The hydroxyl group is a strong ortho-, para-director; however, with the para position and one ortho position already occupied by chlorine atoms, the iodination is directed to the remaining ortho position (C6).

This guide will benchmark two effective methods for achieving this transformation, evaluating them on criteria of yield, purity, safety, and operational simplicity.

Method 1: Direct Iodination with Sodium Iodide and Sodium Hypochlorite

This method represents a convenient and cost-effective approach, utilizing readily available and inexpensive reagents to generate a potent iodinating species in situ.

Mechanistic Rationale

The core of this method is the oxidation of sodium iodide (NaI) by sodium hypochlorite (NaOCl, the active component of bleach) to generate an electrophilic iodine species, likely hypoiodite (I-O⁻) or a related entity.[1] In an acidic or neutral medium, this species can then undergo an electrophilic aromatic substitution reaction with the electron-rich phenolate form of 2,4-dichlorophenol. The phenoxide, being more activated than the phenol, readily attacks the electrophilic iodine, leading to the formation of a sigma complex, which then rearomatizes by loss of a proton to yield the desired this compound. The addition of a base, such as sodium hydroxide, can enhance the reaction's chemoselectivity by ensuring the phenol is predominantly in its more reactive phenoxide form.[1]

Method_1_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dichlorophenol 2,4-Dichlorophenol in Aqueous Alcohol Mix Mix & Cool (Ice Bath) Dichlorophenol->Mix NaI Sodium Iodide Solution NaI->Mix NaOCl Add Sodium Hypochlorite Dropwise Mix->NaOCl Stir Stir at 0°C NaOCl->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash & Dry Extract->Wash Purify Purify by Crystallization Wash->Purify Product 2,4-Dichloro- 6-iodophenol Purify->Product

Figure 1: Experimental workflow for the direct iodination of 2,4-dichlorophenol using NaI and NaOCl.

Experimental Protocol

Materials:

  • 2,4-Dichlorophenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~6% solution)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorophenol (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium iodide (1.1 eq) and sodium hydroxide (1.0 eq) to the solution and stir until all solids have dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a 6% aqueous solution of sodium hypochlorite (1.1 eq) dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Method 2: Iodination with Iodine Monochloride

Iodine monochloride (ICl) is a highly effective and reactive electrophilic iodinating agent for a wide range of aromatic substrates.[2] Its inherent polarity makes the iodine atom sufficiently electrophilic to attack even moderately activated aromatic rings.

Mechanistic Rationale

The iodination of 2,4-dichlorophenol with iodine monochloride proceeds via a classic electrophilic aromatic substitution mechanism. The I-Cl bond is polarized, with the iodine atom bearing a partial positive charge. The electron-rich aromatic ring of 2,4-dichlorophenol acts as a nucleophile, attacking the electrophilic iodine atom to form a resonance-stabilized sigma complex (arenium ion). A weak base, such as the chloride ion generated in the reaction or the solvent, then abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final product, this compound, along with hydrochloric acid.

Method_2_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dichlorophenol_sol 2,4-Dichlorophenol in Acetic Acid Mix_cool Cool Dichlorophenol Solution (Ice Bath) Dichlorophenol_sol->Mix_cool ICl_sol Iodine Monochloride Solution in Acetic Acid Add_ICl Add ICl Solution Dropwise ICl_sol->Add_ICl Mix_cool->Add_ICl Stir_rt Stir at Room Temperature Add_ICl->Stir_rt Pour_ice Pour into Ice-Water Stir_rt->Pour_ice Extract_org Extract with Organic Solvent Pour_ice->Extract_org Wash_dry Wash & Dry Extract_org->Wash_dry Purify_cryst Purify by Crystallization Wash_dry->Purify_cryst Product_final 2,4-Dichloro- 6-iodophenol Purify_cryst->Product_final

Figure 2: Experimental workflow for the iodination of 2,4-dichlorophenol using iodine monochloride.

Experimental Protocol

Materials:

  • 2,4-Dichlorophenol

  • Iodine Monochloride (ICl), 1.0 M solution in dichloromethane or prepared in situ

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Sulfite solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorophenol (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-water and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a 10% aqueous sodium sulfite solution to remove any unreacted iodine, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) to obtain pure this compound.

Performance Benchmark: A Comparative Analysis

ParameterMethod 1: NaI / NaOClMethod 2: Iodine Monochloride
Typical Yield 75-85%80-90%
Purity (Post-Crystallization) >98%>98%
Reaction Time 2-3 hours1-2 hours
Reaction Temperature 0-5 °C0 °C to Room Temperature
Reagent Cost & Availability Low cost, readily availableModerate cost, commercially available or can be prepared
Safety Considerations Sodium hypochlorite is corrosive and an oxidizer. Reaction should be well-ventilated.Iodine monochloride is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.
Environmental Impact Aqueous waste containing salts.Halogenated organic waste and acidic aqueous waste.
Scalability Readily scalable.Scalable with appropriate engineering controls for handling ICl.

Conclusion and Recommendations

Both the direct iodination with sodium iodide/sodium hypochlorite and the use of iodine monochloride are effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

Method 1 (NaI/NaOCl) is particularly attractive for its use of inexpensive and readily available reagents, making it a cost-effective choice, especially for larger-scale synthesis. The reaction conditions are mild, and the procedure is relatively straightforward. However, careful control of the stoichiometry and temperature is crucial to minimize the formation of over-iodinated byproducts.

Method 2 (Iodine Monochloride) often provides slightly higher yields and may be faster. The high reactivity of ICl can be advantageous for less reactive substrates. The primary drawback of this method is the hazardous nature of iodine monochloride, which requires stringent safety precautions during handling.

For routine laboratory synthesis where cost and reagent accessibility are primary concerns, Method 1 is highly recommended . Its operational simplicity and favorable safety profile (relative to ICl) make it a more practical choice for many researchers. For applications where maximizing yield is the absolute priority and the necessary safety infrastructure is in place, Method 2 presents a robust alternative .

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and the safety protocols of the laboratory. Both methods, when executed with care and precision, will reliably yield the desired this compound for further application in the advancement of chemical and pharmaceutical research.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 2,4-Dichloro-6-iodophenol in Analytical Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of analytical chemistry, the specificity of a detection method is paramount. The presence of structurally related, yet distinct, compounds can lead to cross-reactivity, yielding inaccurate quantification and potentially compromising research outcomes. This guide provides an in-depth technical framework for designing and executing cross-reactivity studies involving 2,4-Dichloro-6-iodophenol, a halogenated phenol of interest in various research and development contexts.

While specific cross-reactivity data for this compound is not extensively published, this guide offers a robust, scientifically-grounded methodology for its determination. We will explore the selection of appropriate analytical techniques, the identification of potential cross-reactants, and the design of self-validating experimental protocols.

Understanding this compound and the Imperative of Cross-Reactivity Assessment

This compound (DCIP) is a halogenated aromatic compound.[1][2][3][4] Its utility in various applications necessitates a clear understanding of its analytical behavior, particularly in complex matrices where structurally similar molecules may be present. Cross-reactivity, the phenomenon where an assay or analytical method detects compounds other than the intended analyte, can arise from similarities in chemical structure, functional groups, or physicochemical properties. For DCIP, this could involve other halogenated phenols that might interfere with its accurate measurement.

The primary motivation for conducting a cross-reactivity study is to ensure the analytical method's selectivity. This is crucial for:

  • Accurate Quantification: Ensuring that the measured signal corresponds solely to the concentration of DCIP.

  • Method Validation: Demonstrating the specificity of a newly developed or existing assay.

  • Impurity Profiling: Identifying and quantifying related substances in a sample.

  • Metabolic Studies: Differentiating the parent compound from its potential metabolites.

Designing the Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study is a self-validating system. The following protocol outlines the critical steps, from selecting the analytical platform to interpreting the data.

Selection of Analytical Methodology

The choice of analytical technique is foundational. Based on the chemical nature of halogenated phenols, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most suitable methods for achieving high sensitivity and selectivity.[5][6][7][8][9][10]

  • GC-MS: Ideal for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of phenolic compounds.[10]

  • HPLC-MS/MS: Offers high specificity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where precursor ions are fragmented into specific product ions.[7][9]

For this guide, we will focus on an HPLC-MS/MS approach due to its widespread applicability and high selectivity.

Identification of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be based on structural similarity to this compound. The closer the structure, the higher the likelihood of interference.

Table 1: Potential Cross-Reactants for this compound Study

Compound NameChemical StructureRationale for Inclusion
2,4-Dichlorophenol (DCP) C₆H₄Cl₂OLacks the iodine atom, allowing assessment of the iodine's contribution to selectivity.[11][12]
2,6-Dichlorophenol C₆H₄Cl₂OIsomer of DCP, tests the influence of chlorine position.
2,4,6-Trichlorophenol (TCP) C₆H₃Cl₃OReplaces iodine with chlorine, a common halogenated phenol.[5][10]
2,4-Diiodophenol C₆H₄I₂OReplaces chlorine atoms with iodine, evaluating the effect of different halogens.[13]
2,4,6-Triiodophenol C₆H₃I₃OAll halogen positions occupied by iodine, a highly iodinated analog.[8][14]
2-Bromo-4-chloro-6-iodophenol C₆H₃BrClIOIntroduces another halogen (bromine) to assess multi-halogenated interference.[15]
2,4-Dichloro-6-nitrophenol C₆H₃Cl₂NO₃Features a nitro group instead of iodine, testing for interference from a different electron-withdrawing group.[16]
Experimental Workflow: An HPLC-MS/MS Protocol

The following workflow provides a detailed methodology for assessing the cross-reactivity of the selected compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) B Create Working Solutions (Serial Dilutions) A->B C Spike Matrix (e.g., Plasma, Water) with Analytes B->C D Inject Samples onto C18 Reverse-Phase Column C->D Analysis E Gradient Elution (Water/Acetonitrile with Formic Acid) D->E F Electrospray Ionization (ESI) - Negative Mode E->F G Tandem Mass Spectrometry (MS/MS) - MRM Mode F->G H Integrate Peak Areas for each MRM Transition G->H Data Acquisition I Calculate % Cross-Reactivity H->I

Caption: High-level workflow for the cross-reactivity assessment of this compound using HPLC-MS/MS.

Detailed Protocol:

  • Preparation of Standards:

    • Prepare individual stock solutions of this compound and each potential cross-reactant in methanol at a concentration of 1 mg/mL.

    • From these stocks, prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • HPLC-MS/MS Instrumentation and Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions (precursor ion -> product ion) for each compound must be determined by infusing individual standards.

  • Cross-Reactivity Assessment:

    • Analyze a standard curve of this compound to establish its linear range and response.

    • Individually analyze each potential cross-reactant at a high concentration (e.g., 1000 ng/mL) using the MRM transition specific for this compound.

    • Any signal detected at the retention time of this compound indicates cross-reactivity.

Data Analysis and Interpretation

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of DCIP measured / Actual concentration of cross-reactant) x 100

Table 2: Hypothetical Data Presentation for Cross-Reactivity Study

CompoundConcentration Tested (ng/mL)Signal at DCIP MRM Transition (Peak Area)Apparent DCIP Concentration (ng/mL)% Cross-Reactivity
This compound100[Value]100100%
2,4-Dichlorophenol1000[Value][Value][Value]
2,6-Dichlorophenol1000[Value][Value][Value]
2,4,6-Trichlorophenol1000[Value][Value][Value]
2,4-Diiodophenol1000[Value][Value][Value]
2,4,6-Triiodophenol1000[Value][Value][Value]
2-Bromo-4-chloro-6-iodophenol1000[Value][Value][Value]
2,4-Dichloro-6-nitrophenol1000[Value][Value][Value]

Note: This table is a template. The actual values would be determined experimentally.

Mechanistic Insights and Troubleshooting

The degree of cross-reactivity is influenced by the ionization efficiency and fragmentation patterns of the analytes in the mass spectrometer.

fragmentation_pathway cluster_ionization Ionization (ESI-) cluster_fragmentation Fragmentation (CID) A Precursor Ion This compound [M-H]⁻ B Product Ion 1 Loss of I A:struct->B:prod1 Collision-Induced Dissociation C Product Ion 2 Loss of Cl A:struct->C:prod2 D Product Ion 3 Loss of CO A:struct->D:prod3

Sources

A Comparative Guide to Sonogashira and Suzuki Coupling for the Selective Functionalization of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds.[1] Among these, the Sonogashira and Suzuki-Miyaura couplings represent two of the most robust and versatile methodologies, enabling the synthesis of complex molecular architectures from readily available precursors.[2][3] This guide provides an in-depth, data-driven comparison of these two powerful reactions for a specific and challenging substrate: 2,4-dichloro-6-iodophenol.

This polyhalogenated phenol is a valuable building block in medicinal chemistry and materials science. Its structure presents a critical challenge of chemoselectivity: how to selectively functionalize the highly reactive C-I bond while leaving the more robust C-Cl bonds and the free phenolic hydroxyl group intact. Understanding the relative efficacy, operational requirements, and mechanistic nuances of the Sonogashira and Suzuki couplings in this context is paramount for researchers aiming to optimize their synthetic routes. This document will delve into the catalytic cycles, compare reaction parameters, and provide validated experimental protocols to guide the rational selection of the appropriate coupling strategy.

Mechanistic Overview: The Catalytic Engines

The choice between Sonogashira and Suzuki coupling is fundamentally a choice between two distinct mechanistic pathways, each with its own set of requirements for catalysts, reagents, and conditions.

The Sonogashira Coupling Cycle

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] The classical mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[3][5]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the substrate, forming a Pd(II) intermediate.[5]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[6]

  • Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[5]

While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[3] This has led to the development of copper-free Sonogashira protocols, which proceed through a different, albeit related, mechanism.[5][7]

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation Cu_Acetylide Cu-C≡CR' PdII_Aryl->Cu_Acetylide From Cu Cycle Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I)X Cu_Acetylide->CuI To Transmetalation Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.

The Suzuki-Miyaura Coupling Cycle

The Suzuki reaction forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[8] The catalytic cycle is generally accepted to proceed through three key steps:[2][9]

  • Oxidative Addition : Similar to the Sonogashira reaction, the cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst, generating a Pd(II) species.[10]

  • Transmetalation : The organoboron reagent is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[11]

  • Reductive Elimination : The resulting diorganopalladium(II) intermediate eliminates the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Activated Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemoselectivity with this compound

For polyhalogenated substrates, the relative reactivity of the carbon-halogen bonds dictates the site of reaction. The bond strength increases, and thus reactivity in oxidative addition decreases, in the order C-I < C-Br < C-Cl.[5] This established principle is the cornerstone of achieving selective functionalization of this compound. Both Sonogashira and Suzuki couplings can be tuned to favor the oxidative addition at the weaker C-I bond, leaving the C-Cl bonds untouched under appropriately mild conditions.[12][13]

Head-to-Head Comparison: Sonogashira vs. Suzuki

The choice between these two reactions depends on a variety of factors, from the desired final product to the practicalities of the reaction setup.

ParameterSonogashira CouplingSuzuki Coupling
Bond Formed C(sp²)-C(sp) (Aryl-Alkyne)C(sp²)-C(sp²) (Biaryl)
Coupling Partner Terminal AlkyneOrganoboron Reagent (e.g., Boronic Acid)
Typical Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[5]Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[14]
Required Ligands Phosphines (e.g., PPh₃)Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[15]
Co-catalyst/Activator Cu(I) salt (e.g., CuI) in classic method.[4]Not required.
Base Amine bases (e.g., Triethylamine, Piperidine)Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[10]
Solvent Aprotic polar (e.g., THF, DMF, Acetonitrile)Aromatic (Toluene), Ethers (Dioxane, THF), often with water.[16]
Temperature Often Room Temperature to mild heating (40-80 °C).[5]Typically requires heating (60-110 °C).[8]
Key Side Reactions Glaser (homo)coupling of alkyne.Protodeboronation of boronic acid; Homocoupling.[17]
Substrate Considerations The free phenol -OH is generally tolerated by the amine base.The free phenol can be deprotonated by the strong inorganic base, potentially affecting solubility and reactivity.[18]

Workflow for Method Selection

The decision to use Sonogashira or Suzuki coupling is primarily dictated by the synthetic target.

Decision_Workflow Substrate This compound Target What is the desired product? Substrate->Target AlkyneProduct Target: Aryl-Alkyne (e.g., for click chemistry, materials) Target->AlkyneProduct Linear Linker BiarylProduct Target: Biaryl Phenol (e.g., for pharma, natural products) Target->BiarylProduct C-C Bond Sonogashira Choose Sonogashira Coupling Suzuki Choose Suzuki Coupling AlkyneProduct->Sonogashira BiarylProduct->Suzuki

Caption: Decision workflow for selecting the appropriate coupling method.

Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for the selective coupling of aryl iodides.[8][19]

Protocol 1: Sonogashira Coupling of this compound

This protocol aims to synthesize 2,4-dichloro-6-(phenylethynyl)phenol.

Materials:

  • This compound (1.0 equiv, e.g., 303 mg, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, e.g., 132 µL, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 14 mg, 0.02 mmol)

  • Copper(I) iodide [CuI] (0.04 equiv, 7.6 mg, 0.04 mmol)

  • Triethylamine (TEA) (3.0 equiv, 418 µL, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol aims to synthesize 2',4'-dichloro-[1,1'-biphenyl]-2-ol.

Materials:

  • This compound (1.0 equiv, e.g., 303 mg, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 183 mg, 1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 9.2 mg, 0.01 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv, 424 mg, 2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Conclusion and Recommendations

Both the Sonogashira and Suzuki coupling reactions are highly effective for the chemoselective functionalization of the C-I bond in this compound. The ultimate choice is dictated by the desired molecular scaffold.

  • Choose Sonogashira coupling when the synthetic goal is to introduce a rigid, linear alkyne linker. This is particularly valuable in materials science for creating conjugated systems and in medicinal chemistry for accessing precursors for reactions like 'click' chemistry. The reaction often proceeds under milder temperature conditions.

  • Choose Suzuki coupling for the construction of biaryl linkages, a core structural motif in countless pharmaceuticals and natural products. While typically requiring higher temperatures, modern catalyst systems with bulky, electron-rich ligands have made this transformation remarkably efficient and tolerant of a wide range of functional groups.[11]

For researchers working with this compound, a careful evaluation of the target structure is the critical first step. By understanding the distinct mechanisms and operational parameters of each reaction as outlined in this guide, scientists can confidently select and execute the optimal strategy for their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). [Link]

  • ScienceDirect. A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. [Link]

  • Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • NIH National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • R Discovery. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). [Link]

  • ACS Publications. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024). [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. (2022). [Link]

  • YouTube. Sonogashira cross-coupling reaction. (2020). [Link]

Sources

A Senior Scientist's Comparative Guide to the Isomeric Purity Analysis of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Advanced Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, 2,4-Dichloro-6-iodophenol serves as a highly valuable substituted phenol intermediate. Its specific isomeric structure is paramount; the precise arrangement of the chloro and iodo substituents on the phenol ring dictates the molecule's reactivity, stereochemistry, and ultimately, its efficacy and safety profile in downstream applications. The synthesis of such a multi-substituted aromatic compound can invariably lead to the formation of structural isomers (e.g., 2,6-dichloro-4-iodophenol, 3,5-dichloro-2-iodophenol) or process-related impurities like the precursor 2,4-dichlorophenol.[1][2] The presence of these closely related structures, even at trace levels, can have significant consequences, making robust, validated analytical methods for determining isomeric purity a non-negotiable aspect of quality control.[1]

This guide provides an in-depth, objective comparison of the three cornerstone analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere protocols to explore the causality behind methodological choices, grounding our discussion in the principles of analytical chemistry and the practical realities of a research and development environment.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine QC

HPLC is a versatile and widely adopted technique for the analysis of a broad range of compounds, including moderately polar and non-volatile substances like phenols.[3] Its robustness and reliability make it the quintessential tool for routine quality control and purity assessments in many laboratories.

Principle of Separation

The separation in HPLC is based on the differential partitioning of the analyte and its isomers between a liquid mobile phase and a solid stationary phase.[4] For a molecule like this compound, a reverse-phase (RP-HPLC) method is the logical choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Isomers will exhibit subtle differences in polarity based on the position of the halogen substituents, leading to different retention times on the column and, thus, separation.

Causality in Method Design
  • Column Choice (C18): A C18 column is selected for its strong hydrophobic interactions with the aromatic ring of the phenol, providing excellent retention and resolving power for structurally similar isomers.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is superior to an isocratic one for this application. Starting with a higher water concentration allows for the retention and separation of closely eluting, more polar impurities. Gradually increasing the acetonitrile concentration then elutes the main compound and any less polar isomers, ensuring sharp peaks and a reasonable analysis time.[1] The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial to suppress the ionization of the phenolic hydroxyl group, which prevents peak tailing and yields more symmetrical, reproducible peaks.

  • Detection (UV/DAD): Phenols possess a strong chromophore (the benzene ring), making UV detection highly effective. A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides spectral data across a range of wavelengths. This is a self-validating feature; it can confirm that peaks are spectrally pure and do not co-elute with other impurities, adding a layer of confidence to the purity calculation.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-20 min: Linear gradient from 40% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm, with DAD scanning from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the peak area of this compound should be less than 2.0%. This ensures the system is providing precise and reproducible results.[5]

  • Data Analysis: Calculate isomeric purity using the area percent method. The purity is the peak area of the main component divided by the total area of all integrated peaks.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Sensitivity and Identification

For analyses requiring higher sensitivity or definitive identification of trace impurities, GC-MS is the method of choice. It offers superior resolution and the structural information provided by the mass spectrometer is invaluable for identifying unknown isomeric by-products.[6]

Principle of Separation and Detection

In GC, separation occurs as the volatilized sample is carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.[4] Separation of isomers is achieved based on differences in their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique chemical fingerprint that allows for unambiguous identification.

Causality in Method Design
  • Derivatization (The "Why"): Phenols can exhibit poor peak shape (tailing) in GC due to the active hydroxyl group interacting with the column.[7] While direct analysis is possible, derivatization—for example, by acetylation with acetic anhydride—is often employed. This process replaces the active hydrogen of the hydroxyl group with an acetyl group, creating a less polar, more volatile derivative. This strategic choice leads to sharper peaks, improved resolution, and better sensitivity.

  • Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is ideal. Its selectivity is well-suited for separating a wide range of halogenated aromatic compounds, providing good resolution between positional isomers.[8]

  • Injector and Oven Program: A splitless injection is used to maximize the transfer of trace analytes onto the column. The oven temperature program is critical: it starts at a low temperature to trap volatile components and then ramps up to elute the derivatized phenols in order of their boiling points, ensuring optimal separation.

Detailed Experimental Protocol: GC-MS
  • Sample Derivatization:

    • To 1 mg of the this compound sample, add 500 µL of pyridine and 500 µL of acetic anhydride.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 275°C, Splitless mode (1 min purge delay).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • System Suitability Test (SST): Prior to analysis, inject a derivatized standard. The signal-to-noise ratio for the target analyte should be >10, and peak tailing factor should be <1.5.

  • Data Analysis: Identify isomers by their retention times and unique mass spectra. Quantify using the peak area of a specific, characteristic ion for each isomer to minimize interference.

Chapter 3: NMR Spectroscopy - The Definitive Tool for Structural Elucidation

While chromatography separates isomers, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides direct, unambiguous structural information, allowing for the differentiation of isomers without the need for separation.[1] It is an indispensable tool for confirming the identity of the main product and characterizing any new or unexpected isomers.

Principle of Differentiation

NMR spectroscopy is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.[9] This frequency is dependent on the nucleus's local electronic environment. For this compound and its isomers, the protons on the aromatic ring will have unique chemical shifts and coupling patterns (splitting) based on their proximity to the different halogen and hydroxyl substituents.

Causality in Spectral Interpretation
  • Chemical Shift: The electron-withdrawing nature of the chlorine, iodine, and hydroxyl groups deshields the aromatic protons, causing them to appear at different chemical shifts (ppm values). The exact position of a proton's signal is a direct reflection of its electronic environment, which is unique for each isomer.

  • Coupling Patterns: Protons on adjacent carbons will "split" each other's signals into multiplets (e.g., doublets, triplets). The pattern of this splitting provides definitive information about the substitution pattern on the ring. For example, in this compound, the two remaining aromatic protons would appear as two distinct doublets. In a different isomer, such as 2,6-dichloro-4-iodophenol, the two aromatic protons would be chemically equivalent and appear as a single singlet. This makes NMR a powerful tool for absolute structural assignment.

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 16-64 scans (to improve signal-to-noise ratio).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Data Analysis:

    • Integrate the area under each distinct proton signal.

    • The ratio of the integrals corresponds to the ratio of the isomers present in the sample.[10]

    • For example, if an impurity isomer shows a unique signal, the ratio of its integral to the integral of a signal from the main compound gives the molar ratio of the two.

Comparative Analysis & Data Summary

The selection of the optimal analytical method is a balance of performance, speed, cost, and the specific question being asked. The table below provides a clear comparison of the key performance attributes for each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between liquid mobile and solid stationary phases.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[1]Differentiation based on the unique magnetic environments of atomic nuclei.[1]
Resolution Good to excellent for positional isomers.Excellent, often superior to HPLC for complex mixtures.Not a separation technique, but provides definitive structural resolution.
Sensitivity Moderate (µg/mL range).Very High (pg/mL to ng/mL range).Low, requires mg quantities of sample.
Sample Prep Simple dissolution.Can require more complex derivatization.Simple dissolution.
Analysis Time 15-30 minutes per sample.[4][11]20-40 minutes per sample (plus derivatization time).5-15 minutes per sample.
Quantitation Highly accurate and precise using area percent.Accurate, especially with an internal standard.Highly accurate (qNMR), directly proportional to molar concentration.
Identification Tentative, based on retention time and UV spectrum.Definitive, based on mass spectral fragmentation pattern.Definitive, based on chemical shifts and coupling constants.
Best For Routine QC, purity checks, stability studies.Trace impurity identification, structural confirmation of unknowns.Absolute structural confirmation, primary ratio analysis, reference standard characterization.

Visualizing the Analytical Workflow

The choice of technique dictates the entire analytical path from sample to result. The following diagram illustrates the distinct workflows for each method discussed.

G Comparative Workflow for Isomeric Purity Analysis cluster_0 HPLC Workflow cluster_1 GC-MS Workflow cluster_2 NMR Workflow hplc_start Sample Weighing & Dissolution hplc_inject HPLC Injection hplc_start->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect DAD Detection hplc_sep->hplc_detect hplc_result Chromatogram (Area % Purity) hplc_detect->hplc_result gc_start Sample Weighing gc_deriv Derivatization (e.g., Acetylation) gc_start->gc_deriv gc_inject GC Injection gc_deriv->gc_inject gc_sep Capillary Column Separation gc_inject->gc_sep gc_detect MS Detection gc_sep->gc_detect gc_result Mass Spectra (Impurity ID) gc_detect->gc_result nmr_start Sample Weighing & Dissolution in Deuterated Solvent nmr_acq NMR Data Acquisition nmr_start->nmr_acq nmr_proc Data Processing (Fourier Transform) nmr_acq->nmr_proc nmr_result NMR Spectrum (Structure & Molar Ratio) nmr_proc->nmr_result

Caption: Comparative workflows for HPLC, GC-MS, and NMR analysis.

Conclusion and Method Selection Strategy

The isomeric purity of this compound is a critical quality attribute that demands rigorous analytical control. There is no single "best" method; rather, the techniques are complementary and should be deployed strategically.

  • For routine, high-throughput quality control where the primary goal is to confirm purity against a known specification, HPLC is the undisputed choice due to its robustness, ease of use, and excellent quantitative performance.[3]

  • When unexpected impurities are detected or when trace-level analysis is required during process development or degradation studies, GC-MS provides the necessary sensitivity and definitive identification capabilities.[6][12]

  • For the absolute confirmation of structure , the characterization of a new reference standard, or in cases of dispute or ambiguity, NMR spectroscopy is the ultimate arbiter, providing unequivocal structural information.

A comprehensive quality control strategy will often leverage HPLC as the primary release test, supported by GC-MS for impurity profiling and NMR for the initial structural verification of reference materials. This multi-faceted approach ensures the highest degree of confidence in the isomeric purity of this compound, safeguarding the quality and integrity of the final product.

References

  • Aktas, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of AOAC International. Available at: [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Australian Government Department of Health. Available at: [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. Available at: [Link]

  • Patel, K. (n.d.). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • ResearchGate. (2008). Separation of some halogenated phenols by GC-MS. Available at: [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]

  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Porte, A. L., & Gutowsky, H. S. (1963). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Defense Technical Information Center. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Inam-ul-Haque, A., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]

  • González, J., et al. (2006). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

  • ResearchGate. (2013). Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. Available at: [Link]

  • Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available at: [Link]

  • McCoy, B. J. (1997). Chemical identification and flavor profile analysis of iodinated phenols produced from disinfection of spacecraft drinking water. VTechWorks. Available at: [Link]

  • CN106349025A - Preparation process of 2,4-dichlorophenol. Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-dichloro-6-iodophenol, a halogenated phenol requiring meticulous handling due to its toxicological and environmental profile. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. This compound presents a multi-faceted hazard profile that dictates the stringent handling and disposal measures required.

GHS Hazard Classification: [1]

  • Acute Toxicity (Oral), Category 3: Toxic if swallowed.[1][2]

  • Skin Irritation, Category 2: Causes skin irritation.[1][2]

  • Serious Eye Damage, Category 1: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][2]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4: May cause long-lasting harmful effects to aquatic life.[1][2]

The presence of chlorine and iodine moieties on the phenol ring classifies this compound as a halogenated organic waste.[3] Such compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste, necessitating specific disposal pathways.[4]

Table 1: Hazard Summary and GHS Pictograms for this compound

Hazard StatementGHS PictogramDescription
H301: Toxic if swallowedSkull and crossbonesIngestion of small quantities may cause severe health effects or be fatal.
H315: Causes skin irritationExclamation markDirect contact with skin can lead to inflammation and irritation.
H318: Causes serious eye damageCorrosionDirect contact can cause irreversible damage to the eyes.
H335: May cause respiratory irritationExclamation markInhalation of dust or vapors may irritate the respiratory tract.
H413: May cause long lasting harmful effects to aquatic life-Release into the environment can have long-term adverse effects on aquatic ecosystems.
Pre-Disposal Safety and Personal Protective Equipment (PPE)

Given the significant hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.To prevent contact with the eyes, which can cause serious, irreversible damage.[1]
Skin Protection Impervious and fire/flame resistant clothing.[1] Nitrile gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.To prevent skin contact, which can cause irritation and potential absorption of the toxic substance.[1][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and halogens should be used.[1]To prevent inhalation of dust or vapors that can cause respiratory irritation.[1]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][7]

Step 1: Segregation and Collection

  • Waste Stream Identification: this compound waste must be segregated as halogenated organic waste .[3] It should not be mixed with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Toxic, Corrosive, Irritant).

  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in the designated hazardous waste container.[8] For liquid waste, ensure the container is securely sealed to prevent the escape of vapors.[7] Solid waste should be managed to prevent dust formation.[5]

Step 2: On-Site Neutralization (for specific, dilute aqueous solutions)

For very dilute aqueous solutions containing iodine, neutralization to a less hazardous form is a potential pre-treatment step, though this is more common for elemental iodine solutions.[9] This process converts reactive iodine (I₂) to non-hazardous iodide ions (I⁻).[9]

  • Objective: To reduce the reactivity and toxicity of the waste stream.

  • Reagent: A 10% solution of sodium thiosulfate (Na₂S₂O₃) is commonly used.[9]

  • Procedure:

    • Work within a chemical fume hood and wear all required PPE.[9]

    • Slowly add the sodium thiosulfate solution to the this compound waste solution while stirring.

    • Continue adding the neutralizing agent until the characteristic color of iodine disappears, indicating the conversion to iodide.[9]

    • Check the pH of the solution using a pH indicator strip to ensure it is within a neutral range (typically 6-8).[9]

  • Important Note: Even after neutralization, the solution must still be disposed of as hazardous aqueous waste through your institution's environmental health and safety (EHS) office, as it still contains the chlorinated phenol.[9]

Step 3: Storage Pending Disposal

  • Location: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]

  • Incompatibilities: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[10][11]

  • Security: The storage area should be locked and accessible only to authorized personnel.[1]

Step 4: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[7][12] Contact your institution's EHS department to arrange for pickup.

  • Disposal Methods: The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (HCl and HI).[5][8] Landfilling in a secured hazardous waste landfill may be an option for solidified waste, but this is generally less preferred.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.[10]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don the appropriate PPE as outlined in Table 2 before attempting to clean the spill.

  • Containment and Absorption: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[8] For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

  • Collection: Place the absorbed or collected material into a labeled, sealed container for hazardous waste disposal.[5][10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate emergency medical help.[1]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposal Pathway start Waste Generated: This compound assess_hazards Assess Hazards (Toxic, Corrosive, Irritant, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate as 'Halogenated Organic Waste' don_ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs professional_disposal Professional Disposal (Incineration) contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemical Label for this compound. Google Cloud.
  • This compound SDS. ECHEMI.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry.
  • Iodine Waste Recycling Program. Mitsui Plastics, Inc.
  • Safety Data Sheet for a similar hazardous chemical. Sigma-Aldrich.
  • 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY D
  • Safety Data Sheet for 2,4,6-Trichlorophenol. Fisher Scientific.
  • Safety Data Sheet for 2,6-Dichloroindophenol. Fisher Scientific.
  • This compound Product Inform
  • Phenol Disposal Discussion.
  • Halogen
  • 2,4-Dichlorophenol Chemical Inform
  • This compound Product Inform
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • CAMEO Chemicals - 2,3-DICHLOROPHENOL.
  • This compound Product Inform
  • 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
  • 2,4-DICHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health.
  • Incompatible Chemicals. University of Nevada, Reno.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • EPA Hazardous Waste Codes. University of Maryland.
  • This compound Product Inform
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Controlling Occupational Exposure to Hazardous Drugs.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Partial List of Chemical Incomp
  • This compound AldrichCPR. Sigma-Aldrich.
  • 2,3,4,6-tetrachlorophenol - CAMEO Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety protocols for handling 2,4-Dichloro-6-iodophenol (CAS No. 2040-83-7), a halogenated phenol derivative. As your partner in laboratory safety, we move beyond mere product provision to empower your research with the critical information needed to ensure a safe and effective working environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, building a framework of trust and expertise for your critical drug development and research applications.

Hazard Assessment: Understanding the Risks of this compound

Before any handling, a thorough understanding of the specific hazards associated with this compound is mandatory. The compound's structure, featuring chloro-, iodo-, and hydroxyl- functional groups on a benzene ring, dictates its toxicological profile. According to its Safety Data Sheet (SDS), this chemical presents multiple acute hazards.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

  • Hazardous to the Aquatic Environment, Long-Term (Chronic 4): H413 - May cause long lasting harmful effects to aquatic life.[1][2]

The signal word for this compound is "Danger" .[1] The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion. The anesthetic properties of phenols can be deceptive; a lack of immediate pain upon skin contact does not signify a lack of exposure or damage, as severe burns can develop later.[3][4] Furthermore, phenols can be absorbed systemically through the skin, posing a toxic threat to internal organs.[3][5]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls designed to minimize exposure potential at the source.

  • Engineering Controls: All procedures involving this compound, especially the handling of the solid powder, must be performed within a certified chemical fume hood to control airborne dust and potential vapors.[6] The fume hood provides critical protection against respiratory exposure and should have a demonstrated and documented face velocity.

  • Administrative Controls: Access to areas where this chemical is stored and handled should be restricted to trained personnel. A designated area within the lab should be established for its use.[7] All users must be thoroughly trained on the specific hazards and handling procedures outlined in the laboratory's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be directly correlated with the identified hazards. For this compound, this requires a comprehensive ensemble to protect against skin, eye, and respiratory exposure.

Eye and Face Protection

Given the classification as causing serious eye damage (Category 1), robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required for all operations.[1]

  • Splash Hazard: When there is a significant risk of splashing—such as during the preparation of solutions, transfers of larger quantities, or during reaction workup—a full-face shield must be worn over the chemical splash goggles.[7]

Skin and Body Protection

Protecting the skin is critical to prevent both local irritation and systemic toxicity from dermal absorption.

  • Laboratory Coat: A fully-buttoned, long-sleeved laboratory coat is mandatory.

  • Apron: For procedures with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[6]

  • Clothing and Footwear: Full-length pants (or equivalent) and closed-toe, closed-heel shoes are required at all times in the laboratory.[6]

Hand Protection

Glove selection is one of the most critical decisions when handling halogenated phenols. Standard thin nitrile examination gloves offer minimal splash protection and are not recommended for prolonged or direct contact, as phenols can readily penetrate them.[3][7]

  • Recommended Glove Types: For direct handling and potential immersion, heavy-duty gloves made of Butyl rubber or Viton® offer excellent resistance.[3][11] Laminate film gloves (e.g., Silver Shield®) also provide a high level of protection.[4][7]

  • Double Gloving: A common and effective practice is to double-glove, wearing a thinner disposable nitrile glove underneath a more robust glove (e.g., neoprene or butyl rubber).[6] This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Respiratory Protection

As a solid that can cause respiratory irritation, all handling that could generate dust must occur within a chemical fume hood.[1][6]

  • Standard Operations: If work is conducted exclusively within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge and a P100 (or N100/R100) particulate filter is necessary.[1][12] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).

Summary of Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble-gloved (e.g., Nitrile inner, Neoprene/Butyl outer)Lab CoatWork within a Chemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble-gloved (e.g., Nitrile inner, Neoprene/Butyl outer)Lab Coat, Chemical-Resistant ApronWork within a Chemical Fume Hood
Reaction Setup/Workup Goggles & Face ShieldDouble-gloved (e.g., Nitrile inner, Neoprene/Butyl outer)Lab Coat, Chemical-Resistant ApronWork within a Chemical Fume Hood
Small-Scale Transfers Chemical Splash GogglesDouble-gloved (e.g., Nitrile inner, Neoprene/Butyl outer)Lab CoatWork within a Chemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Butyl or Viton® glovesLab Coat, Apron, Shoe CoversFull-face respirator with organic vapor/particulate cartridge

Detailed Protocols for PPE Use

Protocol 1: Donning (Putting On) PPE

A specific sequence for putting on PPE is critical to ensure complete and uncontaminated coverage.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If the risk assessment requires a respirator, perform a seal check and don the respirator now.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add the face shield.

  • Gloves: Don the inner pair of gloves (e.g., nitrile). Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the outer pair of chemical-resistant gloves over the inner pair.

Protocol 2: Doffing (Taking Off) PPE

The removal of PPE is a critical step to prevent self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves (Outer Pair): Grasp the outside of one outer glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Gloves (Outer Pair, cont.): Slide the fingers of your ungloved hand under the wrist of the remaining outer glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Apron: Untie the apron and allow it to fall forward, touching only the clean ties. Roll it up with the contaminated side inward for disposal.

  • Eye and Face Protection: Remove the face shield and goggles from the back by lifting the headband. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold it with the contaminated side inward and place it in the appropriate laundry or disposal container.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on a risk assessment of the planned procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 PPE Selection Workflow for this compound start Start: Plan Procedure assess_hazard Assess Hazards (Solid, Dust, Splash Potential?) start->assess_hazard eng_controls Use Engineering Controls? (Chemical Fume Hood) assess_hazard->eng_controls is_solid Handling Solid Powder? eng_controls->is_solid Yes emergency Emergency? (Spill/Control Failure) eng_controls->emergency No is_splash Potential for Splash? is_solid->is_splash select_ppe Select Base PPE Ensemble is_splash->select_ppe No add_face_shield Add Face Shield is_splash->add_face_shield Yes final_ppe Final PPE Assembled Proceed with Work select_ppe->final_ppe add_apron Add Chemical Apron add_face_shield->add_apron add_apron->select_ppe resp_ppe Don Full-Face Respirator & Heavy-Duty PPE emergency->resp_ppe

Caption: Decision workflow for PPE selection based on procedural risk.

Disposal of Contaminated PPE and Waste

All disposable PPE contaminated with this compound must be considered hazardous waste.

  • Place contaminated gloves, aprons, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Do not dispose of this waste in regular trash or down the drain, as the compound is harmful to aquatic life.[1][2]

  • Follow all institutional, local, and national regulations for the disposal of chemical hazardous waste.[13]

By adhering to these rigorous guidelines, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. Trust in these protocols is trust in a safer, more effective scientific process.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

  • University of California, Santa Barbara - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Duke University - Occupational and Environmental Safety Office. (n.d.). Phenol Guideline. Retrieved from [Link]

  • Yale University - Environmental Health and Safety. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Princeton University - Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Phenol And Aromatics Sector Group. (2020). The DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHENOL. OSHA Occupational Chemical Database. Retrieved from [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • New Jersey Department of Health. (2006, January). 2,4-DICHLOROPHENOL HAZARD SUMMARY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol - IDLH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2013, July 10). Phenol - NIOSH Workplace Safety and Health Topic. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.